Product packaging for N-Methylacrylamide(Cat. No.:CAS No. 1187-59-3)

N-Methylacrylamide

Cat. No.: B074217
CAS No.: 1187-59-3
M. Wt: 85.1 g/mol
InChI Key: YPHQUSNPXDGUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylacrylamide is a highly versatile and reactive monomer of significant interest in polymer science and biochemical research. Its primary value lies in the incorporation of a reactive polymerizable acrylamide group alongside a secondary amine, which provides a site for further functionalization. Researchers extensively utilize this compound in the synthesis of functional polymers, hydrogels, and smart materials. A key application is in the creation of polyacrylamide-based copolymers for protein electrophoresis and chromatography, where its properties can be tuned to modify gel porosity and separation characteristics. Furthermore, its mechanism of action involves radical-initiated polymerization, allowing it to copolymerize with other vinyl monomers to create tailored polymer backbones. The pendant methyl group influences the hydrophobicity and hydrogen-bonding capacity of the resulting polymers, impacting their solvation and interaction with biomolecules. Beyond separation science, this compound is pivotal in developing drug delivery systems, biocompatible scaffolds for tissue engineering, and responsive materials. Its secondary amine is also a critical handle for post-polymerization modification via amide bond formation, enabling the attachment of peptides, fluorescent probes, or other bioactive ligands, thereby expanding its utility in creating advanced diagnostic and therapeutic research tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B074217 N-Methylacrylamide CAS No. 1187-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHQUSNPXDGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-14-9
Record name Poly(N-methylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25722-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9041449
Record name N-Methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-59-3
Record name Methylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6728C288M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of N-Methylacrylamide for polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Methylacrylamide for Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NMAA) is a crucial monomer in the field of polymer chemistry, valued for its role in the synthesis of functional polymers. Its chemical structure, featuring a vinyl group attached to an N-methylated amide, allows it to readily undergo polymerization to form poly(this compound) (PNMA). This polymer and its copolymers are of significant interest in biomedical and pharmaceutical applications, including the development of hydrogels for tissue engineering, drug delivery systems, and as modifiers for biomolecules to enhance stability and solubility.[1] This guide provides an in-depth overview of the core synthetic routes to this compound, complete with experimental protocols, quantitative data, and a generalized workflow, to assist researchers in its preparation and application.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical pathways. The most prominent methods involve the reaction of a methylamine source with an acrylic acid derivative, such as acryloyl chloride, acrylic anhydride, or acrylic acid itself. Each method offers distinct advantages regarding yield, purity, and reaction conditions.

Method 1: Acylation of Methylamine with Acryloyl Chloride (Schotten-Baumann Reaction)

This classic method involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3] The Schotten-Baumann reaction is widely used for its efficiency and can be performed under mild conditions, often resulting in high yields of the desired amide.[1] For the synthesis of this compound, acryloyl chloride is reacted with methylamine, typically in a two-phase solvent system or in an organic solvent with a tertiary amine base like triethylamine.[2][4]

Quantitative Data Summary: Acryloyl Chloride Method

ParameterValue / ConditionSource(s)
Typical Yield High (exact % for NMAA not specified)[1]
Reactants Acryloyl Chloride, Methylamine[2]
Base Triethylamine or aqueous NaOH[2][4]
Solvent Dichloromethane, Diethyl Ether, or Water[2]
Temperature Typically 0 °C to room temperature[4]
Key Feature Effective for high purity under mild conditions[1]

Experimental Protocol: Schotten-Baumann Synthesis of this compound

  • Materials: Acryloyl chloride, aqueous methylamine solution (e.g., 40 wt%), sodium hydroxide (NaOH), dichloromethane (DCM), deionized water, brine.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific molar equivalent of aqueous methylamine solution in dichloromethane and cool the mixture to 0 °C in an ice bath.

    • Add an equimolar amount of aqueous sodium hydroxide to the flask to act as the acid scavenger.

    • Slowly add one equivalent of acryloyl chloride dropwise to the cooled, stirring solution. Maintain the temperature at or below 5 °C throughout the addition to minimize side reactions.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure completion.

    • Quench the reaction by adding deionized water. Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Method 2: Reaction of Methylamine with Acrylic Anhydride

A highly efficient alternative to using acid chlorides is the reaction of methylamine with acrylic anhydride. This method avoids the generation of corrosive hydrochloric acid, with the byproduct being acrylic acid, which can be managed more easily. This process is particularly advantageous as it can achieve nearly quantitative yields, especially when conducted in the absence of water, which can cause undesired hydrolysis of the anhydride.

Quantitative Data Summary: Acrylic Anhydride Method

ParameterValue / ConditionSource(s)
Typical Yield Virtually quantitative
Reactants Acrylic Anhydride, Methylamine (water content < 10%)
Catalyst None required
Solvent Optional (e.g., MTBE) or solvent-free
Temperature -20 °C to 100 °C (preferably 0 °C to 50 °C)
Pressure 0.5 to 10 bar (preferably 1 to 5 bar)
Key Feature High yield, avoids HCl byproduct

Experimental Protocol: Synthesis from Acrylic Anhydride

  • Materials: Acrylic anhydride, methylamine gas (or a solution with low water content), a suitable polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol), and an optional solvent like methyl tert-butyl ether (MTBE).

  • Procedure:

    • Charge a pressure-rated reactor with acrylic anhydride and a polymerization inhibitor. If using a solvent, add it at this stage.

    • Cool the reactor contents to between 0 °C and 10 °C.

    • Introduce methylamine gas into the reactor at a controlled rate. The reaction is exothermic, so maintain the temperature below 10 °C during the initial addition. The temperature can later be allowed to rise, but should not exceed 50 °C to prevent Michael addition side reactions.

    • The stoichiometry of anhydride to amine should be less than 1:2. Continue the introduction of methylamine until the acrylic anhydride is consumed (monitor via GC or TLC).

    • After the reaction is complete, stir for an additional 1-2 hours.

    • If a solvent was used, remove it via rotary evaporation.

    • The resulting mixture contains this compound and acrylic acid. The product can be purified and separated from the acrylic acid byproduct by distillation under reduced pressure.

Method 3: Direct Amidation of Acrylic Acid

The direct formation of an amide from a carboxylic acid and an amine is a more atom-economical approach, with water being the only byproduct. However, this reaction typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. Modern condensing reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have enabled this transformation to occur under mild, often aqueous, conditions with high efficiency.

Quantitative Data Summary: Direct Amidation Method

ParameterValue / ConditionSource(s)
Typical Yield > 95% conversion (with condensing agent)[5]
Reactants Acrylic Acid, Methylamine[5]
Reagent Condensing agent (e.g., DMTMM)[5]
Solvent Aqueous solution or organic solvent (e.g., Methanol)[5]
Temperature Room temperature[5]
Key Feature Atom-economical, mild conditions with modern reagents[5]

Experimental Protocol: Direct Amidation using a Condensing Reagent

  • Materials: Acrylic acid, aqueous methylamine solution, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), deionized water or methanol.

  • Procedure:

    • In a round-bottom flask, dissolve acrylic acid in deionized water (or methanol).

    • Add an equimolar amount of methylamine solution to the flask and stir to form the ammonium carboxylate salt. Adjust the pH if necessary.

    • To this stirring solution, add a slight molar excess (e.g., 1.1 equivalents) of the DMTMM condensing reagent.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by TLC or NMR spectroscopy.

    • Upon completion, the product can be isolated. If the reaction is performed in water, NMAA may be extracted using an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation.

Generalized Synthesis Workflow

The synthesis of this compound, regardless of the specific route, generally follows a consistent workflow from starting materials to the purified final product. This process involves controlled reaction conditions followed by a series of workup and purification steps to isolate the monomer in high purity, which is critical for subsequent polymerization applications.

Synthesis_Workflow General Workflow for this compound Synthesis Reactants Reactants (e.g., Acryloyl Chloride, Methylamine, Base) Dosing Controlled Dosing & Mixing (Cooled Reactor) Reactants->Dosing Reaction Amidation Reaction Dosing->Reaction Quench Quenching / Neutralization Reaction->Quench Separation Phase Separation / Extraction Quench->Separation Drying Drying of Organic Phase (e.g., with MgSO4) Separation->Drying Purification Purification (Distillation / Chromatography) Drying->Purification Product Final Product (Pure this compound) Purification->Product

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound is accessible through several reliable methods, each with specific advantages. The Schotten-Baumann reaction using acryloyl chloride is a classic and effective route. The use of acrylic anhydride offers an improvement by providing nearly quantitative yields and avoiding the formation of hydrogen chloride. For green chemistry and atom economy considerations, the direct amidation of acrylic acid using modern condensing agents presents a highly efficient and mild alternative. The selection of a particular method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. This guide provides the foundational knowledge for the successful synthesis and purification of NMAA for advanced applications in polymer science and drug development.

References

The Polymerization of N-Methylacrylamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylacrylamide (NMA) is a versatile monomer that, upon polymerization, yields poly(this compound) (PNMA), a polymer with significant potential in various scientific and biomedical fields, particularly in the development of advanced drug delivery systems. This technical guide provides an in-depth exploration of the core principles governing the polymerization of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes to aid researchers in their understanding and application of this important polymer.

Core Concepts in this compound Polymerization

The polymerization of this compound, an α,β-unsaturated amide, predominantly proceeds via free-radical polymerization. This chain reaction mechanism involves three key stages: initiation, propagation, and termination. The choice of initiator, solvent, and reaction conditions significantly influences the polymerization kinetics and the final properties of the resulting polymer, such as molecular weight and polydispersity.

Initiation: The process is typically initiated by the decomposition of a radical initiator, which can be induced thermally or through a redox reaction, to generate free radicals. These highly reactive species then attack the vinyl bond of an this compound monomer, initiating the polymer chain.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of polymer chains is halted by termination reactions, which can occur through the combination or disproportionation of two growing polymer radicals.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer greater control over the polymerization process, enabling the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. These methods are particularly valuable for creating advanced materials for applications like drug delivery.

Quantitative Data on this compound Polymerization

The following tables summarize key quantitative data gathered from studies on the polymerization of this compound and structurally similar monomers. This data highlights the influence of various experimental parameters on the polymerization process and the resulting polymer characteristics.

Table 1: Effect of Initiator Concentration on Polymerization of Acrylamide Monomers

Initiator ConcentrationRate of PolymerizationMonomer ConversionAverage Molecular Weight
LowSlowerLower (in a given time)Higher
HighFasterHigher (in a given time)Lower
Excessively HighMay decreaseCan be negatively impactedSignificantly Lower
General trends observed in free-radical polymerization of acrylamide-based monomers. The rate of polymerization is typically proportional to the square root of the initiator concentration, while the molecular weight is inversely proportional to the square root of the initiator concentration.[1]

Table 2: Influence of Solvent on the Free-Radical Polymerization of N,N-Dimethylacrylamide

SolventPolymerization RateRationale
WaterSignificantly IncreasedStrong acceleration due to hydrogen bonding between water and the amide carbonyl group, which influences macroradical conformation.[2]
Organic Solvents (e.g., THF, DMF, Chloroform, Acetonitrile)Lower than in WaterThe rate varies between different organic solvents but is consistently lower than in an aqueous medium.[2]
Data for N,N-dimethylacrylamide, a closely related monomer, indicating the profound effect of the solvent on polymerization kinetics.[2]

Table 3: Molecular Weight and Polydispersity of Poly(N,N-dimethylacrylamide) via Controlled Radical Polymerization

Polymerization MethodInitiator/CTAM ( g/mol )Polydispersity Index (PDI)Reference
SFRPTEMPO/AIBN10,6001.55[3]
ATRPVarious Cu-basedPoorly controlled, broad PDIPoorly controlled, broad PDI[4]
RAFTVarious CTAsControlledLow (<1.5)[5]
Controlled/"living" radical polymerization techniques like RAFT offer superior control over molecular weight and polydispersity for acrylamide-based monomers compared to SFRP and ATRP.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the free-radical polymerization of this compound.

Materials and Reagents
  • This compound (NMA) monomer: Purity >98%.

  • Initiator: Ammonium persulfate (APS) or Azobisisobutyronitrile (AIBN).

  • Solvent: Deionized water or an appropriate organic solvent (e.g., Toluene, DMF).

  • Cross-linking agent (optional): N,N'-methylenebisacrylamide (MBA).

  • Chain Transfer Agent (for RAFT): e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

  • Nitrogen or Argon gas: For deoxygenation.

Monomer Purification

For reproducible results, it is crucial to remove the inhibitor typically present in the monomer.

Procedure:

  • Dissolve the this compound monomer in a suitable solvent (e.g., chloroform).

  • Wash the solution with an aqueous solution of sodium hydroxide (5% w/v) to remove the inhibitor.

  • Wash with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Recrystallize the monomer from a suitable solvent (e.g., a mixture of toluene and hexane) to obtain pure crystals.[6]

  • Dry the purified monomer under vacuum.

Free-Radical Solution Polymerization Protocol

This protocol describes a typical free-radical polymerization of this compound in an aqueous solution using a thermal initiator.

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet, dissolve the desired amount of purified this compound monomer in deionized water.

  • If a cross-linked hydrogel is desired, add the cross-linking agent (e.g., N,N'-methylenebisacrylamide) to the solution.

  • Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. Atmospheric oxygen can inhibit the polymerization.[7]

  • In a separate container, prepare the initiator solution by dissolving the required amount of ammonium persulfate in deionized water. This solution should be freshly prepared.[8]

  • After thorough deoxygenation of the monomer solution, add the initiator solution to the reaction flask while maintaining the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C for APS) and maintain it for the specified reaction time (e.g., 2-24 hours).

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • To purify the polymer, precipitate it by slowly adding the polymer solution to a non-solvent such as acetone or methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Characterization of Poly(this compound)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Visualizing Polymerization Processes

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of free-radical polymerization and a typical experimental workflow.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM Addition M Monomer (M) M->RM RM_prop R-M• RMnM Growing Chain (R-M(n)-M•) RM_prop->RMnM Addition M_prop Monomer (M) M_prop->RMnM RMnM_term1 R-M(n)-M• P_comb Dead Polymer (Combination) RMnM_term1->P_comb Combination P_disp1 Dead Polymer RMnM_term1->P_disp1 Disproportionation RMnM_term2 R-M(m)-M• RMnM_term2->P_comb Combination RMnM_term2->P_disp1 Disproportionation P_disp2 Dead Polymer

Caption: Free-radical polymerization mechanism of this compound.

Experimental_Workflow start Start monomer_prep Monomer & Reagent Preparation start->monomer_prep purification Monomer Purification (Inhibitor Removal) monomer_prep->purification setup Reaction Setup (Flask, Stirrer, N2 Inlet) purification->setup dissolution Dissolve Monomer in Solvent setup->dissolution degassing Deoxygenation (N2/Ar Purge) dissolution->degassing initiator_prep Prepare Initiator Solution degassing->initiator_prep initiation Add Initiator & Start Reaction (Heat) initiator_prep->initiation polymerization Polymerization (Constant Temperature) initiation->polymerization termination Cool to Room Temp & Quench Reaction polymerization->termination purify_polymer Purify Polymer (Precipitation) termination->purify_polymer drying Dry Polymer (Vacuum Oven) purify_polymer->drying characterization Characterization (NMR, GPC, DSC) drying->characterization end End characterization->end

Caption: Experimental workflow for this compound polymerization.

Applications in Drug Development

Poly(this compound) and its copolymers are of significant interest in drug development due to their biocompatibility, hydrophilicity, and tunable properties. These polymers can be engineered to form hydrogels, nanoparticles, and micelles, which can serve as intelligent drug delivery systems. For instance, thermo-responsive copolymers of N-substituted acrylamides can be designed to undergo a phase transition at a specific temperature, enabling the controlled release of a therapeutic agent in response to a thermal stimulus. The ability to precisely control the molecular weight and architecture of these polymers through techniques like RAFT polymerization is critical for optimizing their performance in drug delivery applications, including enhancing drug solubility, prolonging circulation time, and achieving targeted delivery to specific tissues or cells.

References

Theoretical Underpinnings of N-Methylacrylamide Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental aspects of N-Methylacrylamide (NMA) polymerization. Designed for professionals in research and development, this document synthesizes key kinetic data, outlines detailed experimental methodologies, and visually represents the fundamental processes involved in the polymerization of this important monomer.

Introduction to this compound Polymerization

This compound (NMA) is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in fields such as biomaterials, drug delivery, and hydrogel formation. The ability to control the polymerization process is critical to tailoring the final properties of the resulting polymer, such as molecular weight, polydispersity, and microstructure. Understanding the theoretical principles that govern NMA polymerization is therefore essential for the rational design and synthesis of novel polymeric materials.

The most common method for polymerizing NMA is free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps.[1] The kinetics of this process are influenced by a variety of factors, including the choice of initiator, solvent, monomer concentration, and temperature. More advanced techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer greater control over the polymerization process, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Theoretical studies, particularly those employing quantum mechanics, provide valuable insights into the reaction mechanisms and kinetics at a molecular level. These computational approaches allow for the calculation of key parameters such as propagation rate constants and activation energies, which are crucial for optimizing reaction conditions and predicting polymer properties.

Theoretical Studies of this compound Polymerization

Computational chemistry, particularly quantum mechanics (QM), has emerged as a powerful tool for elucidating the intricate details of polymerization reactions.[2] For this compound, theoretical studies have focused on understanding the propagation kinetics, which is a critical factor in determining the overall rate of polymerization and the final molecular weight of the polymer.

A key theoretical investigation into the free-radical polymerization of NMA involves the use of quantum mechanical calculations to determine the propagation rate constant (kp).[3][4] These studies often compare the reactivity of NMA to structurally similar monomers, such as N,N-dimethylacrylamide, to understand the influence of the N-methyl substituent on the polymerization kinetics.

The general workflow for such a theoretical study is outlined below:

G cluster_0 Computational Modeling Workflow A Monomer and Radical Structure Optimization B Transition State Search for Propagation A->B C Frequency Calculation and Verification B->C D Calculation of Rate Constants (k_p) via Transition State Theory C->D E Analysis of Solvent Effects (Implicit/Explicit Models) D->E F Calculation of Activation Energy (E_a) D->F

Figure 1: Computational workflow for theoretical polymerization studies.
Key Theoretical Findings

Quantum mechanical studies have revealed that the stereochemistry of the propagating radical and the incoming monomer, as well as hydrogen bonding interactions, play a significant role in determining the most favorable reaction pathways.[4] The calculated propagation rate constants and activation energies from these theoretical studies provide a basis for understanding and predicting the experimental behavior of NMA polymerization.

Quantitative Data on Polymerization Kinetics

The following tables summarize key quantitative data for the polymerization of this compound and related monomers. It is important to note that experimental data specifically for NMA is less abundant in the literature compared to acrylamide and N,N-dimethylacrylamide. Therefore, theoretical values for NMA are presented alongside experimental data for its analogues to provide a comparative context.

MonomerPolymerization MethodTemperature (°C)SolventPropagation Rate Constant (kp) (L mol-1 s-1)Activation Energy (Ea) (kJ mol-1)Reference
This compound Free Radical (Theoretical)25WaterValue from theoretical studyValue from theoretical study[3][4]
AcrylamideFree Radical (Experimental)25Water2.6 x 10415.5[5]
N,N-DimethylacrylamideFree Radical (Experimental)30Bulk2.72 x 10417.6[6]
N-IsopropylacrylamideFree Radical (Experimental)60Water-46.11[7]

Table 1: Propagation Rate Constants and Activation Energies

MonomerPolymerization MethodInitiatorCTA/Initiator RatioSolventMn ( g/mol )PDI (Mw/Mn)Reference
N,N-DimethylacrylamideRAFTAIBN5:1Dioxane2,7501.09[8]
AcrylamideRAFTAIBN10:1DMSOVaries with time< 1.3[9]
N,N-DimethylacrylamideNitroxide-MediatedAIBN/TEMPO1:1-10,6001.55[8]

Table 2: Molecular Weight and Polydispersity Data from Controlled Radical Polymerization

Experimental Protocols

This section provides a detailed methodology for the free-radical polymerization of this compound in an aqueous solution. This protocol is adapted from established procedures for acrylamide polymerization.[10]

Materials and Reagents
  • This compound (NMA), 97%

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), catalyst

  • Deionized water, solvent

  • Nitrogen gas

  • Methanol, precipitating solvent

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure:

G cluster_0 Experimental Workflow for NMA Polymerization A 1. Prepare Aqueous NMA Solution B 2. Deoxygenate with Nitrogen A->B C 3. Add APS Initiator B->C D 4. Add TEMED Catalyst to Initiate C->D E 5. Polymerization Reaction D->E F 6. Precipitate Polymer in Methanol E->F G 7. Filter and Dry the Polymer F->G H 8. Characterize the Polymer (e.g., GPC, NMR) G->H

Figure 2: Experimental workflow for NMA polymerization.
Detailed Procedure

  • Solution Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 10 wt%).

  • Deoxygenation: Transfer the monomer solution to a reaction vessel and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[1]

  • Initiator Addition: While maintaining the nitrogen atmosphere, add the required amount of ammonium persulfate (APS) initiator to the solution and stir until dissolved. A typical initiator concentration is 0.1 mol% with respect to the monomer.

  • Initiation: To start the polymerization, inject N,N,N',N'-Tetramethylethylenediamine (TEMED) into the reaction mixture. The amount of TEMED is typically equimolar to the APS.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25 °C or 60 °C). The polymerization is often exothermic.

  • Precipitation: After the desired reaction time (e.g., 2-24 hours), quench the polymerization by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC) and confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Polymerization Mechanism

The free-radical polymerization of this compound proceeds through a well-established three-stage mechanism: initiation, propagation, and termination.

G cluster_0 Free-Radical Polymerization of NMA Initiation Initiation (Formation of Primary Radicals) Propagation Propagation (Chain Growth) Initiation->Propagation Radical attacks Monomer Propagation->Propagation Growing Chain attacks Monomer Termination Termination (Combination or Disproportionation) Propagation->Termination Two Radicals React

Figure 3: The three main stages of free-radical polymerization.
Initiation

The process begins with the decomposition of an initiator, such as ammonium persulfate, to generate free radicals.[1] These highly reactive species then attack an NMA monomer, creating a monomer radical.

Propagation

The newly formed monomer radical adds to another NMA monomer, and this process repeats, leading to the rapid growth of the polymer chain.

Termination

The growth of a polymer chain is terminated when two radical species react with each other. This can occur through two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains.[11]

Conclusion

The polymerization of this compound is a multifaceted process governed by a combination of kinetic and mechanistic factors. Theoretical studies, particularly those employing quantum mechanics, offer a deeper understanding of the reaction at a molecular level, enabling the prediction of kinetic parameters. While experimental data for NMA is not as extensive as for some of its analogues, the principles of free-radical and controlled radical polymerization provide a robust framework for the synthesis of poly(this compound) with desired properties. The experimental protocols and theoretical insights presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel polymers for a variety of applications.

References

N-Methylacrylamide monomer purity and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity and Analysis of N-Methylacrylamide Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (NMA), focusing on its chemical properties, purity specifications, and the analytical methodologies used for its characterization. This compound is a monomer utilized in the synthesis of polymers for various applications, including hydrogels and functional materials in the biomedical field.[1] Accurate assessment of its purity is critical to ensure the desired properties and safety of the final polymeric products.

Monomer Specifications and Properties

This compound (CAS 1187-59-3) is an α,β-unsaturated amide that is reactive and can undergo polymerization.[1][2] Its physical and chemical properties are summarized in Table 1. The purity of the monomer is a critical parameter, with commercial grades typically available at a minimum of 97%.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 1187-59-3[3][4][5]
Molecular Formula C₄H₇NO[1][3][5]
Molecular Weight 85.10 g/mol [2]
Appearance Colorless to pale yellow liquid or off-white solid[1][3][6]
Boiling Point ~207.7 °C at 760 mmHg[5]
Melting Point 102-106 °C[4][6]
Density ~0.89 - 1.04 g/cm³[4][5]
IUPAC Name N-methylprop-2-enamide[2]

Table 2: Typical Purity Specifications for this compound

ParameterSpecificationReferences
Purity (Assay) ≥ 97%[1][3]
Inhibitor (e.g., MEHQ) Typically added; concentration varies by supplier-
Water Content Specification varies by supplier-

Common Impurities

While specific impurity profiles depend on the manufacturing process, common impurities in this compound can originate from unreacted starting materials or side reactions. The most common synthesis route involves the reaction of an acrylic acid derivative with methylamine. Therefore, residual amounts of these precursors can be present in the final product.

NMA This compound (C₄H₇NO) AA Acrylic Acid MA Methylamine

Caption: this compound and potential process-related impurities.

Analytical Workflow for Purity Assessment

A systematic approach is required to determine the purity and impurity profile of an NMA monomer batch. This workflow ensures that the material meets the required specifications before use in polymerization or other applications. The process involves initial checks, sample preparation, and analysis by chromatographic techniques.

A Sample Receipt & Visual Inspection B Sample Preparation (Dilution / Derivatization) A->B C Chromatographic Separation B->C F Karl Fischer Titration (Water Content) B->F D GC-MS Analysis (Assay, Volatile Impurities) C->D E HPLC-UV Analysis (Assay, Non-Volatile Impurities) C->E G Data Analysis & Integration D->G E->G F->G H Purity Calculation & Final Report G->H

Caption: General workflow for this compound monomer purity analysis.

Experimental Protocols

The following protocols are illustrative examples for the analysis of this compound, based on established methods for structurally similar amide compounds.[7][8][9] Method validation is required for specific applications.

Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar molecules like NMA by GC can be challenging, often resulting in poor peak shape.[9] Derivatization is a common strategy to improve volatility and chromatographic performance.[7] This example protocol uses a silylation reagent.[7]

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Autosampler

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst[7]

  • Internal Standard (e.g., Dodecane)

  • GC Vials

Procedure:

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of Dodecane in acetonitrile.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the NMA sample into a 10 mL volumetric flask. b. Add 1.0 mL of the Internal Standard Stock Solution. c. Dilute to volume with acetonitrile and mix thoroughly.

  • Derivatization: a. Transfer 500 µL of the sample solution into a GC vial.[7] b. Add 100 µL of the MSTFA reagent.[7] c. Seal the vial and heat at 70°C for 60 minutes.[7] d. Allow the vial to cool to room temperature before analysis.[7]

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Initial 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode, scan range 40-400 amu.

Data Analysis:

  • Identify the peaks for the derivatized NMA and the internal standard based on their retention times and mass spectra.

  • Calculate the area ratio of the NMA peak to the internal standard peak.

  • Determine the purity by comparing the area ratio of the sample to that of a similarly prepared certified reference standard.

  • Express purity as a percentage (w/w).

Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for quantifying NMA and its less volatile impurities.

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

  • Data acquisition software

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Phosphoric Acid)[10]

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Standard Preparation: a. Accurately weigh approximately 25 mg of NMA reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. c. Prepare a series of working standards by serial dilution.

  • Sample Preparation: a. Prepare the sample solution at the same concentration as the main standard (approx. 1 mg/mL) using the 50:50 diluent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with 20% Acetonitrile / 80% Water (with 0.1% Formic Acid) or a shallow gradient depending on impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 205 nm[8]

    • Injection Volume: 10 µL

Data Analysis:

  • Generate a calibration curve from the peak areas of the working standards.

  • Calculate the concentration of NMA in the sample solution using the calibration curve.

  • Determine the purity by area percent (assuming all impurities have a similar response factor at the detection wavelength) or against the certified reference standard.

  • Express purity as a percentage (w/w).

References

An In-depth Technical Guide to N-Methylacrylamide (CAS 1187-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacrylamide (NMA), identified by CAS number 1187-59-3, is an organic compound with the molecular formula C₄H₇NO. It is a derivative of acrylamide with a methyl group attached to the nitrogen atom. This substitution influences its chemical reactivity, solubility, and interaction with biological systems, making it a compound of interest in polymer science and biomedical research. NMA is a versatile monomer used in the synthesis of polymers such as poly(this compound) (PNMA), which has applications in the development of hydrogels for drug delivery and tissue engineering. Its biological activity, particularly its interaction with metabolic pathways, has also been a subject of study. This guide provides a comprehensive overview of the properties, handling, and experimental protocols related to this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₇NO[[“]]
Molecular Weight 85.10 g/mol [[“]]
CAS Number 1187-59-3[[“]]
Appearance Colorless to light yellow liquid/solid[2]
Melting Point 102-106 °C[3]
Boiling Point 207.7 °C at 760 mmHg[3]
Density 0.9872 g/cm³ at 20 °C[4]
Flash Point 103.6 °C[3]
Vapor Pressure 0.222 mmHg at 25°C[3]
Refractive Index 1.414[3]
Solubility Soluble in water and organic solvents[2]
InChI Key YPHQUSNPXDGUHL-UHFFFAOYSA-N[[“]]
SMILES CNC(=O)C=C[[“]]

Synthesis and Purification

Synthesis Methods

This compound can be synthesized through several routes, with the most common being the reaction of an acrylic acid derivative with methylamine.

  • Direct Amide Formation: This method involves the reaction of acrylic acid or its esters with methylamine under controlled conditions to prevent side reactions and ensure high purity.

  • Acid Chloride Method: A high-yield method that involves reacting acryloyl chloride with methylamine in the presence of a base. This reaction is typically performed under mild conditions.[[“]]

  • From 2-Cyano-N-methylacetamide: 2-Cyano-N-methylacetamide can be reacted with 4-(benzyloxy)benzaldehyde in the presence of piperidine as a catalyst to yield 3-(4-(benzyloxy)phenyl)-2-cyano-N-methylacrylamide.[5]

Example Synthesis Protocol: From Ethyl Cyanoacetate and Methylamine

This protocol describes the synthesis of the precursor 2-cyano-N-methylacetamide.

Materials:

  • Ethyl cyanoacetate

  • Methylamine solution in water

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To an ice-cooled solution of methylamine (75 mmol) in water, add ethyl cyanoacetate (50 mmol) dropwise.

  • Stir the solution at room temperature for 3 hours.

  • Evaporate most of the solvent under reduced pressure.

  • Filter the obtained solid and redissolve it in ethyl acetate (200 mL).

  • Dry the solution over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield 2-cyano-N-methylacetamide.[5]

Polymerization

This compound readily undergoes free-radical polymerization to form poly(this compound) (PNMA). This polymer is of interest for its potential applications in hydrogels for biomedical uses.

Free-Radical Polymerization

Free-radical polymerization of NMA is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Workflow for Free-Radical Polymerization of NMA

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer This compound (NMA) Degas Degas solution (e.g., N2 sparging) Monomer->Degas Solvent Aqueous or Organic Solvent Solvent->Degas Initiator Initiator (e.g., AIBN, APS) Initiator->Degas Crosslinker Crosslinker (optional, e.g., MBA) Crosslinker->Degas Initiate Initiate polymerization (Heat or UV light) Degas->Initiate Remove O2 Polymerize Allow polymerization to proceed Initiate->Polymerize Precipitate Precipitate polymer Polymerize->Precipitate Reaction complete Wash Wash and dry polymer Precipitate->Wash Characterize Characterize polymer (e.g., NMR, GPC) Wash->Characterize

Caption: General workflow for the free-radical polymerization of this compound.

Example Polymerization Protocol: Synthesis of Poly(this compound) Hydrogel

Materials:

  • This compound (NMA)

  • N,N'-methylenebisacrylamide (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • Distilled water

Procedure:

  • Prepare an aqueous solution of NMA and MBA at the desired molar ratio.

  • Add APS to the monomer solution.

  • Stir the mixture under a nitrogen atmosphere for several minutes to remove dissolved oxygen.

  • To accelerate the polymerization, a redox activator can be added.

  • Continue stirring for approximately 20-30 minutes to complete the polymerization and gelling process.

  • Allow the resulting hydrogel to stand to ensure complete gelation.[6][7]

Biological Activity and Toxicology

Interaction with Metabolic Pathways

This compound has been shown to affect metabolic pathways, specifically glycolysis, by inhibiting key enzymes.[[“]] Studies have demonstrated that NMA can reduce the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and enolase in rat sciatic nerve.[[“]] This inhibition of glycolytic enzymes suggests that NMA can act as a metabolic regulator or disruptor.[[“]]

Inhibition of Glycolytic Enzymes by this compound

G cluster_glycolysis Glycolysis Pathway NMA This compound GAP Glyceraldehyde-3-phosphate NMA->GAP Inhibits PEP Phosphoenolpyruvate NMA->PEP Inhibits G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Enolase

Caption: this compound inhibits the glycolytic enzymes GAPDH and Enolase.

Protein Adduct Formation and Neurotoxicity

Similar to its parent compound acrylamide, this compound is an electrophilic molecule that can form covalent adducts with nucleophilic residues on proteins, particularly cysteine.[8] This protein alkylation can alter protein structure and function, leading to cellular dysfunction.[[“]] The formation of adducts with neuronal proteins is a proposed mechanism for the neurotoxicity observed with acrylamide and related compounds.[9][10] This neurotoxicity can manifest as peripheral neuropathy.[[“]]

Toxicology Profile

This compound is considered moderately toxic by ingestion and is harmful in contact with skin and if inhaled.[3][11] It can cause skin and eye irritation.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[11]

Hazard StatementGHS ClassificationReference(s)
Harmful if swallowedAcute toxicity, oral (Category 4)[12]
Harmful in contact with skinAcute toxicity, dermal (Category 4)[12]
Causes skin irritationSkin corrosion/irritation (Category 2)[12]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[12]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[12]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[12]

Handling and Safety Precautions

Due to its toxicity, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[13]

  • Keep away from heat and sources of ignition.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the NMA solutions and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[14][15]

Workflow for MTT Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: A ¹H NMR spectrum consistent with the structure of this compound would be expected.[13]

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the vinyl carbons, and the methyl carbon.

  • FTIR: The FTIR spectrum will show characteristic absorption bands for the N-H bond, C=O (amide I), and C=C bonds.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

This compound is a reactive monomer with applications in polymer chemistry and as a tool for studying biological processes. Its ability to form polymers with potential biomedical applications, coupled with its interaction with key metabolic enzymes, makes it a compound of significant interest to researchers. However, its toxicity necessitates careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of the properties, synthesis, handling, and experimental considerations for working with this compound. Further research into its specific mechanisms of biological action and its role in signaling pathways will continue to expand its utility in scientific research and development.

References

A Technical Guide to N-Methylacrylamide Polymers: Synthesis, Properties, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylacrylamide (NMAA) polymers are a versatile class of synthetic macromolecules that have garnered significant attention for their unique physicochemical properties, particularly their solubility in aqueous media and their potential for stimuli-responsive behavior. When copolymerized, these polymers can exhibit sharp thermal transitions, making them ideal candidates for advanced applications in drug delivery, tissue engineering, and biosensing. This technical guide provides an in-depth exploration of the core characteristics of NMAA polymers, focusing on their synthesis, properties, and applications relevant to the biomedical field.

Synthesis of this compound Polymers

Poly(this compound) (PNMAA) and its copolymers are typically synthesized through free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, offer greater control over molecular weight and polydispersity, enabling the creation of well-defined polymer architectures.

Experimental Protocol: Free-Radical Polymerization of NMAA

This protocol describes a general method for synthesizing NMAA-based polymers in an aqueous solution.

  • Monomer Preparation: Dissolve the desired molar ratio of this compound and any comonomers (e.g., N-isopropylacrylamide, N,N-diethylacrylamide) in deionized water within a reaction flask.

  • Initiator & Crosslinker Addition: Add a specified amount of a cross-linking agent, such as N,N'-methylenebisacrylamide (MBA), if a hydrogel is desired. Add a thermal initiator, like ammonium persulfate (APS).

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization Initiation: Add a catalyst, such as tetramethylethylenediamine (TEMED), to initiate the polymerization. The reaction is typically carried out at a controlled temperature (e.g., 60-70°C) for several hours.[1]

  • Purification: After polymerization, the resulting polymer is often purified by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other small molecules.

  • Isolation: The purified polymer can be isolated by lyophilization (freeze-drying) to obtain a solid product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A 1. Dissolve Monomers & Crosslinker in Water B 2. Add Initiator (e.g., APS) A->B C 3. Degas with N2 (Remove O2) B->C Transfer to Reaction Vessel D 4. Initiate with Catalyst (e.g., TEMED) & Heat C->D E 5. Purify Polymer (Dialysis) D->E Polymerization Complete F 6. Isolate Product (Lyophilization) E->F

Caption: General workflow for free-radical polymerization of NMAA hydrogels.

Physicochemical Properties

The properties of NMAA polymers are dictated by their chemical structure, molecular weight, and, in the case of copolymers, the nature and ratio of the constituent monomers.

Table 1: Core Properties of this compound (Monomer) and its Homopolymer

PropertyThis compound (Monomer)Poly(this compound) (Homopolymer)
Molecular Formula C₄H₇NO(C₄H₇NO)n
Molecular Weight 85.10 g/mol Varies with degree of polymerization
Physical State Colorless to pale yellow liquid or solidWhite to off-white solid
Glass Transition (Tg) Not ApplicableData not readily available. For comparison, Poly(N,N-Dimethylacrylamide) Tg is 89°C[2] and Poly(N,N-diethylacrylamide) Tg is 80°C.[3]
Solubility Soluble in water and organic solvents.[4]Soluble in water.
Thermoresponsive Behavior: The Lower Critical Solution Temperature (LCST)

While the homopolymer of NMAA is water-soluble, its copolymers with more hydrophobic monomers can exhibit thermoresponsive behavior in aqueous solutions. This is characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble and precipitates from the solution.[5] This transition is reversible.

Below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, keeping the polymer chains hydrated and dissolved in an extended coil state. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer side chains become energetically favorable. This leads to a rapid dehydration and collapse of the polymer chains into a compact globule state, causing phase separation.[5]

The LCST can be precisely tuned by adjusting the hydrophilic/hydrophobic balance within the copolymer. Incorporating a more hydrophilic comonomer will generally increase the LCST, while a more hydrophobic comonomer will decrease it.[6]

LCST_Mechanism cluster_below Below LCST (T < LCST) cluster_above Above LCST (T > LCST) Coil Extended Coil H2O_1 H₂O Coil->H2O_1 H-Bonding H2O_2 H₂O Coil->H2O_2 H-Bonding H2O_3 H₂O Coil->H2O_3 H-Bonding Globule Collapsed Globule Coil->Globule Transition Increase Temperature Soluble Polymer is Soluble H2O_4 H₂O H2O_5 H₂O Insoluble Polymer is Insoluble

Caption: The coil-to-globule transition of a thermoresponsive polymer at the LCST.

Table 2: Tunable LCST of Acrylamide-Based Copolymers

Copolymer SystemComonomer EffectLCST Range (°C)Reference
Poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide)Increasing hydrophilic NHMAA content raises the LCST.>32[7]
Poly(N,N-dimethyl-α-(hydroxymethyl)acrylamide-co-N,N-diethylacrylamide)Increasing hydrophilic DMαHAA content raises the LCST.32 - 64[1]
Poly(N-isopropylacrylamide-co-dopamine methacrylamide)Increasing hydrophobic DMA content lowers the LCST.<33[6]
Poly(N-ethylacrylamide-co-N-tert-butylacrylamide)LCST is a function of the comonomer molar ratio.Varies widely[4]

Characterization Techniques

A suite of analytical methods is employed to determine the structural and functional properties of NMAA polymers.

Table 3: Common Characterization Techniques for NMAA Polymers

TechniqueAbbreviationInformation Provided
Size Exclusion Chromatography SEC / GPCDetermines number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).[3]
Nuclear Magnetic Resonance NMRConfirms chemical structure, composition of copolymers, and monomer conversion.[4]
Fourier-Transform Infrared Spectroscopy FTIRIdentifies characteristic functional groups (e.g., amide C=O and N-H bonds) to confirm polymer structure.[7]
Differential Scanning Calorimetry DSCMeasures thermal transitions, including the glass transition temperature (Tg) and the LCST.[3][4]
UV-Visible Spectrophotometry UV-VisDetermines the cloud point (a measure of LCST) by monitoring the change in optical transmittance of a polymer solution with temperature.[4]
Dynamic Light Scattering DLSMeasures the hydrodynamic radius of polymer coils or collapsed globules in solution, confirming the LCST transition.
Experimental Protocol: LCST Determination by UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 wt.%).

  • Instrument Setup: Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).[4]

  • Temperature Ramp: Slowly increase the temperature of the sample at a controlled rate (e.g., 0.5°C/min).

  • Data Acquisition: Record the optical transmittance at each temperature point.

  • Analysis: The LCST (or cloud point) is typically defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the onset of polymer precipitation.

Applications in Drug Development

The stimuli-responsive nature of NMAA copolymers makes them highly attractive for creating "smart" drug delivery systems. These systems can be designed to release a therapeutic agent in response to a specific trigger, such as the physiological temperature of the human body.

Hydrogels formulated from thermoresponsive NMAA copolymers can be loaded with a drug below their LCST when they are in a swollen, water-filled state. When the temperature is raised above the LCST (e.g., upon administration into the body), the hydrogel undergoes a phase transition, collapsing and expelling the entrapped drug and water. This mechanism allows for targeted, on-demand drug release.[8][9]

Drug_Delivery cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) A Swollen Hydrogel Matrix B Drug Molecules Enter Matrix A->B Diffusion C Collapsed Hydrogel Matrix B->C Temperature Increase D Drug Molecules Expelled C->D Matrix Contraction

References

Methodological & Application

Application Notes and Protocols for N-Methylacrylamide Hydrogel Synthesis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to synthesizing N-Methylacrylamide (NMAA) hydrogels for 2D and 3D cell culture applications. These synthetic hydrogels offer a versatile platform for investigating cellular responses to mechanical cues due to their tunable stiffness.

Introduction

Hydrogels are water-swollen polymer networks that mimic the physical properties of the native extracellular matrix (ECM).[1] Synthetic hydrogels, such as those made from this compound, provide a controlled and reproducible environment for cell culture, free from the batch-to-batch variability of natural materials like Matrigel.[1] The mechanical stiffness of the cellular microenvironment is a critical regulator of cell behavior, influencing processes such as proliferation, differentiation, and migration. By tuning the composition of NMAA hydrogels, researchers can create substrates with a range of stiffnesses that mimic both healthy and diseased tissues.[2][3]

Key Applications

  • Mechanobiology Studies: Investigate how substrate stiffness influences cell signaling, morphology, and function.

  • 3D Cell Culture Models: Encapsulate cells within a 3D matrix to better mimic the in vivo environment.[1][4]

  • Drug Screening: Develop more physiologically relevant cell-based assays for testing the efficacy and toxicity of therapeutic compounds.

  • Tissue Engineering: Provide a scaffold for the growth and organization of cells into functional tissues.[1]

Quantitative Data Summary

The mechanical properties of NMAA hydrogels can be precisely controlled by varying the concentration of the NMAA monomer and the N,N'-methylenebisacrylamide (MBAA) crosslinker. The following table provides an overview of the expected Young's modulus for different hydrogel formulations.

FormulationThis compound (% w/v)N,N'-methylenebisacrylamide (% w/v)Approximate Young's Modulus (kPa)
Soft50.11 - 5
Medium7.50.210 - 20
Stiff100.330 - 40

Note: These values are estimates based on similar polyacrylamide hydrogel systems and may require optimization for specific experimental setups. The stiffness can be influenced by factors such as polymerization time and temperature.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound (NMAA) monomer

  • N,N'-methylenebisacrylamide (MBAA) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) catalyst[2]

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Deionized (DI) water

  • Ethanol

  • Sterile cell culture plates or glass coverslips

  • (Optional for 2D culture) Sulfo-SANPAH for surface functionalization[2]

  • (Optional for 2D culture) Extracellular matrix protein (e.g., collagen, fibronectin) for coating[2]

Protocol for NMAA Hydrogel Synthesis for 2D Cell Culture

This protocol describes the preparation of NMAA hydrogels in a 6-well plate. Volumes can be scaled for different plate formats.

  • Prepare Precursor Solutions:

    • Prepare stock solutions of NMAA and MBAA in DI water at the desired concentrations (e.g., 40% w/v NMAA, 2% w/v MBAA).

    • Prepare a 10% (w/v) solution of APS in DI water. This solution should be made fresh.

    • TEMED is used directly from the stock bottle.

  • Formulate Hydrogel Pre-polymer Solution:

    • In a sterile conical tube, combine the NMAA and MBAA stock solutions to achieve the desired final concentrations and a final volume of 1 mL.

    • Add DPBS to the mixture to bring the final volume to just under 1 mL, ensuring physiological salt concentrations.

  • Initiate Polymerization:

    • Add 10 µL of the 10% APS solution to the pre-polymer solution and mix thoroughly.

    • Add 1 µL of TEMED to the solution and mix gently but quickly. TEMED will catalyze the polymerization reaction.

  • Cast the Hydrogels:

    • Immediately pipette the desired volume of the hydrogel solution into the center of each well of the cell culture plate. For a 6-well plate, approximately 300 µL will create a thin gel layer.

    • Gently place a sterile coverslip on top of the droplet to ensure a flat and even surface.

  • Allow Polymerization:

    • Allow the hydrogels to polymerize at room temperature for at least 30 minutes.

  • Hydrate and Sterilize:

    • After polymerization, carefully remove the coverslips.

    • Wash the hydrogels extensively with sterile DPBS to remove any unreacted monomers. It is recommended to wash at least three times for 20 minutes each on a shaker.[2]

    • Sterilize the hydrogels by exposing them to UV light in a cell culture hood for 30-60 minutes.

  • (Optional) Surface Functionalization for Cell Adhesion:

    • For many cell types, the hydrogel surface needs to be coated with an ECM protein to facilitate attachment.

    • Cover the hydrogel surface with a solution of a photoactivatable crosslinker, such as Sulfo-SANPAH, and expose to UV light.[2]

    • Wash thoroughly with DPBS.

    • Incubate the activated hydrogel surface with a solution of your desired ECM protein (e.g., 0.1 mg/mL collagen) overnight at 4°C.

    • Wash with DPBS before seeding cells.

  • Cell Seeding:

    • Aspirate the DPBS from the wells and seed your cells directly onto the hydrogel surface in your preferred culture medium.

Protocol for 3D Cell Encapsulation in NMAA Hydrogels
  • Prepare Hydrogel Pre-polymer Solution:

    • Follow steps 1 and 2 from the 2D protocol, preparing the pre-polymer solution in a sterile, light-protected tube (e.g., an amber microcentrifuge tube). Keep the solution on ice to prevent premature polymerization.

  • Prepare Cell Suspension:

    • Trypsinize and count your cells as you would for standard passaging.

    • Resuspend the cell pellet in a small volume of cold, sterile DPBS or culture medium to achieve a high cell density.

  • Mix Cells with Pre-polymer Solution:

    • Gently mix the cell suspension with the cold pre-polymer solution. The final cell concentration will depend on the cell type and experimental design.

  • Initiate Polymerization and Cast:

    • Add the APS and TEMED to the cell-hydrogel mixture as described in step 3 of the 2D protocol.

    • Immediately pipette the mixture into the desired culture vessel (e.g., a multi-well plate).

  • Gelation and Culture:

    • Allow the hydrogel to polymerize at room temperature for 30 minutes.

    • Once gelled, add warm culture medium to the wells.

    • Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).

Visualizations

Experimental Workflow for 2D NMAA Hydrogel Synthesis

G cluster_prep Preparation cluster_formulation Formulation cluster_polymerization Polymerization cluster_post Post-Processing prep_solutions Prepare NMAA, MBAA, & APS Stock Solutions mix_prepolymer Mix NMAA, MBAA, & DPBS prep_solutions->mix_prepolymer add_initiators Add APS & TEMED mix_prepolymer->add_initiators cast_gel Pipette into Well & Cover add_initiators->cast_gel polymerize Allow to Polymerize (30 min) cast_gel->polymerize wash Wash with DPBS polymerize->wash functionalize Optional: Functionalize Surface wash->functionalize seed_cells Seed Cells functionalize->seed_cells

Caption: Workflow for preparing NMAA hydrogels for 2D cell culture.

Mechanotransduction Signaling via the YAP/TAZ Pathway

G cluster_ecm Extracellular Matrix cluster_cell Cell cluster_nucleus Nucleus stiff_ecm Stiff Hydrogel (High Stiffness) integrin Integrin Adhesion stiff_ecm->integrin High Mechanical Stress cytoskeleton Actin Cytoskeleton soft_ecm Soft Hydrogel (Low Stiffness) soft_ecm->integrin Low Mechanical Stress integrin->cytoskeleton lats LATS1/2 Kinase cytoskeleton->lats Inhibition yap_taz YAP/TAZ Complex lats->yap_taz Phosphorylation (Inactivation) yap_taz_nuc YAP/TAZ yap_taz->yap_taz_nuc Translocation tead TEAD Transcription Factors yap_taz_nuc->tead gene_expression Gene Expression (Proliferation, Migration) tead->gene_expression

Caption: Substrate stiffness influences the YAP/TAZ signaling pathway.

References

Application Notes and Protocols: N-Methylacrylamide as a Crosslinker in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylacrylamide (NMA) and its derivatives as crosslinking agents in the synthesis of polymers, particularly hydrogels, for biomedical applications. Detailed protocols for synthesis and characterization are provided, along with data on the material properties and drug release kinetics.

Introduction to this compound in Polymer Synthesis

This compound (NMA) is a versatile monomer and crosslinking agent used in the formation of hydrogels.[1] Its derivatives, such as N,N-dimethylacrylamide (DMAA), are also widely employed.[2] These polymers are of significant interest in the biomedical field, including applications in drug delivery, tissue engineering, and as scaffolds for cell culture.[3][4][5] The ability to control the crosslinking density allows for the tuning of the hydrogel's mechanical properties, swelling behavior, and drug release kinetics.[6][7]

Hydrogels synthesized using NMA-based compounds can be designed to be responsive to environmental stimuli such as pH and temperature, making them "smart" materials for targeted drug delivery.[1][8] The biocompatibility of these polymers is a key advantage for their use in biomedical applications.[4][9]

Experimental Protocols

This section details the protocols for the synthesis and characterization of this compound-based hydrogels.

Protocol 1: Synthesis of N,N-Dimethylacrylamide (DMAA) Hydrogel by Free Radical Polymerization

This protocol describes the synthesis of a DMAA hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the crosslinker and ammonium persulfate (APS) as the initiator.

Materials:

  • N,N-dimethylacrylamide (DMAA) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Preparation of Monomer Solution: In a flask, dissolve the desired amount of DMAA and MBA in deionized water. The concentration of DMAA can be varied (e.g., 10-20% w/v) and the molar ratio of MBA to DMAA can be adjusted (e.g., 1-5 mol%) to control the crosslinking density.[10]

  • Initiator and Accelerator Addition: To the monomer solution, add the initiator, APS (e.g., 0.1 g), and the accelerator, TEMED (e.g., 0.1 g).[2]

  • Polymerization: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[11]

  • Gelling: The solution will become viscous and form a gel. The polymerization can be carried out at a specific temperature (e.g., 37°C or 70°C) to control the reaction rate.[2][10]

  • Washing: After polymerization is complete, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.[12]

  • Drying: The purified hydrogel can then be dried (e.g., by lyophilization or in an oven at a controlled temperature) to a constant weight for further characterization.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Behavior:

  • Immerse a pre-weighed dried hydrogel sample (Wd) in deionized water or a buffer solution at a specific pH and temperature.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Continue until the hydrogel reaches its equilibrium swelling state, where the weight no longer changes.[13]

B. Mechanical Testing:

  • Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone).

  • Perform uniaxial compression or tensile tests using a mechanical testing machine.

  • Record the stress-strain data to determine the Young's modulus, which indicates the stiffness of the hydrogel.[7]

C. Drug Loading and Release:

  • Loading: Immerse a dried hydrogel in a solution containing the drug of interest. The hydrogel will swell and absorb the drug solution. The amount of drug loaded can be quantified by measuring the decrease in drug concentration in the solution using UV-Vis spectroscopy.[2]

  • Release: Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

  • At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.[14]

  • The cumulative drug release is then plotted against time.

Data Presentation

The properties of this compound-based hydrogels are highly dependent on the crosslinker concentration. The following tables summarize the typical effects of increasing the crosslinker (MBA) concentration on the mechanical properties and swelling ratio of polyacrylamide-based hydrogels.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

Crosslinker (MBA) Concentration (mol%)Young's Modulus (kPa)Reference
1~20[7]
2~40[7]
4~80[7]
9~160[7]

Table 2: Effect of Crosslinker Concentration on Swelling Ratio

Crosslinker (MBA) Concentration (wt%)Equilibrium Swelling Ratio (g water/g hydrogel)Reference
0.04High[13]
0.14Moderate[13]
1.0Low[13]

Table 3: Drug Release Kinetic Models

The release of drugs from hydrogel matrices can be described by various mathematical models.

ModelEquationDescriptionReference
Zero-Order Mt = M0 + K0tDrug release is constant over time, independent of concentration.[14][15]
First-Order log C = log C0 - Kt / 2.303The release rate is proportional to the amount of drug remaining in the matrix.[14]
Higuchi Mt / M∞ = kH√tDescribes drug release from an insoluble matrix as a square root of time-dependent process based on Fickian diffusion.[14][15]
Korsmeyer-Peppas Mt / M∞ = Kk tnDescribes drug release from a polymeric system. The 'n' value is indicative of the release mechanism.[14][15]

Mt is the amount of drug released at time t, M0 is the initial amount of drug, M∞ is the total amount of drug, C is the concentration of drug, C0 is the initial concentration of drug, and K0, K, kH, and Kk are release rate constants.

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Drying cluster_characterization Characterization s1 Prepare Monomer Solution (NMA/DMAA + Crosslinker) s2 Add Initiator (APS) & Accelerator (TEMED) s1->s2 s3 Nitrogen Purging s2->s3 s4 Polymerization (Gelling) s3->s4 p1 Washing in Deionized Water s4->p1 p2 Drying (Lyophilization/Oven) p1->p2 c1 Swelling Studies p2->c1 c2 Mechanical Testing p2->c2 c3 Drug Loading p2->c3 c4 Drug Release Kinetics c3->c4

Caption: Workflow for synthesis and characterization of NMA-based hydrogels.

Mechanism of Controlled Drug Release from a Hydrogel Matrix

G cluster_hydrogel Drug-Loaded Hydrogel Matrix cluster_environment Aqueous Environment (e.g., Body Fluid) d1 d2 d3 d4 release 3. Drug Release d4->release Drug Molecules d5 d5->release d6 d7 d8 env start 1. Swelling cluster_hydrogel cluster_hydrogel start->cluster_hydrogel Water Ingress process 2. Diffusion

Caption: Controlled drug release from a hydrogel via swelling and diffusion.

References

Application Notes and Protocols: Free Radical Polymerization of N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacrylamide (NMA) is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in biomaterials, drug delivery, and hydrogel formation. Poly(this compound) is known for its hydrophilicity and potential for hydrogen bonding, making it an attractive component in stimuli-responsive materials and biomedical devices. This document provides detailed protocols for the free radical polymerization of this compound, offering two common approaches: a thermally initiated polymerization in an organic solvent and a redox-initiated polymerization in an aqueous solution.

Key Concepts

Free radical polymerization is a chain-growth polymerization method that involves three key steps: initiation, propagation, and termination.

  • Initiation: A free radical initiator is thermally or chemically decomposed to generate active radical species. These radicals then react with a monomer molecule to form an initiated monomer radical.

  • Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain.

  • Termination: The growth of polymer chains is halted by various termination reactions, such as combination or disproportionation of two growing radical chains.

Experimental Protocols

Two primary methods for the free radical polymerization of this compound are detailed below.

Protocol 1: Thermally Initiated Polymerization in 1,4-Dioxane

This protocol describes the polymerization of this compound using a thermal initiator, 2,2'-Azobis(isobutyronitrile) (AIBN), in an organic solvent. This method is suitable for producing a polymer that can be isolated as a solid powder.

Materials:

  • This compound (NMA), monomer

  • 2,2'-Azobis(isobutyronitrile) (AIBN), initiator

  • 1,4-Dioxane, solvent

  • Hexane, non-solvent for precipitation

  • Nitrogen gas (high purity)

  • Schlenk flask or glass test tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Vacuum line and filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and AIBN in 1,4-dioxane. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1, depending on the desired molecular weight.

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: After backfilling the flask with nitrogen, place it in a preheated oil bath at 60-70 °C. The polymerization time can range from 4 to 24 hours.

  • Precipitation and Purification: After the reaction, cool the flask to room temperature. Pour the viscous solution into a large excess of a non-solvent like hexane to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh hexane, and dry it under vacuum to a constant weight.

Protocol 2: Redox-Initiated Aqueous Polymerization

This protocol utilizes a redox pair, ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate polymerization at or below room temperature. This method is ideal for creating aqueous solutions of the polymer or for in-situ hydrogel formation.

Materials:

  • This compound (NMA), monomer

  • Ammonium persulfate (APS), initiator (oxidant)

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator (reductant)

  • Deionized water, solvent

  • Nitrogen gas (high purity)

  • Reaction flask (e.g., Erlenmeyer flask) with a septum

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound in a reaction flask. The concentration can be varied depending on the desired viscosity of the final product.

  • Degassing: Sparge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: While maintaining a nitrogen atmosphere, add the APS solution, followed by the addition of TEMED. The polymerization will begin almost immediately, as indicated by an increase in viscosity and potentially a slight exotherm.

  • Polymerization: Allow the reaction to proceed for several hours to ensure high conversion. The flask can be gently stirred.

  • Termination (if necessary): The polymerization can be quenched by exposing the solution to air. The resulting product is an aqueous solution of poly(this compound).

Data Presentation

The following tables summarize typical experimental parameters for the polymerization of this compound.

ParameterProtocol 1: Thermal InitiationProtocol 2: Redox Initiation
Monomer This compoundThis compound
Initiator System AIBNAPS / TEMED
Solvent 1,4-DioxaneDeionized Water
Temperature 60 - 70 °CRoom Temperature
Typical Reaction Time 4 - 24 hours1 - 4 hours
Polymer Isolation Precipitation in HexaneAqueous Solution

Table 1. Comparison of Polymerization Protocols.

ReagentExample Concentration/RatioPurpose
This compound1 MMonomer
AIBN1-10 mM (e.g., [NMA]/[AIBN] = 200)Thermal Initiator
APS1-10 mMOxidant in Redox Pair
TEMED1-10 mM (equimolar to APS)Accelerator in Redox Pair

Table 2. Example Reagent Concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Isolation Monomer This compound Mix Mix Monomer, Initiator, and Solvent Monomer->Mix Initiator Initiator (AIBN or APS/TEMED) Initiator->Mix Solvent Solvent (Dioxane or Water) Solvent->Mix Degas Degas (N2 sparge or Freeze-Pump-Thaw) Mix->Degas React Initiate and Propagate (Heat or Redox) Degas->React Precipitate Precipitate in Non-Solvent (for Protocol 1) React->Precipitate Protocol 1 Aqueous_Sol Aqueous Polymer Solution (for Protocol 2) React->Aqueous_Sol Protocol 2 Filter Filter and Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry

Caption: Experimental workflow for free radical polymerization.

Initiation_Mechanism cluster_initiator Initiator Activation cluster_propagation Chain Initiation & Propagation Initiator Initiator (I-I) Radical 2 I• (Primary Radicals) Initiator->Radical Heat or Redox Reaction Monomer Monomer (M) Initiated_Monomer I-M• Radical->Initiated_Monomer + M Growing_Chain I-(M)n-M• Initiated_Monomer->Growing_Chain + n M

Caption: Initiation and propagation steps of polymerization.

Application Notes and Protocols for Thermoresponsive Polymers with N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermoresponsive polymers based on N-Methylacrylamide (NMAA). Due to the limited availability of literature specifically on poly(this compound), the protocols provided are adapted from established procedures for structurally similar monomers, such as N,N-dimethylacrylamide (DMAA).

Application Note 1: Synthesis of Thermoresponsive Homopolymers of this compound (PNMAA) via Free Radical Polymerization

Introduction: Free radical polymerization is a straightforward and widely used method for synthesizing a variety of polymers. For N-substituted acrylamides, this method can be employed to produce thermoresponsive polymers. The resulting poly(this compound) (PNMAA) is expected to exhibit a Lower Critical Solution Temperature (LCST), a characteristic temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state in an aqueous solution.[1] This property is crucial for various biomedical applications, such as controlled drug delivery and tissue engineering.[2][3]

Key Characteristics: The LCST of a homopolymer is influenced by the balance between hydrophilic and hydrophobic groups. For poly(N-alkylacrylamide)s, the structure of the alkyl group is a key determinant of its thermoresponsive behavior.[1] While specific LCST data for PNMAA is not widely reported, it is anticipated to be influenced by factors such as molecular weight and polymer concentration.

Experimental Protocol: Free Radical Polymerization of this compound (NMAA)

This protocol is adapted from procedures for similar acrylamide monomers.[4]

Materials:

  • This compound (NMAA), monomer

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

  • Deionized (DI) water, solvent

  • Methanol, for precipitation

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or nitrogen/argon inlet

  • Syringes

  • Ice bath

  • Heating mantle or oil bath with temperature controller

  • Filtration apparatus

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve the desired amount of NMAA monomer in deionized water to achieve the target concentration (e.g., 10-20 wt%).

  • Degassing: Deoxygenate the monomer solution by bubbling with nitrogen or argon gas for at least 30 minutes in an ice bath. This is crucial to prevent oxygen inhibition of the polymerization.

  • Initiator and Accelerator Addition: While maintaining the inert atmosphere, add the initiator (APS) and the accelerator (TEMED) to the reaction mixture via syringe. The concentrations of APS and TEMED are typically in the range of 1 to 10 mM.[5]

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 60 °C). The polymerization of acrylamides is often rapid.[4]

  • Termination and Precipitation: After a set time (e.g., 2-24 hours), terminate the reaction by exposing the solution to air. Precipitate the polymer by slowly adding the aqueous solution to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Quantitative Data Summary (Adapted from typical acrylamide polymerizations):

ParameterValueReference/Note
Monomer Concentration10 - 30 wt%[4]
Initiator (APS) Concentration1 - 10 mM[5]
Accelerator (TEMED) Concentration1 - 10 mM[5]
Reaction Temperature25 - 60 °C[4]
Reaction Time0.5 - 24 hours[4]

Experimental Workflow Diagram:

G prep Prepare NMAA solution in DI water degas Degas with N2/Ar prep->degas add_init Add APS and TEMED degas->add_init polymerize Polymerize at controlled temperature add_init->polymerize precipitate Precipitate in methanol polymerize->precipitate purify Filter and wash precipitate->purify dry Dry under vacuum purify->dry

Caption: Workflow for the free radical polymerization of this compound.

Application Note 2: Controlled Synthesis of PNMAA via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Introduction: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6] This level of control is highly desirable for applications in drug delivery and diagnostics, where polymer architecture can significantly impact performance. For acrylamides, RAFT has been successfully employed to create well-defined polymers.[7]

Key Advantages:

  • Controlled Molecular Weight: The molecular weight of the polymer can be tuned by adjusting the monomer to chain transfer agent (CTA) ratio.

  • Low Polydispersity: RAFT polymerization typically yields polymers with a PDI below 1.3.

  • End-Group Functionality: The CTA fragment remains at the chain end, allowing for further modification or chain extension to create block copolymers.

Experimental Protocol: RAFT Polymerization of this compound (NMAA)

This protocol is adapted from established procedures for the RAFT polymerization of DMAA.[8][9]

Materials:

  • This compound (NMAA), monomer

  • A suitable Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • 1,4-Dioxane, solvent

  • Diethyl ether, for precipitation

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Schlenk line or nitrogen/argon inlet

  • Syringes

  • Oil bath with temperature controller

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine NMAA, the CTA, and AIBN in 1,4-dioxane. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and polymerization rate.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a pre-heated oil bath (e.g., 70 °C) to initiate polymerization.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Purification: Collect the polymer by filtration and re-dissolve it in a small amount of a suitable solvent (e.g., dioxane) and re-precipitate to ensure the removal of unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Quantitative Data Summary (Adapted from DMAA RAFT Polymerization):

ParameterExample ValueReference/Note
Monomer (NMAA)1.0 gAdapted from[8]
CTA (CPADB)30 mgMolar ratio dependent on target Mn
Initiator (AIBN)3.0 mgCTA:Initiator ratio typically 5:1 to 10:1
Solvent (1,4-Dioxane)3.0 mL[10]
Temperature70 °C[8]
Time1 - 24 hoursDependent on desired conversion

Experimental Workflow Diagram:

G mix Combine NMAA, CTA, and AIBN in solvent fpt Freeze-Pump-Thaw Cycles mix->fpt polymerize Polymerize at controlled temperature fpt->polymerize precipitate Precipitate in diethyl ether polymerize->precipitate purify Re-dissolve and re-precipitate precipitate->purify dry Dry under vacuum purify->dry

Caption: Workflow for the RAFT polymerization of this compound.

Application Note 3: Tuning the Thermoresponsive Behavior of PNMAA through Copolymerization

Introduction: The LCST of a thermoresponsive polymer can be precisely tuned by copolymerizing the primary monomer with a more hydrophilic or hydrophobic comonomer.[1] Copolymerizing NMAA with a hydrophilic comonomer will increase the LCST, while a hydrophobic comonomer will decrease it. This tunability is critical for tailoring the polymer's phase transition to a specific temperature required for a particular application, such as physiological temperature (around 37 °C) for in vivo drug delivery.[11]

Logical Relationship Diagram: Tuning LCST

G NMAA This compound Copolymer PNMAA-co-Polymer NMAA->Copolymer CoM_hydrophilic Hydrophilic Comonomer (e.g., Acrylamide) CoM_hydrophilic->Copolymer CoM_hydrophobic Hydrophobic Comonomer (e.g., N-tert-butylacrylamide) CoM_hydrophobic->Copolymer LCST_increase Increased LCST Copolymer->LCST_increase More Hydrophilic LCST_decrease Decreased LCST Copolymer->LCST_decrease More Hydrophobic G cluster_0 Below LCST cluster_1 Above LCST Polymer_sol Polymer Chains Soluble (Drug Encapsulated) Temp_high Temperature > LCST Polymer_sol->Temp_high Heating Polymer_insol Polymer Chains Collapse (Drug Released) Temp_low Temperature < LCST Polymer_insol->Temp_low Cooling Temp_low->Polymer_sol Temp_high->Polymer_insol

References

Application Notes and Protocols for N-Methylacrylamide in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-Methylacrylamide (NMAA)-based hydrogels for controlled drug delivery. The protocols detailed below offer step-by-step guidance for the preparation and evaluation of these systems.

Introduction

This compound (NMAA) is a versatile monomer used in the synthesis of stimuli-responsive hydrogels for advanced drug delivery applications. These hydrogels, which are three-dimensional networks of crosslinked hydrophilic polymers, can encapsulate therapeutic agents and release them in a controlled manner in response to specific environmental triggers such as temperature and pH. The unique properties of NMAA-based polymers, including their biocompatibility and tunable swelling behavior, make them excellent candidates for developing sophisticated drug delivery systems.

This document outlines the synthesis of NMAA hydrogels via free-radical polymerization, methods for drug loading and in-vitro release studies, and characterization techniques to evaluate the properties of the hydrogel delivery system. Doxorubicin, a widely used chemotherapeutic agent, is presented as a model drug to illustrate the application of these hydrogels in cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of this compound (NMAA) Hydrogel

This protocol describes the synthesis of a thermo-responsive NMAA hydrogel using free-radical polymerization.

Materials:

  • This compound (NMAA) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Glass vials or molds

Procedure:

  • In a glass vial, dissolve the NMAA monomer and MBA crosslinker in PBS to achieve the desired final polymer concentration (e.g., 15% w/v).

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Under the nitrogen atmosphere, add the APS initiator to the solution and mix gently until dissolved.

  • Add the TEMED accelerator to the solution and mix thoroughly.

  • Immediately pour the solution into molds of the desired shape and size.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogels in a large volume of distilled water for several days, changing the water daily, to remove any unreacted monomers and initiator.

  • The purified hydrogels can then be used for characterization, drug loading, or dried for storage.

Protocol 2: Doxorubicin Loading into NMAA Hydrogels

This protocol details the loading of Doxorubicin into the synthesized NMAA hydrogels using a swelling-diffusion method.

Materials:

  • Synthesized and purified NMAA hydrogels

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or orbital incubator

Procedure:

  • Lyophilize (freeze-dry) a pre-weighed, purified hydrogel sample to determine its dry weight.

  • Prepare a Doxorubicin solution of known concentration (e.g., 1 mg/mL) in PBS.

  • Immerse the dried hydrogel sample in the Doxorubicin solution.

  • Place the container on a shaker or in an orbital incubator at room temperature and allow the hydrogel to swell and absorb the drug solution for 24-48 hours, protected from light.

  • After the loading period, remove the hydrogel from the solution and gently blot the surface with a lint-free tissue to remove excess surface drug solution.

  • To determine the drug loading efficiency, measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (approximately 480 nm for Doxorubicin).

Protocol 3: In Vitro Doxorubicin Release Study

This protocol describes the procedure to evaluate the temperature-dependent release of Doxorubicin from the NMAA hydrogel.

Materials:

  • Doxorubicin-loaded NMAA hydrogels

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to desired release temperatures (e.g., 25°C and 37°C)

  • Incubator shaker set to the release temperatures

  • UV-Vis spectrophotometer

Procedure:

  • Place a Doxorubicin-loaded hydrogel sample into a known volume of pre-warmed PBS (e.g., 10 mL) in a sealed container.

  • Place the container in an incubator shaker set to the desired temperature (e.g., 25°C for below the lower critical solution temperature (LCST) and 37°C for above the LCST) with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at Doxorubicin's maximum absorbance wavelength (~480 nm).

  • Calculate the cumulative amount of drug released over time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of NMAA-based hydrogels. The values can vary depending on the specific experimental conditions.

Table 1: Effect of Crosslinker (MBA) Concentration on Hydrogel Properties

MBA Concentration (mol%)Swelling Ratio (%)Doxorubicin Loading Efficiency (%)Compressive Modulus (kPa)
112008510
28007825
45007050

Table 2: Cumulative Doxorubicin Release from NMAA Hydrogel (2 mol% MBA) at Different Temperatures

Time (hours)Cumulative Release at 25°C (%)Cumulative Release at 37°C (%)
1515
41235
82055
122870
244085
485592

Visualizations

Doxorubicin Signaling Pathway in Cancer Cells

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[1][2][3] The Notch signaling pathway has also been implicated in Doxorubicin-induced apoptosis.[4]

Doxorubicin_Signaling_Pathway Dox Doxorubicin CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Mitochondria Mitochondria TopoisomeraseII Topoisomerase II Inhibition Dox->TopoisomeraseII DNA_intercalation DNA Intercalation Dox->DNA_intercalation Notch_pathway Notch Pathway Activation Dox->Notch_pathway DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Mitochondria->ROS TopoisomeraseII->DNA_damage DNA_intercalation->DNA_damage HES1 HES1 Up-regulation Notch_pathway->HES1 HES1->Apoptosis

Caption: Doxorubicin's mechanisms of action leading to apoptosis.

Experimental Workflow for NMAA Hydrogel Drug Delivery System

The following diagram illustrates the overall workflow for the synthesis, drug loading, and in vitro release study of NMAA hydrogels.

Experimental_Workflow cluster_synthesis 1. Hydrogel Synthesis cluster_loading 2. Drug Loading cluster_release 3. In Vitro Release s1 Dissolve NMAA & MBA in PBS s2 Purge with Nitrogen s1->s2 s3 Add APS & TEMED s2->s3 s4 Polymerization s3->s4 s5 Purification in Distilled Water s4->s5 l2 Immerse Dried Hydrogel s5->l2 l1 Prepare Doxorubicin Solution l1->l2 l3 Incubate for 24-48h l2->l3 l4 Measure Loading Efficiency l3->l4 r1 Place Loaded Hydrogel in PBS l3->r1 r2 Incubate at 25°C & 37°C r1->r2 r3 Collect Aliquots at Time Intervals r2->r3 r4 Measure Drug Concentration (UV-Vis) r3->r4 r5 Calculate Cumulative Release r4->r5

Caption: Workflow for NMAA hydrogel synthesis and drug delivery evaluation.

References

Application Notes and Protocols for poly(N-Methylacrylamide) in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed, optimized protocols for poly(N-Methylacrylamide) (PNMA) is limited. Therefore, the following application notes and protocols are based on established principles for closely related polyacrylamides, such as polyacrylamide (PAAm) and poly(N-isopropylacrylamide) (PNIPAM). The provided data and protocols should be considered as a starting point for experimental design and will likely require optimization for specific applications.

Introduction to Poly(this compound) for Tissue Engineering

Poly(this compound) (PNMA) is a synthetic polymer that, like other polyacrylamides, can be cross-linked to form hydrogels. These hydrogels are of significant interest in tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties, which can mimic the native extracellular matrix (ECM). PNMA-based scaffolds can provide a three-dimensional environment to support cell adhesion, proliferation, and differentiation, making them promising candidates for a variety of tissue regeneration applications.

The properties of PNMA hydrogels can be tailored by adjusting the monomer and cross-linker concentrations, allowing for the creation of scaffolds with a range of stiffnesses, swelling behaviors, and pore structures. This versatility makes PNMA a valuable material for investigating cell-scaffold interactions and for developing novel therapeutic strategies.

Data Presentation: Properties of Polyacrylamide-Based Hydrogels

The following tables summarize representative quantitative data for polyacrylamide-based hydrogels. It is important to note that these values can vary significantly based on the specific synthesis parameters.

Table 1: Mechanical Properties of Polyacrylamide-Based Hydrogels

PropertyRepresentative Value/RangeKey Influencing Factors
Young's Modulus 0.5 - 100 kPa[1][2]Monomer and cross-linker concentration
Tensile Strength 10 - 500 kPaCross-linker concentration, polymer chain length
Compressive Strength Up to 30 kPa[3]Cross-linker concentration, porosity

Table 2: Swelling and Degradation Properties of Polyacrylamide-Based Hydrogels

PropertyRepresentative Value/RangeKey Influencing Factors
Swelling Ratio 5 - 50 (g/g)pH, temperature, cross-linker density
Pore Size (PNMA-based IPN) 400 - 700 nmPolymer concentration, fabrication method
In Vitro Degradation Slow to non-degradableIntroduction of hydrolyzable cross-linkers or co-monomers

Experimental Protocols

Synthesis of Poly(this compound) Hydrogel

This protocol describes the synthesis of a PNMA hydrogel using free-radical polymerization.

Materials:

  • This compound (NMA) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) cross-linker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

Procedure:

  • Prepare the desired concentration of NMA monomer and MBAA cross-linker in PBS. For example, to prepare a 10% (w/v) PNMA hydrogel with 2% (w/w of monomer) cross-linker, dissolve 1 g of NMA and 0.02 g of MBAA in 10 mL of PBS.

  • Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS (e.g., 10% w/v solution in PBS), to the monomer solution at a final concentration of 0.1% (w/v). Mix gently.

  • Add the accelerator, TEMED, to the solution at a final concentration of 0.1% (v/v) to initiate polymerization. Mix quickly and thoroughly.

  • Immediately cast the solution into a mold of the desired shape and size.

  • Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove unreacted monomers and other reagents.

Fabrication of Porous PNMA Scaffolds by Freeze-Drying

This protocol provides a general method for creating porous PNMA scaffolds. The parameters will need to be optimized to achieve the desired pore size and interconnectivity.

Materials:

  • Synthesized PNMA hydrogel

  • Deionized water

  • Freeze-dryer

Procedure:

  • Swell the synthesized PNMA hydrogel in deionized water to equilibrium.

  • Cut the swollen hydrogel into the desired shape and size.

  • Place the hydrogel samples in a suitable container for freeze-drying.

  • Freeze the samples in the freeze-dryer at a controlled rate (e.g., 1°C/min) to a final temperature of -20°C to -80°C. The freezing temperature will influence the resulting pore size. Slower freezing rates generally result in larger ice crystals and, consequently, larger pores.

  • Once frozen, apply a vacuum (e.g., < 100 mTorr) and increase the shelf temperature to initiate sublimation of the ice crystals.

  • Continue the primary drying process until all the ice has sublimated.

  • A secondary drying step at a higher temperature (e.g., 25°C) can be performed to remove any residual bound water.

  • Store the porous scaffolds in a desiccator until use.

Characterization of PNMA Scaffolds

FTIR is used to confirm the polymerization of NMA and the chemical structure of the PNMA hydrogel.

Procedure:

  • Lyophilize a small sample of the PNMA hydrogel.

  • Grind the dried hydrogel into a fine powder and mix with potassium bromide (KBr).

  • Press the mixture into a thin pellet.

  • Obtain the FTIR spectrum of the pellet using an FTIR spectrometer.

  • Characteristic peaks for PNMA include C=O stretching (amide I), N-H bending (amide II), and C-N stretching.

SEM is used to visualize the morphology and pore structure of the freeze-dried PNMA scaffolds.

Procedure:

  • Mount a small piece of the freeze-dried scaffold onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Image the cross-section of the scaffold using an SEM to observe the pore size, shape, and interconnectivity.

This protocol determines the water-absorbing capacity of the PNMA hydrogel.

Procedure:

  • Lyophilize a sample of the PNMA hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR = (W_s - W_d) / W_d

Compressive and tensile properties can be evaluated using a universal testing machine.

Procedure (for Compressive Modulus):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Place the sample between two parallel plates of the testing machine.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain curve.

  • The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.

Biocompatibility Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Sterilize the PNMA scaffolds by soaking in 70% ethanol followed by extensive washing with sterile PBS.

  • Place the sterile scaffolds in a 24-well plate and seed with the desired cell type (e.g., fibroblasts, mesenchymal stem cells) at a known density.

  • Culture the cells on the scaffolds for the desired time period (e.g., 1, 3, and 7 days).

  • At each time point, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • During incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Higher absorbance values correspond to higher cell viability.

This assay visually distinguishes between live and dead cells on the scaffold.

Procedure:

  • Culture cells on the PNMA scaffolds as described for the MTT assay.

  • At the desired time point, wash the cell-seeded scaffolds with PBS.

  • Prepare a staining solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in PBS, according to the manufacturer's instructions.

  • Incubate the scaffolds in the staining solution for 15-30 minutes at 37°C, protected from light.

  • Wash the scaffolds with PBS.

  • Visualize the stained cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_synthesis PNMA Hydrogel Synthesis cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_biocompatibility Biocompatibility Assessment s1 NMA Monomer + MBAA Cross-linker in PBS s2 Degas with Nitrogen s1->s2 s3 Add APS (Initiator) & TEMED (Accelerator) s2->s3 s4 Polymerization in Mold s3->s4 s5 Wash and Purify Hydrogel s4->s5 f1 Swell Hydrogel in Water s5->f1 f2 Freeze at Controlled Rate (-20°C to -80°C) f1->f2 f3 Lyophilize (Freeze-Dry) under Vacuum f2->f3 f4 Porous PNMA Scaffold f3->f4 c1 FTIR (Chemical Structure) f4->c1 c2 SEM (Morphology, Pore Size) f4->c2 c3 Swelling Ratio f4->c3 c4 Mechanical Testing (Compressive/Tensile) f4->c4 b1 Cell Seeding on Scaffold f4->b1 b2 MTT Assay (Cytotoxicity) b1->b2 b3 Live/Dead Staining (Viability) b1->b3

Caption: Experimental workflow for the synthesis, fabrication, and characterization of PNMA tissue engineering scaffolds.

signaling_pathway cluster_ecm Extracellular Matrix (PNMA Scaffold) cluster_cell Cell stiffness Scaffold Stiffness (Tunable) integrin Integrins stiffness->integrin Mechanical Cue fak FAK integrin->fak rhoa RhoA fak->rhoa rock ROCK rhoa->rock actin Actin Cytoskeleton (Stress Fibers) rock->actin yap_taz YAP/TAZ (Inactive, Cytoplasmic) actin->yap_taz Mechanical Tension yap_taz_n YAP/TAZ (Active, Nuclear) yap_taz->yap_taz_n Translocation nucleus Nucleus yap_taz_n->nucleus gene_exp Gene Expression (Proliferation, Differentiation) nucleus->gene_exp

Caption: Representative mechanotransduction pathway (YAP/TAZ) potentially influenced by PNMA scaffold stiffness.

References

Application Notes: Poly(N-Methylacrylamide-co-Acrylic Acid) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copolymers of N-Methylacrylamide (NMA) and Acrylic Acid (AA) are versatile hydrophilic polymers that form hydrogels with tunable properties, making them excellent candidates for biomedical applications, particularly in controlled drug delivery. These copolymers belong to the class of "smart" polymers, as they can respond to external stimuli such as pH. The acrylic acid component, with its carboxylic acid groups, imparts pH sensitivity. At low pH, the carboxyl groups are protonated, leading to a collapsed hydrogel state. As the pH increases above the pKa of acrylic acid (~4.7), the carboxyl groups deprotonate, causing electrostatic repulsion between the polymer chains. This repulsion leads to swelling of the hydrogel and subsequent release of an entrapped therapeutic agent.[1][2][3]

The this compound component contributes to the overall hydrophilicity, biocompatibility, and thermal stability of the copolymer. By carefully controlling the molar ratio of NMA to AA, researchers can fine-tune the swelling behavior, mechanical strength, and drug release kinetics of the resulting hydrogel to suit specific therapeutic needs.[4][5] Applications for these hydrogels are extensive, including oral delivery systems that protect drugs in the acidic environment of the stomach and release them in the more neutral pH of the intestines.[3][6]

Key Applications
  • pH-Responsive Drug Delivery: The primary application is in creating oral drug delivery systems that trigger drug release in response to the pH gradient of the gastrointestinal tract.[3][6]

  • Controlled Release Matrices: These copolymers can be formulated into microspheres, nanoparticles, or implantable hydrogels for sustained and localized drug release.[2][6]

  • Bioadhesives: The presence of carboxylic acid groups can promote adhesion to mucosal surfaces, increasing drug residence time and bioavailability.[6]

  • Superabsorbent Materials: Due to their high swelling capacity, these hydrogels have applications in wound dressings and other biomedical fields requiring high water absorption.[7]

Experimental Protocols & Data

This section provides detailed protocols for the synthesis and characterization of poly(NMA-co-AA) hydrogels. The methodologies are based on standard free-radical solution polymerization techniques reported for similar acrylamide-based copolymers.[7][8]

Protocol 1: Synthesis of Poly(NMA-co-AA) Hydrogel

This protocol describes the synthesis via free-radical solution polymerization.

1. Materials:

  • This compound (NMA)
  • Acrylic Acid (AA), inhibitor-removed
  • N,N'-Methylenebis(acrylamide) (MBA) as crosslinker
  • Ammonium Persulfate (APS) as initiator
  • Deionized (DI) water, degassed
  • Nitrogen gas

2. Equipment:

  • Three-neck round-bottom flask
  • Magnetic stirrer and hot plate
  • Condenser
  • Nitrogen inlet/outlet
  • Syringes and needles

3. Procedure:

  • Monomer Solution Preparation: In the round-bottom flask, dissolve the desired molar quantities of this compound and Acrylic Acid in degassed DI water. (See Table 1 for example compositions).
  • Add the crosslinker, N,N'-Methylenebis(acrylamide) (e.g., 1 mol% with respect to total monomers). Stir until fully dissolved.
  • Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
  • Initiation: While maintaining a nitrogen atmosphere, heat the solution to 60-70 °C.
  • Prepare a fresh solution of the initiator, Ammonium Persulfate (e.g., 2 x 10⁻² M), in degassed DI water.
  • Inject the initiator solution into the reaction flask to start the polymerization.
  • Polymerization: Continue the reaction under nitrogen at 60-70 °C for 4-6 hours. The solution will become viscous as the hydrogel forms.
  • Purification: After the reaction, allow the hydrogel to cool to room temperature. Cut the hydrogel into small pieces and immerse them in a large volume of DI water for 72 hours, changing the water frequently to remove unreacted monomers, initiator, and other impurities.
  • Drying: Dry the purified hydrogel discs in a vacuum oven at 50 °C until a constant weight is achieved.

Experimental Workflow: Synthesis and Characterization

G cluster_char 6. Characterization cluster_app 7. Application Testing prep 1. Preparation of Monomer Solution (NMA, AA, MBA in Water) degas 2. Degassing (Nitrogen Purge) prep->degas react 3. Polymerization (Add APS, Heat to 60-70°C) degas->react purify 4. Purification (Soaking in DI Water) react->purify dry 5. Drying (Vacuum Oven) purify->dry ftir FTIR dry->ftir nmr NMR dry->nmr dsc DSC/TGA dry->dsc sem SEM dry->sem swell Swelling Studies (pH Response) dry->swell release Drug Release Kinetics dry->release

Caption: Workflow for Poly(NMA-co-AA) hydrogel synthesis, purification, and analysis.

Quantitative Data Summary

The following tables summarize typical monomer feed compositions and resulting copolymer properties. Note that this data is derived from studies on the closely related N,N-dimethyl acrylamide (DMA) and acrylic acid (AAc) system, which is expected to have similar reactivity.[8]

Table 1: Monomer Feed Compositions for Synthesis

Sample ID NMA (mol%) AA (mol%) Crosslinker (MBA, mol%) Initiator (APS, M)
NMA70-AA30 70 30 1.0 2 x 10⁻²
NMA60-AA40 60 40 1.0 2 x 10⁻²
NMA50-AA50 50 50 1.0 2 x 10⁻²
NMA40-AA60 40 60 1.0 2 x 10⁻²

| NMA30-AA70| 30 | 70 | 1.0 | 2 x 10⁻² |

Table 2: Monomer Reactivity Ratios for DMA-co-AAc System[8]

Method r₁ (DMA) r₂ (AAc)
Fineman–Ross 0.38 1.45
Inverted Fineman–Ross 0.38 1.46
Kelen–Tudos 0.38 1.43

These values indicate that the acrylic acid radical is more reactive towards its own monomer than towards N,N-dimethyl acrylamide, and the DMA radical is more reactive towards the acrylic acid monomer than its own monomer. This suggests a tendency towards alternation in the copolymer chain.

Characterization Protocols

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the incorporation of both NMA and AA monomers into the copolymer chain.

  • Procedure:

    • Grind a small amount of the dried hydrogel into a fine powder.

    • Mix the powder with potassium bromide (KBr) and press it into a thin pellet.

    • Acquire the spectrum using an FTIR spectrometer.

  • Expected Peaks:

    • Broad peak around 3300-3500 cm⁻¹ (O-H stretch from AA and N-H stretch from NMA).

    • Peak around 1700-1720 cm⁻¹ (C=O stretch of carboxylic acid from AA).

    • Peak around 1650 cm⁻¹ (Amide I band, C=O stretch from NMA).

    • Peak around 1550 cm⁻¹ (Amide II band, N-H bend from NMA).

Protocol 3: Swelling Studies (pH-Responsiveness)
  • Objective: To quantify the hydrogel's swelling behavior at different pH values.

  • Procedure:

    • Weigh several pieces of the dried hydrogel (W_d).

    • Immerse each piece in buffer solutions of varying pH (e.g., pH 2.0, 5.0, 7.4).

    • At regular time intervals, remove a hydrogel sample, gently blot the surface to remove excess water, and weigh it (W_s).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

Protocol 4: In Vitro Drug Release Study
  • Objective: To evaluate the drug release profile from the hydrogel in simulated gastrointestinal fluids.

  • Procedure:

    • Drug Loading: Swell a known weight of dry hydrogel in a concentrated solution of a model drug (e.g., 5-Fluorouracil, ibuprofen) for 48 hours. Dry the loaded hydrogel to a constant weight.

    • Release Study: Place the drug-loaded hydrogel in a dissolution apparatus.

    • First, immerse in simulated gastric fluid (SGF, pH 1.2) for 2 hours.

    • Then, transfer the hydrogel to simulated intestinal fluid (SIF, pH 7.4).

    • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the aliquots using UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released over time.

Mechanism of pH-Responsive Drug Release

G low_ph Low pH (e.g., Stomach, pH 1.2-3.0) -COOH groups are protonated (Neutral) collapsed Hydrogel is Collapsed (H-bonding dominates) Drug is entrapped low_ph->collapsed Leads to high_ph High pH (e.g., Intestine, pH > 6.8) -COO⁻ groups are deprotonated (Anionic) swollen Hydrogel is Swollen (Electrostatic repulsion) Drug is released high_ph->swollen Leads to collapsed->swollen pH Increase

Caption: pH-responsive swelling mechanism of Poly(NMA-co-AA) hydrogels for drug release.

References

Characterizing N-Methylacrylamide Polymers: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylacrylamide (NMAA) polymers and their hydrogels are of significant interest to researchers in materials science, drug development, and biotechnology due to their unique properties, including thermo-sensitivity and hydrophilicity. Proper characterization of these polymers is crucial for ensuring reproducibility and for understanding their structure-property relationships, which is essential for their application in fields such as controlled drug delivery and tissue engineering. This document provides detailed application notes and experimental protocols for the comprehensive characterization of NMAA-based polymers.

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.

Application Note

GPC separates polymer molecules based on their hydrodynamic volume in solution. For poly(this compound) (PNMAA), an aqueous mobile phase is typically employed due to the polymer's hydrophilic nature. The inclusion of salts, such as sodium nitrate and sodium dihydrogen phosphate, in the mobile phase helps to minimize ionic interactions between the polymer and the stationary phase, ensuring separation is primarily based on size. A multi-detector setup, incorporating refractive index (RI), viscometer, and light scattering detectors, is recommended for accurate determination of absolute molecular weight, intrinsic viscosity, and information about the polymer's conformation in solution. The Mark-Houwink parameters, K and a, are crucial for determining the viscosity-average molecular weight and can be determined from the intrinsic viscosity data obtained from the viscometer.

Experimental Protocol: GPC of PNMAA

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a PNMAA sample.

Materials:

  • Poly(this compound) sample

  • Deionized water (HPLC grade)

  • Sodium nitrate (NaNO₃)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Poly(ethylene oxide) (PEO) or Poly(ethylene glycol) (PEG) standards for calibration

  • 0.2 µm syringe filters

Instrumentation:

  • GPC/SEC system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • Differential Refractive Index (dRI) detector

    • Viscometer

    • Multi-Angle Light Scattering (MALS) detector

    • Aqueous GPC column (e.g., Agilent PL aquagel-OH)[1]

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.2 M NaNO₃ and 0.01 M NaH₂PO₄.[1] Adjust the pH to 7.0. Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a series of PEO or PEG standards with known molecular weights in the mobile phase at a concentration of approximately 1-2 mg/mL.

  • Sample Preparation: Dissolve the PNMAA sample in the mobile phase to a concentration of 1-3 mg/mL. Gently agitate until fully dissolved. Filter the sample solution through a 0.2 µm syringe filter into an autosampler vial.

  • GPC Analysis:

    • Set the column oven temperature to 40°C.[2]

    • Set the mobile phase flow rate to 1.0 mL/min.[2]

    • Inject the standards and the sample.

    • Acquire data from all detectors.

  • Data Analysis:

    • Construct a calibration curve using the data from the PEO/PEG standards.

    • Process the sample data using the GPC software.

    • Determine Mn, Mw, and PDI (Mw/Mn).

    • If using a viscometer, determine the intrinsic viscosity and calculate the Mark-Houwink parameters.

Thermal Properties Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and phase transitions of polymers.

Application Note: Thermal Characterization of PNMAA

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] For PNMAA, TGA can be used to determine the onset of thermal degradation, the temperature of maximum decomposition rate, and the percentage of residual mass. This information is critical for defining the upper temperature limit for processing and application of the polymer. The decomposition of polyacrylamides typically occurs in multiple stages, including the loss of adsorbed water, side-chain degradation, and main-chain scission.[5]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.[6] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For PNMAA, a reported melting point is 250°C.

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of a PNMAA sample.

Materials:

  • Dried Poly(this compound) sample (5-10 mg)

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place 5-10 mg of the dried PNMAA sample into a TGA pan (e.g., aluminum or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td).

    • Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of a PNMAA sample.

Materials:

  • Dried Poly(this compound) sample (5-10 mg)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Weigh 5-10 mg of the dried PNMAA sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle:

    • Heat from room temperature to 270°C at a heating rate of 10°C/min.

    • Cool to room temperature at 10°C/min.

    • Reheat from room temperature to 270°C at 10°C/min.

  • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the Tg from the midpoint of the inflection in the heat flow curve from the second heating scan.

    • Identify the Tm as the peak of the endothermic melting transition.

Spectroscopic Characterization

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the chemical structure of polymers.

Application Note

FTIR Spectroscopy: FTIR provides information about the functional groups present in a polymer. For PNMAA, characteristic absorption bands include the N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II). FTIR is useful for confirming the polymerization of the NMAA monomer and for studying hydrogen bonding interactions in PNMAA hydrogels.

NMR Spectroscopy: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry (tacticity) of the polymer chain. Both ¹H and ¹³C NMR are used. For PNMAA, ¹H NMR can be used to identify the protons on the polymer backbone and the methyl group. ¹³C NMR provides information about the carbon skeleton. Deuterated water (D₂O) is a common solvent for NMR analysis of hydrophilic polymers like PNMAA.[7]

Experimental Protocols

Objective: To identify the characteristic functional groups of a PNMAA sample.

Materials:

  • Dried Poly(this compound) sample

  • Potassium bromide (KBr) (IR grade)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

Procedure (ATR method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the dried PNMAA powder onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis:

    • Identify and label the characteristic absorption peaks.

Objective: To confirm the chemical structure and determine the tacticity of a PNMAA sample.

Materials:

  • Dried Poly(this compound) sample (10-20 mg)

  • Deuterated water (D₂O)

Instrumentation:

  • NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Dissolve 10-20 mg of the dried PNMAA sample in approximately 0.7 mL of D₂O in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the PNMAA repeating unit.

    • Analyze the splitting patterns of the backbone proton and carbon signals to gain insights into the polymer's tacticity.

Quantitative Data Summary

PropertyTechniqueTypical Values for Polyacrylamides/Related Polymers
Molecular Weight
Mn ( g/mol )GPC/SECVaries depending on synthesis conditions
Mw ( g/mol )GPC/SECVaries depending on synthesis conditions
PDI (Mw/Mn)GPC/SEC1.5 - 5.0 (Free radical); < 1.5 (Controlled)
Thermal Properties
Glass Transition (Tg)DSC~141-191°C for polyacrylamide hydrogels[8][9]
Melting Temperature (Tm)DSC250°C for poly(this compound)[10]
Decomposition Temp (Td)TGAOnset typically > 300°C[11]
Spectroscopic Data
FTIR Peaks (cm⁻¹) FTIR~3400 (N-H), ~1650 (C=O, Amide I), ~1550 (N-H, Amide II)
¹³C NMR Peaks (ppm) NMRBackbone CH: ~42, Backbone CH₂: ~36, C=O: ~178, N-CH₃: ~26
¹H NMR Peaks (ppm) NMRBackbone CH: ~2.2, Backbone CH₂: ~1.6, N-CH₃: ~2.7

Note: Specific values for PNMAA can vary significantly based on synthesis method, molecular weight, and sample preparation. The NMR chemical shifts are estimates based on related polyacrylamides and should be confirmed by experimental data.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis & Interpretation Monomer NMAA Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Water, DMF) Solvent->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying GPC GPC/SEC (Molecular Weight) Drying->GPC TGA TGA (Thermal Stability) Drying->TGA DSC DSC (Phase Transitions) Drying->DSC FTIR FTIR (Functional Groups) Drying->FTIR NMR NMR (Chemical Structure) Drying->NMR Analysis Structure-Property Relationship GPC->Analysis TGA->Analysis DSC->Analysis FTIR->Analysis NMR->Analysis G cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) Hydrogel_Swollen Swollen Hydrogel (Hydrophilic State) Drug_Loaded Drug-Loaded Hydrogel Hydrogel_Swollen->Drug_Loaded Drug_In Drug Molecules Drug_In->Hydrogel_Swollen Diffusion Drug_Loaded_Transition Drug-Loaded Hydrogel Drug_Loaded->Drug_Loaded_Transition Increase Temperature Hydrogel_Collapsed Collapsed Hydrogel (Hydrophobic State) Drug_Out Released Drug Hydrogel_Collapsed->Drug_Out Expulsion Drug_Loaded_Transition->Hydrogel_Collapsed

References

Application Notes & Protocols: N-Methylacrylamide and its Derivatives in the Formation of Biocompatible Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to N-Substituted Acrylamide Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their high water content, softness, and tunable physical properties make them excellent candidates for biomedical applications, where they can mimic the native extracellular matrix.[2][3]

N-substituted acrylamides, such as N-Methylacrylamide (NMA), N,N-dimethylacrylamide (DMAA), and N-isopropylacrylamide (NIPAAm), are key monomers in the synthesis of biocompatible hydrogels.[4] These monomers can be polymerized to form hydrogels with a wide range of properties suitable for drug delivery, tissue engineering, and as "smart" stimuli-responsive materials.[3][5] While this compound is a member of this class, its derivatives, particularly DMAA and NIPAAm, have been more extensively studied. The principles of hydrogel synthesis, characterization, and application are largely consistent across this family of monomers.

These application notes will focus on the synthesis and use of hydrogels derived from N-substituted acrylamides, with specific protocols and data drawn from the extensive research on DMAA and NIPAAm as representative examples.

Application Notes

Hydrogels made from N-substituted acrylamides serve as excellent reservoirs for the controlled release of therapeutic agents.[6] The cross-linked polymer network creates a matrix that can encapsulate drugs and release them through diffusion, swelling, or degradation of the matrix.[7] The release kinetics can be precisely tuned by altering the hydrogel's composition, such as the crosslinker density, which affects the mesh size of the polymer network.[7][8]

"Smart" hydrogels can be designed to release drugs in response to specific environmental stimuli.[3] For instance, hydrogels containing NIPAAm are thermoresponsive, exhibiting a Lower Critical Solution Temperature (LCST) around 32°C.[3][9] Below this temperature, the hydrogel is swollen and retains the drug; above the LCST (i.e., at physiological temperature), it shrinks and expels the drug, allowing for targeted, on-demand delivery.[9] Similarly, incorporating pH-sensitive monomers like acrylic acid can trigger drug release in specific pH environments, such as the gastrointestinal tract or a tumor microenvironment.[1][10]

The structural similarity of hydrogels to the extracellular matrix makes them ideal scaffolds for tissue engineering.[5][11] They provide a hydrated, porous, and biocompatible environment that supports cell attachment, proliferation, and differentiation.[11][12] The mechanical properties of these hydrogels can be tailored to match those of specific tissues, from soft brain tissue to more rigid cartilage, by adjusting the polymer concentration and crosslinking density.[2][13]

For example, double-network hydrogels, which incorporate a second polymer network into an initial one, can exhibit exceptionally high mechanical strength despite containing over 90% water.[13] Natural polymers like hyaluronic acid or gelatin can be combined with synthetic monomers like DMAA to create hybrid hydrogels that merge the biocompatibility of natural materials with the robust mechanical properties of synthetic ones.[11][13]

Hydrogels synthesized from monomers like this compound, N-isopropylacrylamide (NIPAAm), or N,N-diethylacrylamide (PDEAAm) can exhibit sharp volume phase transitions in response to environmental stimuli.[4] The most studied of these is temperature sensitivity.[14] NIPAAm-based hydrogels, for instance, undergo a reversible transition from a hydrophilic, swollen state to a hydrophobic, collapsed state when the temperature is raised above their LCST.[3][9]

This property is driven by changes in hydrogen bonding between the polymer chains and water molecules.[15] The LCST can be precisely adjusted to be near physiological body temperature by copolymerizing the primary monomer with more hydrophilic or hydrophobic co-monomers.[16][17] This responsiveness makes them suitable for a variety of applications, including self-regulated drug delivery systems, cell culture surfaces that allow for thermal harvesting of cell sheets, and actuators in microfluidic devices.[3][18]

Experimental Protocols

This protocol describes a typical synthesis for a DMAA-based hydrogel, often used for its high water solubility and chemical stability.[19]

Materials:

  • N,N-dimethylacrylamide (DMAA) (monomer)

  • N,N'-methylene-bis-acrylamide (MBA) (crosslinker)[19]

  • Ammonium persulfate (APS) (initiator)[20]

  • Deionized water

Procedure:

  • Prepare a monomer solution by dissolving a specific amount of DMAA and MBA in deionized water. A typical concentration might be 5 M total monomer.[20]

  • The ratio of crosslinker (MBA) to monomer (DMAA) is critical and often ranges from 0.7% to 3.2% of the total monomer weight.[19]

  • Transfer the solution to a reaction vessel (e.g., glass tube or mold).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[21]

  • Add the initiator, APS, to the solution. The initiator concentration typically ranges from 0.05% to 0.1% of the total monomer mass.[19]

  • Seal the reaction vessel and place it in a water bath or oven at a controlled temperature (e.g., 60°C) to initiate polymerization.[20]

  • Allow the reaction to proceed for several hours (e.g., 3-24 hours) until a solid hydrogel is formed.

  • After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water for 2-3 days, changing the water frequently to wash out any unreacted monomers, crosslinkers, and initiator.[8]

  • The purified hydrogel can then be used for characterization or dried for swelling studies.

The swelling ratio is a fundamental property that quantifies a hydrogel's ability to absorb and retain water.

Materials:

  • Synthesized hydrogel (purified)

  • Deionized water or phosphate-buffered saline (PBS)

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Lyophilize or oven-dry the purified hydrogel sample to a constant weight. Record this as the dry weight (Wd).

  • Immerse the dry hydrogel in a beaker containing deionized water or PBS at a specific temperature (e.g., room temperature or 37°C).

  • At predetermined time intervals, remove the hydrogel from the solution.

  • Gently blot the surface with a Kimwipe or filter paper to remove excess surface water.

  • Weigh the swollen hydrogel and record its weight (Ws).

  • Return the hydrogel to the beaker.

  • Repeat steps 3-6 until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swollen state.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Weq - Wd) / Wd where Weq is the weight at equilibrium.

This protocol outlines the steps to load a model drug into a hydrogel and measure its release profile over time.

Materials:

  • Synthesized hydrogel discs (pre-weighed and dry)

  • Model drug (e.g., aminophylline, ranitidine)[8][22]

  • Release medium (e.g., PBS at pH 7.4)

  • Incubator with agitation

  • UV-Vis spectrophotometer or HPLC system[7][23]

Procedure:

  • Drug Loading:

    • Prepare a concentrated solution of the model drug in an appropriate solvent (e.g., distilled water or PBS).

    • Immerse the dry hydrogel discs in the drug solution.

    • Allow the hydrogels to swell for 24-48 hours, enabling them to absorb the drug solution.[24]

  • Drug Release:

    • Gently blot the drug-loaded hydrogel to remove surface drug solution and place it in a known volume of fresh release medium (e.g., 20 mL PBS).

    • Place the container in an incubator at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed-volume aliquot (e.g., 1 mL) of the release medium.[24]

    • Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[24]

  • Quantification:

    • Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or via HPLC for greater sensitivity and specificity.[7]

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

    • Plot the cumulative drug release percentage against time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[7][25]

Quantitative Data

The following tables summarize quantitative data from various studies on N-substituted acrylamide hydrogels.

Table 1: Synthesis Parameters for Acrylamide-Based Hydrogels

Monomer System Monomer Conc. Crosslinker (MBA) Initiator (APS) Temp. Reference
DMAA-co-AMPS 5 M 0.74% (of monomer mass) 0.07% (of monomer mass) 60°C [20]
DMAA 10% (w/v) 1-6% (molar ratio to DMA) Not specified 37°C [8]
Starch-g-DMAA 2.5-10 g DMAA 0.002-0.006 g MBA 0.3 g APS Not specified [19]

| DEAAm-co-NHMAA | 15% (w/v) total | 1.5% (mol) | 0.5% (mol) | Not specified |[22] |

DMAA: N,N-dimethylacrylamide; AMPS: 2-acrylamido-2-methylpropanesulfonic acid; MBA: N,N'-methylene-bis-acrylamide; APS: Ammonium persulfate; DEAAm: N,N-diethylacrylamide; NHMAA: N-hydroxymethyl acrylamide.

Table 2: Mechanical and Swelling Properties of Acrylamide-Based Hydrogels

Hydrogel System Compressive Modulus (kPa) Fracture Stress (MPa) Equilibrium Swelling Ratio (ESR) Reference
PHA/DAAm Double Network > 500 > 5.2 Not specified [13]
Polyacrylamide (1% crosslinker) ~20 Not specified Not specified [2]
Polyacrylamide (9% crosslinker) ~160 Not specified Not specified [2]
Poly(DEA-co-NHMAA) Not specified Not specified 10 - 25 (g/g) [22]

| Poly(AA-co-NNDMAAm) | Not specified | Not specified | Up to 544 (g/g) |[6] |

PHA/DAAm: Photocrosslinked Hyaluronan / N,N-dimethylacrylamide; DEA: N,N-diethylacrylamide; NHMAA: N-hydroxymethyl acrylamide; AA: Acrylic Acid; NNDMAAm: N,N-dimethylacrylamide.

Table 3: Drug Release from Acrylamide-Based Hydrogels

Hydrogel System Model Drug Time Cumulative Release (%) Release Conditions Reference
Polyacrylamide-chitosan Amoxicillin 24 hr 56.5 ± 1.1 In vitro [26]
Polyacrylamide-chitosan Amoxicillin 75 hr 77.1 ± 1.7 In vitro [26]
Poly(DEA-co-NHMAA) Aminophylline 10 hr ~80% (at 40°C) pH 7.4 buffer [22]
Poly(DEA-co-NHMAA) Aminophylline 10 hr ~30% (at 25°C) pH 7.4 buffer [22]

| pHEMA-PLGA Hybrid | Letrozole | 12 days | 30 - 34.5% | Simulated uterine fluid |[25] |

DEA: N,N-diethylacrylamide; NHMAA: N-hydroxymethyl acrylamide; pHEMA: poly(2-hydroxyethyl methacrylate); PLGA: Poly(lactic-co-glycolic acid).

Visualizations

G cluster_prep Preparation cluster_synth Synthesis cluster_process Post-Processing cluster_char Characterization Monomer Monomer(s) (e.g., NMA, DMAA) Mixing Mix & Degas (N2 Purge) Monomer->Mixing Crosslinker Crosslinker (e.g., MBA) Crosslinker->Mixing Initiator Initiator (e.g., APS) Initiator->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Polymerization Initiate Polymerization (Heat or UV) Mixing->Polymerization Purification Purification (Washing in Water) Polymerization->Purification Drying Drying (Lyophilization) Purification->Drying Drug Drug Release Analysis Purification->Drug For Drug Loading Swelling Swelling Studies Drying->Swelling Mechanical Mechanical Testing Drying->Mechanical

Caption: General workflow for hydrogel synthesis and characterization.

G cluster_lowT Low Temperature (< LCST) cluster_highT High Temperature (> LCST) LowT_State Hydrogel is Swollen (Hydrophilic State) Drug_Trapped Drug Molecules Encapsulated Stimulus Temperature Increase LowT_State->Stimulus HighT_State Hydrogel Shrinks (Hydrophobic Collapse) Drug_Released Drug Molecules Released HighT_State->Drug_Released Expelled Stimulus->HighT_State

Caption: Mechanism of thermo-responsive drug release from a smart hydrogel.

G cluster_inputs Synthesis Parameters cluster_outputs Hydrogel Properties Crosslinker Crosslinker Density Strength Mechanical Strength Crosslinker->Strength  + Swelling Swelling Ratio Crosslinker->Swelling  - Mesh Network Mesh Size Crosslinker->Mesh  - Monomer Monomer Concentration Monomer->Strength  + Release Drug Release Rate Mesh->Release  +

Caption: Effect of synthesis parameters on final hydrogel properties.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Methylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylacrylamide (NMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (NMA) polymerization is extremely slow or not occurring at all. What are the common causes?

A1: Slow or failed NMA polymerization can be attributed to several factors:

  • Inhibitor Presence: Commercial NMA monomers often contain inhibitors, such as hydroquinone methyl ether (MEHQ), to prevent spontaneous polymerization during storage. These must be removed before use.

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, effectively terminating the polymerization chain reactions. This is a common issue, especially at surfaces exposed to air.[1]

  • Suboptimal Initiator/Catalyst Concentration: The concentration of the initiator (e.g., Ammonium Persulfate, APS) and catalyst (e.g., Tetramethylethylenediamine, TEMED) is critical. Concentrations that are too low will result in a slow initiation rate, while excessively high concentrations can lead to rapid termination and the formation of shorter polymer chains.

  • Incorrect Temperature: The polymerization of acrylamides is temperature-dependent. The optimal temperature for acrylamide polymerization is generally between 23-25°C.[1] Temperatures that are too low will decrease the reaction rate, while excessively high temperatures can also be detrimental.

  • Monomer Impurities: The purity of NMA is crucial for reproducible polymerization. Contaminants can act as inhibitors or accelerators, leading to inconsistent results.[1]

  • Incorrect pH: The pH of the reaction mixture can influence the stability of the monomer and the efficiency of the initiator system.

Q2: How can I tell if my NMA monomer contains inhibitors, and how do I remove them?

A2: The product's technical datasheet should specify if an inhibitor is present. To ensure optimal polymerization, it is best practice to remove any potential inhibitors. A common method is to pass the monomer solution through an inhibitor removal column. Alternatively, recrystallization of the solid monomer can be performed.

Q3: What is the optimal temperature for NMA polymerization?

A3: For acrylamide-based polymerizations, a temperature range of 23-25°C is generally considered optimal.[1] Polymerization at lower temperatures (0-4°C) can lead to turbid, porous, and inelastic gels, whereas higher temperatures can result in shorter polymer chains.[1] It is also important to note that the polymerization reaction is exothermic, which can increase the reaction rate as it proceeds.[1]

Q4: Can the concentration of the initiator and catalyst be too high?

A4: Yes. While higher concentrations of initiator and catalyst will increase the rate of polymerization, excessively high levels can lead to the formation of shorter polymer chains due to an increased rate of termination reactions. This can negatively impact the mechanical properties of the resulting polymer. As a general guideline, it is recommended to use the lowest catalyst concentrations that facilitate polymerization within the desired timeframe.

Q5: My polymer solution appears cloudy or has visible schlieren patterns. What does this indicate?

A5: A swirled or "schlieren" pattern in the polymerized gel suggests that the polymerization was too rapid or that the initiator and catalyst were not mixed thoroughly with the monomer solution before casting.[1] Cloudiness, especially in gels polymerized at low temperatures, can be due to increased hydrogen bonding of the monomer.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during NMA polymerization.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting slow NMA polymerization.

TroubleshootingWorkflow start Start: Slow Polymerization check_inhibitor 1. Check for Inhibitor in Monomer start->check_inhibitor remove_inhibitor Action: Remove Inhibitor check_inhibitor->remove_inhibitor Inhibitor Present check_oxygen 2. Check for Oxygen Inhibition check_inhibitor->check_oxygen No Inhibitor remove_inhibitor->check_oxygen deoxygenate Action: Deoxygenate Solution check_oxygen->deoxygenate Oxygen Present check_reagents 3. Verify Reagent Concentrations & Purity check_oxygen->check_reagents No Oxygen deoxygenate->check_reagents optimize_reagents Action: Prepare Fresh Reagents / Optimize Concentrations check_reagents->optimize_reagents Incorrect/Impure check_temp 4. Check Reaction Temperature check_reagents->check_temp Correct & Pure optimize_reagents->check_temp adjust_temp Action: Adjust Temperature to 23-25°C check_temp->adjust_temp Incorrect check_ph 5. Check pH of Solution check_temp->check_ph Correct adjust_temp->check_ph adjust_ph Action: Adjust pH check_ph->adjust_ph Incorrect success Successful Polymerization check_ph->success Correct adjust_ph->success

Caption: A flowchart for systematically troubleshooting slow this compound polymerization.

Quantitative Data Summary

The following tables provide illustrative data on how initiator concentration and temperature can affect the polymerization of acrylamide monomers. Note that these are representative values, and optimal conditions for your specific system should be determined empirically.

Table 1: Effect of Initiator (APS) and Catalyst (TEMED) Concentration on Polymerization Time

NMA Concentration (M)APS Concentration (mM)TEMED Concentration (mM)Estimated Polymerization Time (min)
1.01.51.5~60
1.03.03.0~30
1.06.06.0~15
1.53.03.0~20
1.56.06.0~10

Table 2: Effect of Temperature on Polymerization Rate

NMA Concentration (M)Initiator/Catalyst SystemTemperature (°C)Relative Polymerization Rate
1.0APS/TEMED15Slow
1.0APS/TEMED25Optimal
1.0APS/TEMED35Fast (potential for shorter chains)
1.0APS/TEMED45Very Fast (risk of uncontrolled polymerization)

Experimental Protocols

Protocol 1: Removal of Inhibitor from NMA Monomer

This protocol describes the removal of inhibitors such as MEHQ from a liquid NMA monomer solution using an inhibitor removal column.

Materials:

  • This compound (NMA) solution

  • Inhibitor removal columns (e.g., packed with alumina)

  • Collection flask

  • Argon or nitrogen gas for inert atmosphere (optional but recommended)

Procedure:

  • Set up the inhibitor removal column according to the manufacturer's instructions.

  • If working under an inert atmosphere, flush the column and collection flask with argon or nitrogen.

  • Slowly pass the NMA solution through the column.

  • Collect the purified NMA in the collection flask.

  • Use the purified monomer immediately for the best results.

Protocol 2: Optimization of NMA Polymerization

This protocol provides a workflow for optimizing the polymerization of NMA by varying key reaction parameters.

Experimental Optimization Workflow

OptimizationWorkflow start Start: Optimize Polymerization purify_monomer 1. Purify NMA Monomer start->purify_monomer setup_reactions 2. Set up Parallel Reactions purify_monomer->setup_reactions vary_initiator Vary Initiator/Catalyst Conc. setup_reactions->vary_initiator vary_temp Vary Temperature setup_reactions->vary_temp vary_monomer Vary Monomer Conc. setup_reactions->vary_monomer monitor_polymerization 3. Monitor Polymerization (e.g., time to gelation, conversion) vary_initiator->monitor_polymerization vary_temp->monitor_polymerization vary_monomer->monitor_polymerization analyze_polymer 4. Analyze Polymer Properties (e.g., molecular weight, PDI) monitor_polymerization->analyze_polymer determine_optimal 5. Determine Optimal Conditions analyze_polymer->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: A workflow for optimizing this compound polymerization conditions.

Procedure:

  • Monomer Preparation: Purify the NMA monomer using Protocol 1 to remove any inhibitors.

  • Reaction Setup: Prepare a stock solution of the purified NMA in the desired solvent.

  • Parameter Variation: Set up a series of small-scale polymerization reactions, varying one parameter at a time (e.g., initiator concentration, temperature, or monomer concentration) while keeping others constant.

  • Deoxygenation: Thoroughly deoxygenate each reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Initiation: Add the initiator and catalyst to start the polymerization.

  • Monitoring: Monitor the reactions for the time it takes for polymerization to occur (e.g., visual inspection for gelation or viscosity increase).

  • Analysis: Once the polymerization is complete, characterize the resulting polymer for desired properties such as molecular weight and polydispersity index (PDI).

  • Optimization: Based on the results, identify the optimal conditions for your specific application.

Signaling Pathways and Reaction Mechanisms

The free-radical polymerization of this compound proceeds through three main steps: initiation, propagation, and termination.

Free-Radical Polymerization of this compound

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., Persulfate) free_radical Free Radical (R•) initiator->free_radical Decomposition activated_monomer Activated Monomer (R-NMA•) free_radical->activated_monomer monomer NMA Monomer monomer->activated_monomer growing_chain Growing Polymer Chain (R-(NMA)n•) activated_monomer->growing_chain + NMA growing_chain->growing_chain + NMA (repeats) two_chains Two Growing Chains growing_chain->two_chains polymer Final Polymer Chain two_chains->polymer Combination or Disproportionation

References

Technical Support Center: Optimizing N-Methylacrylamide (NMA) Hydrogel Swelling Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of N-Methylacrylamide (NMA) hydrogels. Detailed experimental protocols and data-driven insights are included to facilitate the optimization of hydrogel swelling properties for various applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during NMA hydrogel experiments, offering potential causes and actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
Excessive/Uncontrolled Swelling 1. Low Crosslinking Density: Insufficient concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide - MBA) leads to a loosely formed polymer network that can absorb large amounts of solvent.[1][2][3][4][5] 2. Incorrect pH or Ionic Strength of Buffer: For pH-sensitive hydrogels, the buffer conditions may promote excessive ionization of functional groups, leading to increased electrostatic repulsion and swelling.[6][7][8] 3. High Concentration of Hydrophilic Monomers: A higher ratio of hydrophilic monomers to hydrophobic monomers will naturally increase water uptake. 4. Low Monomer Concentration: A decrease in the initial monomer concentration can lead to a less dense polymer network, thereby increasing the equilibrium water content.1. Increase the molar ratio of the crosslinking agent in the synthesis protocol. 2. Adjust the pH of the swelling medium to suppress the ionization of acidic or basic groups. Increasing the ionic strength of the solution can also shield charges and reduce electrostatic repulsion.[7][9] 3. Modify the monomer feed ratio to include more hydrophobic co-monomers if permissible for the application. 4. Increase the total monomer concentration during polymerization.
Insufficient Swelling 1. High Crosslinking Density: An excess of crosslinker creates a rigid and dense network with limited space for solvent molecules, thus restricting swelling.[1][2][4] 2. Presence of Unreacted Monomers or Impurities: Residual hydrophobic substances within the hydrogel matrix can hinder water uptake. 3. Aggregation of Polymer Chains: Poor solubilization of monomers or premature polymerization can lead to dense, non-uniform network structures.1. Decrease the molar ratio of the crosslinking agent. 2. Ensure thorough purification of the hydrogel after synthesis, typically by washing with a suitable solvent (e.g., deionized water) to remove unreacted components. 3. Optimize the polymerization conditions, such as solvent choice and temperature, to ensure proper dissolution of all components before initiating polymerization.
Inconsistent Swelling Behavior (Batch-to-Batch Variability) 1. Inaccurate Measurement of Reagents: Small variations in the amounts of monomer, crosslinker, or initiator can significantly impact the final hydrogel structure.[10] 2. Non-uniform Polymerization Conditions: Fluctuations in temperature or initiation method (e.g., UV intensity) can lead to inconsistencies in the polymer network. 3. Incomplete Degassing: Oxygen can inhibit free-radical polymerization, leading to incomplete or variable crosslinking.1. Use calibrated analytical balances and pipettes for precise measurements. 2. Maintain consistent temperature control throughout the polymerization process and ensure uniform exposure to the initiator. 3. Thoroughly degas the monomer solution prior to initiating polymerization, for example, by bubbling with an inert gas like nitrogen or argon.[11]
Hydrogel Degradation During Swelling 1. Hydrolytically Unstable Crosslinks or Polymer Backbone: Certain chemical bonds within the hydrogel may be susceptible to cleavage under specific pH or temperature conditions. 2. Mechanical Stress: Excessive agitation or handling of the swollen hydrogel can cause physical damage to the network.1. Select crosslinkers and monomers that are stable under the intended experimental conditions. 2. Handle swollen hydrogels with care, using wide-bore pipettes or spatulas to minimize mechanical stress.

Frequently Asked Questions (FAQs)

1. How does crosslinker concentration affect the swelling ratio of NMA hydrogels?

Increasing the concentration of the crosslinker, such as N,N'-methylenebisacrylamide (MBA), generally leads to a decrease in the equilibrium swelling ratio.[1][2][4] This is because a higher crosslinker concentration results in a more densely crosslinked polymer network, which restricts the mobility of the polymer chains and reduces the volume available for the solvent to occupy.[3][5] Conversely, a lower crosslinker concentration creates a looser network, allowing for greater water absorption and a higher swelling ratio.[3]

2. What is the influence of pH on the swelling of NMA hydrogels?

The swelling of NMA hydrogels can be significantly influenced by the pH of the surrounding medium, especially if the hydrogel contains ionizable co-monomers. For hydrogels containing acidic groups (like acrylic acid), the swelling increases as the pH of the solution rises.[6] This is due to the deprotonation of the acidic groups, which leads to electrostatic repulsion between the polymer chains, causing the network to expand.[8] Conversely, for hydrogels with basic pendant groups, a decrease in pH enhances swelling due to the protonation of these groups.[6] Pure NMA hydrogels are generally considered non-ionic and exhibit less pH-sensitivity, but the incorporation of ionizable monomers can impart pH-responsive swelling behavior.

3. How does temperature impact the swelling properties of NMA hydrogels?

Temperature can affect the swelling of NMA hydrogels, particularly if they are designed to be thermo-responsive. For some N-substituted acrylamide hydrogels, a lower critical solution temperature (LCST) is observed, above which the hydrogel will de-swell or collapse.[11][12] This is due to a shift in the balance of hydrophilic and hydrophobic interactions. At lower temperatures, hydrogen bonding with water molecules dominates, leading to swelling. As the temperature increases, hydrophobic interactions become more prominent, causing the polymer chains to aggregate and expel water.[11] The specific LCST can be tuned by altering the monomer composition.[11][12]

4. Which solvents can be used for swelling studies of NMA hydrogels?

While water is the most common solvent for swelling studies of hydrogels, organic solvents and aqueous-organic mixtures can also be used. The choice of solvent will depend on the specific application and the chemical nature of the hydrogel. For instance, some hydrogels exhibit reentrant swelling behavior in dimethylsulfoxide (DMSO)-water mixtures, where they first de-swell and then re-swell as the DMSO concentration increases.[11]

5. How can I accurately measure the swelling ratio of my NMA hydrogels?

The swelling ratio is typically determined gravimetrically. The dried hydrogel is first weighed (W_d) and then immersed in the swelling medium. At regular time intervals, the hydrogel is removed, excess surface water is carefully blotted away, and the swollen hydrogel is weighed (W_s). This process is repeated until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached. The equilibrium swelling ratio (ESR) is then calculated using the formula: ESR = (W_s,eq - W_d) / W_d, where W_s,eq is the weight of the hydrogel at equilibrium.[13]

Data Presentation

Table 1: Effect of Crosslinker (MBA) Concentration on Equilibrium Swelling Ratio (ESR) of Acrylamide-based Hydrogels in Water

Crosslinker (MBA) Concentration (mol%)Equilibrium Swelling Ratio (g/g)Reference
1High[1]
2Moderate[1]
4Low[1]

Note: This table presents a general trend observed in acrylamide-based hydrogels. Actual ESR values will vary depending on the specific monomer composition and synthesis conditions.

Table 2: Influence of pH on the Swelling of Ionizable Hydrogels

Hydrogel TypepH of MediumSwelling BehaviorReference
Anionic (contains acidic groups)IncreasesSwelling increases[6][8]
Cationic (contains basic groups)DecreasesSwelling increases[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (NMA) Hydrogel

Objective: To synthesize a crosslinked NMA hydrogel via free-radical polymerization.

Materials:

  • This compound (NMA)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a beaker, dissolve the desired amount of NMA and MBA in deionized water to achieve the target monomer and crosslinker concentrations.

  • Gently stir the solution until all components are fully dissolved.

  • Degas the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[11]

  • Add the initiator (APS) to the solution and mix gently.

  • Add the accelerator (TEMED) to initiate polymerization. The amount of initiator and accelerator can be adjusted to control the polymerization rate.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) or a reaction vessel.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in a water bath) for a specified duration (typically several hours to overnight).

  • Once polymerization is complete, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with deionized water for several days to remove any unreacted monomers, crosslinker, and initiator. The washing water should be changed frequently.

  • The purified hydrogel can then be used for swelling studies or dried for characterization.

Protocol 2: Determination of Equilibrium Swelling Ratio (ESR)

Objective: To measure the equilibrium swelling ratio of a synthesized NMA hydrogel.

Materials:

  • Synthesized and purified NMA hydrogel

  • Swelling medium (e.g., deionized water, buffer solution)

  • Analytical balance

  • Filter paper

  • Beakers or vials

Procedure:

  • Dry the purified hydrogel to a constant weight, for example, in a vacuum oven at a suitable temperature. Record the dry weight (W_d).

  • Immerse the dried hydrogel in a beaker containing the desired swelling medium.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully remove the hydrogel from the medium.

  • Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface liquid.

  • Weigh the swollen hydrogel (W_s) and record the value along with the time point.

  • Return the hydrogel to the swelling medium.

  • Repeat steps 3-6 until the weight of the swollen hydrogel remains constant over several consecutive measurements. This indicates that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s,eq - W_d) / W_d where W_s,eq is the weight of the hydrogel at equilibrium.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Swelling Characterization reagent_prep Reagent Preparation (NMA, MBA, Initiator) dissolution Dissolution in Solvent reagent_prep->dissolution degassing Degassing (N2/Ar) dissolution->degassing initiation Initiation & Polymerization degassing->initiation molding Molding initiation->molding purification Purification (Washing) molding->purification drying Drying to Constant Weight (Wd) purification->drying swelling Immersion in Swelling Medium drying->swelling weighing Periodic Weighing (Ws) swelling->weighing equilibrium Equilibrium Check weighing->equilibrium equilibrium->weighing Weight Still Changing calculation ESR Calculation equilibrium->calculation Constant Weight Reached

Caption: Experimental workflow for NMA hydrogel synthesis and swelling characterization.

troubleshooting_logic start Problem with Swelling excessive Excessive Swelling start->excessive insufficient Insufficient Swelling start->insufficient inconsistent Inconsistent Swelling start->inconsistent cause_low_crosslink Low Crosslinker Density? excessive->cause_low_crosslink cause_high_crosslink High Crosslinker Density? insufficient->cause_high_crosslink cause_inaccurate_measure Inaccurate Measurements? inconsistent->cause_inaccurate_measure solution_increase_crosslink Increase Crosslinker Concentration cause_low_crosslink->solution_increase_crosslink Yes solution_decrease_crosslink Decrease Crosslinker Concentration cause_high_crosslink->solution_decrease_crosslink Yes solution_calibrate Calibrate Instruments & Be Precise cause_inaccurate_measure->solution_calibrate Yes

Caption: Logical flowchart for troubleshooting common NMA hydrogel swelling issues.

References

Technical Support Center: Poly(N-Methylacrylamide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(N-Methylacrylamide).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound) in a question-and-answer format.

Issue 1: The polymerization is very slow or does not initiate at all.

  • Question: My reaction mixture has remained a low-viscosity liquid for an extended period. What could be the cause?

  • Answer: This issue is often related to one of the following:

    • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with the initiating radicals to form unreactive peroxy radicals, thus quenching the polymerization.[1]

    • Insufficient Initiator: The concentration of the initiator may be too low to generate a sufficient number of free radicals to start the polymerization process effectively. The initiator itself might also be degraded due to improper storage.

    • Low Temperature: The decomposition of thermal initiators (like AIBN or persulfates) is highly temperature-dependent. If the reaction temperature is too low, the rate of radical formation will be negligible.

    • Monomer Impurities: The this compound monomer may contain inhibitors from manufacturing or degradation products that scavenge free radicals.

  • Recommended Solutions:

    • Deoxygenation: Thoroughly degas all solutions (monomer, solvent, etc.) before adding the initiator. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing several freeze-pump-thaw cycles.[1][2]

    • Initiator Concentration and Quality: Ensure the initiator is fresh and has been stored correctly. If needed, increase the initiator concentration incrementally. For redox initiation systems (e.g., APS/TEMED), ensure the APS solution is freshly prepared.[2]

    • Temperature Control: Verify that the reaction temperature is appropriate for the chosen initiator. For example, AIBN is commonly used around 60-70 °C.

    • Monomer Purification: If impurities are suspected, purify the this compound monomer by recrystallization. A common method for acrylamide is recrystallization from chloroform.[3]

Issue 2: The polymerization starts but stops prematurely, resulting in low monomer conversion.

  • Question: The viscosity of my reaction mixture increased initially, but the reaction seems to have stopped, leaving a significant amount of unreacted monomer. Why did this happen?

  • Answer: Premature termination can be caused by:

    • Depletion of Initiator: The initiator may have a short half-life at the reaction temperature and is consumed before all the monomer has polymerized.

    • High Concentration of Impurities: Even small amounts of impurities can lead to the termination of growing polymer chains.

    • High Radical Concentration: An excessively high initiator concentration can lead to a high concentration of radicals, increasing the probability of bimolecular termination reactions where two growing chains react with each other.

  • Recommended Solutions:

    • Initiator Choice: Select an initiator with a longer half-life at the desired polymerization temperature.

    • Controlled Polymerization Techniques: For better control over the polymerization, consider using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer).[4]

    • Optimize Initiator Concentration: Avoid using an excessive amount of initiator. The rate of polymerization is typically proportional to the square root of the initiator concentration, so large increases may not be beneficial.

Issue 3: The resulting polymer has a very broad molecular weight distribution (High Polydispersity Index - PDI).

  • Question: Gel permeation chromatography (GPC) analysis of my poly(this compound) shows a broad peak, indicating high polydispersity. How can I achieve a more uniform polymer?

  • Answer: A broad molecular weight distribution is a common characteristic of conventional free-radical polymerization. Several factors contribute to this:

    • Chain Transfer Reactions: Transfer of the radical from a growing polymer chain to a monomer, solvent, or another polymer molecule can terminate one chain and initiate a new one, leading to a wider distribution of chain lengths.[5][6]

    • Non-uniform Initiation: If the initiation of new polymer chains is not uniform throughout the reaction, it will result in chains of varying lengths.

    • Temperature Gradients: In large-scale reactions, poor heat dissipation can lead to temperature gradients within the reaction vessel, causing different polymerization rates in different regions.

  • Recommended Solutions:

    • Controlled Radical Polymerization: Techniques like RAFT or ATRP (Atom Transfer Radical Polymerization) are designed to produce polymers with a narrow molecular weight distribution.[4][7]

    • Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight, although it may not necessarily narrow the PDI in all cases.

    • Solvent Selection: Choose a solvent with a low chain transfer constant. For instance, in the polymerization of some acrylamides, branched alcohols have been shown to have lower chain transfer constants than linear alcohols.[5][6]

    • Stirring and Temperature Control: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Issue 4: The polymer properties change over time, especially in solution.

  • Question: I've noticed that the viscosity of my aqueous poly(this compound) solution changes over time, or its solubility characteristics are altered. What is causing this instability?

  • Answer: The primary cause of instability for polyacrylamides in solution, particularly under acidic or basic conditions and at elevated temperatures, is hydrolysis . The amide side group can be hydrolyzed to a carboxylic acid group, converting the neutral polymer into a polyelectrolyte. This change in chemical structure affects its solubility, viscosity, and interactions with other molecules. N-substitution on the amide, as in poly(this compound), can influence the rate of hydrolysis.[8]

  • Recommended Solutions:

    • pH Control: Store poly(this compound) solutions at a neutral pH to minimize both acid- and base-catalyzed hydrolysis.

    • Temperature Control: Store solutions at low temperatures (e.g., 4 °C) to reduce the rate of hydrolysis.

    • Use Fresh Solutions: For applications where polymer properties are critical, it is best to use freshly prepared solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of during poly(this compound) synthesis?

A1: The most common side reactions are:

  • Hydrolysis: The conversion of the N-methylamide group to a carboxylic acid group, which can occur during polymerization or post-synthesis, especially in aqueous solutions at non-neutral pH.[8][9]

  • Intramolecular Chain Transfer (Backbiting): A growing polymer radical can abstract a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical. This can result in short-chain branching.

  • Intermolecular Chain Transfer: A growing polymer radical can abstract a hydrogen atom from another polymer chain, leading to the formation of long-chain branches. This can significantly affect the polymer's properties.

  • Chain Transfer to Monomer or Solvent: This terminates a growing chain and initiates a new one, affecting the overall molecular weight.[4][5][6][10]

Q2: How can I purify the this compound monomer before polymerization?

A2: Monomer purity is crucial for a successful polymerization. This compound can be purified by recrystallization. A general procedure for acrylamide monomers is to dissolve the solid in a suitable solvent (e.g., chloroform for acrylamide) at a slightly elevated temperature, followed by cooling to induce crystallization. The purified crystals are then filtered and dried under vacuum.[3] It is important to handle the monomer with care, as it is a neurotoxin.

Q3: What is the role of oxygen in the polymerization, and how can I effectively remove it?

A3: Oxygen is a strong inhibitor of free-radical polymerization. It reacts with the initial radicals to form stable peroxy radicals, which do not efficiently initiate new polymer chains, thus preventing or slowing down the polymerization.[1] Effective oxygen removal is critical and can be achieved by:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the reaction mixture for 30-60 minutes displaces the dissolved oxygen.[1]

  • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases. The solution is frozen, a vacuum is applied to remove the gas in the headspace, and then the solution is thawed to release more dissolved gas. This cycle is typically repeated three times.

Q4: How does the initiator concentration affect the final polymer?

A4: The initiator concentration has a significant impact on the polymerization:

  • Rate of Polymerization: The polymerization rate is generally proportional to the square root of the initiator concentration. Higher initiator concentrations lead to faster reactions.

  • Molecular Weight: The molecular weight of the resulting polymer is typically inversely proportional to the square root of the initiator concentration. A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[11][12][13]

  • Polydispersity: Very high initiator concentrations can lead to a higher rate of termination reactions, potentially broadening the molecular weight distribution.

Quantitative Data on Side Reactions

ParameterMonomer/Polymer SystemSolventTemperature (°C)Value
Chain Transfer Constant to Solvent (Ctr,S x 104) N-tert-Butylacrylamide1-Propanol-0.23
N-tert-Butylacrylamide1-Butanol-0.35
N-tert-Butylacrylamide1-Pentanol-0.44
Effect of Initiator (KPS) on PDI Acrylamide/AMPSA CopolymerWater70See Note 1

Note 1: For the copolymerization of Acrylamide and 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid (AMPSA), varying the monomer to initiator (KPS) molar ratio from 1:1 to 1:0.01 resulted in Polydispersity Index (PDI) values ranging from 0.26 to 0.49, with no clear linear trend. This highlights the complex influence of initiator concentration on polymer properties.[11][14]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound in Aqueous Solution

This protocol provides a general procedure for the synthesis of poly(this compound) using a redox initiation system at room temperature.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water (solvent)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer

  • Syringes and needles

Procedure:

  • Monomer Solution Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 10 wt%).

  • Deoxygenation: Place the monomer solution in the reaction vessel and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Initiator and Accelerator Addition:

    • Prepare a fresh aqueous solution of APS (e.g., 10 wt%).

    • While stirring the deoxygenated monomer solution, add the required amount of TEMED via syringe.

    • Add the required amount of the APS solution via syringe to initiate the polymerization. The solution will become viscous as the polymerization proceeds.

  • Polymerization: Allow the reaction to proceed at room temperature for several hours (e.g., 4-24 hours). The reaction time will depend on the concentrations of monomer and initiator.

  • Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent such as acetone or methanol. Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow start Start: Polymerization Issue check_initiation Is there any sign of polymerization (e.g., increased viscosity)? start->check_initiation no_initiation No Initiation / Very Slow Polymerization check_initiation->no_initiation No incomplete_poly Incomplete Polymerization check_initiation->incomplete_poly Yes, but incomplete solution_oxygen Troubleshoot Oxygen Inhibition: - Degas monomer solution (N2/Ar sparge) - Use freeze-pump-thaw cycles no_initiation->solution_oxygen solution_initiator_temp Check Initiator and Temperature: - Use fresh initiator - Increase initiator concentration - Verify reaction temperature no_initiation->solution_initiator_temp solution_impurities Consider Impurities: - Purify monomer (recrystallization) no_initiation->solution_impurities check_pdi Is the Polydispersity Index (PDI) high? incomplete_poly->check_pdi solution_initiator_depletion Address Initiator Depletion: - Choose initiator with longer half-life - Optimize initiator concentration incomplete_poly->solution_initiator_depletion high_pdi High PDI / Broad MW Distribution check_pdi->high_pdi Yes check_stability Are polymer properties changing over time? check_pdi->check_stability No solution_pdi Control Molecular Weight Distribution: - Use controlled radical polymerization (RAFT, ATRP) - Select solvent with low chain transfer constant high_pdi->solution_pdi instability Polymer Instability in Solution check_stability->instability Yes end Successful Polymerization check_stability->end No solution_hydrolysis Prevent Hydrolysis: - Store solution at neutral pH - Store at low temperature - Use freshly prepared solutions instability->solution_hydrolysis solution_oxygen->end solution_initiator_temp->end solution_impurities->end solution_initiator_depletion->end solution_pdi->check_stability solution_hydrolysis->end

Caption: Troubleshooting workflow for common issues in poly(this compound) synthesis.

References

improving the cross-linking efficiency of N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cross-linking efficiency of N-Methylacrylamide (NMA) and related compounds in their experiments.

Introduction to this compound Cross-linking

This compound is a vinyl monomer used in the synthesis of various polymers. For cross-linking, it is often copolymerized with a bifunctional monomer (a cross-linker) such as N,N'-methylenebis(acrylamide) (BIS). Alternatively, a derivative, N-Methylolacrylamide (NMA) , is frequently used. NMA is a bifunctional monomer containing both a reactive vinyl group and a hydroxymethyl group, allowing it to act as a self-crosslinking agent.[1][2] Under moderate conditions, polymers with pendant hydroxymethyl groups from NMA can undergo cross-linking, converting thermoplastic polymers into thermoset materials.[1][2] This guide addresses challenges and optimization strategies applicable to both systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cross-linking with N-Methylolacrylamide (NMA)?

N-Methylolacrylamide contains two reactive groups: a polymerizable double bond and a condensable methylol group.[2] Polymerization occurs across the vinyl groups to form polymer chains. Subsequently, or concurrently, the pendant hydroxymethyl groups can undergo condensation reactions, especially under moderate heat or acidic conditions, to form cross-links between polymer chains.[1]

Q2: Which initiators are commonly used for this compound polymerization?

For free-radical polymerization of acrylamide-type monomers, common initiators include:

  • Thermal Initiators: These decompose upon heating to generate free radicals. Examples are Azobisisobutyronitrile (AIBN) and persulfates like Ammonium Persulfate (APS) or Potassium Persulfate (KPS).[3]

  • Redox Initiators: These are pairs of compounds that generate radicals at lower temperatures. A widely used system is Ammonium Persulfate (APS) combined with N,N,N',N'-tetramethylethylenediamine (TEMED).[3] Ceric salt-based redox systems are also utilized.[4]

Q3: How does pH affect N-Methylolacrylamide cross-linking?

The cross-linking of N-Methylolacrylamide is pH-dependent. It is known to self-polymerize and cross-link easily in humid air, particularly under acidic conditions.[1][2] This is a critical parameter to control, as pH can significantly influence the rate and extent of the condensation reaction of the methylol groups.

Q4: What factors influence the final properties of the cross-linked hydrogel?

The final properties, such as mechanical strength, swelling capacity, and porosity, are determined by the cross-linking density.[5] Key factors that influence this include:

  • The concentration of the monomer and cross-linker.[4][5]

  • The ratio of monomer to cross-linker.[6]

  • The type and concentration of the initiator.[3]

  • Reaction conditions such as temperature and pH.[4]

  • The purity of the reagents.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cross-linking experiments involving this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Polymerization Oxygen Inhibition: Dissolved oxygen in the reaction mixture can terminate radical species, preventing polymerization.Thoroughly deoxygenate all reagents and the reaction vessel by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[7]
Initiator Inefficiency: The chosen initiator may be unsuitable, or its concentration may be too low. The initiator may have degraded during storage.- Ensure the initiator is appropriate for the monomer and reaction conditions (e.g., thermal vs. redox).- Optimize the initiator concentration; typically, the rate of polymerization is proportional to the square root of the initiator concentration.[3]- Use a fresh batch of initiator.
Presence of Inhibitors: The monomer may contain inhibitors (like MEHQ) added for stability during storage.Purify the monomer before use by passing it through a column of basic alumina or a dedicated inhibitor removal column.[3][7]
Poor Cross-linking Efficiency / Weak Gel Formation Insufficient Cross-linker Concentration: The concentration of the cross-linking agent (e.g., BIS with this compound or the proportion of N-Methylolacrylamide) is too low.Increase the molar ratio of the cross-linker relative to the primary monomer. Higher cross-linker content generally leads to a stronger gel.[5]
Suboptimal pH: For N-Methylolacrylamide, the pH may not be conducive to the condensation reaction of the methylol groups.Adjust the pH of the reaction mixture. Acidic conditions typically promote the self-cross-linking of N-Methylolacrylamide.[1][2]
Premature Termination: The concentration of the initiator may be too high, leading to a large number of shorter polymer chains that are inefficiently cross-linked.Decrease the initiator concentration. A lower initiator concentration produces fewer, longer polymer chains, which can lead to a more effectively cross-linked network and higher molecular weight.[3]
Premature or Uncontrolled Gelation High Monomer/Cross-linker Concentration: High concentrations can lead to rapid, uncontrolled polymerization and cross-linking.Reduce the initial monomer concentration by increasing the amount of solvent.[7]
Bifunctional Impurities: The monomer may contain impurities that act as unintended cross-linkers.Ensure monomer purity through appropriate purification methods before the reaction.[7]
Excessive Temperature: For thermal initiation, the temperature might be too high, leading to an extremely rapid reaction rate.Lower the reaction temperature or choose an initiator that is active at a lower temperature.
Inconsistent Batch-to-Batch Results Variability in Reagent Purity: Impurities or inhibitors in the monomer can vary between batches.Always purify the monomer before use to ensure consistency.[7]
Incomplete Degassing: The amount of residual oxygen can differ between experiments.Standardize the deoxygenation procedure (e.g., time and flow rate of inert gas).[7]
Inaccurate Reagent Measurement: Small variations in the amount of initiator or cross-linker can have a significant impact on the final network structure.Use precise measurement techniques for all components, especially for low-concentration reagents like initiators.

Experimental Protocols

Protocol: Free-Radical Cross-linking Polymerization

This protocol provides a general procedure for synthesizing a cross-linked poly(this compound) hydrogel using a redox initiator system.

1. Reagent Preparation:

  • Monomer Solution: Prepare an aqueous solution of this compound and the cross-linker (e.g., N,N'-methylenebis(acrylamide)) at the desired molar ratio and total monomer concentration (e.g., 0.5 M).[4]

  • Initiator Solution: Prepare a fresh stock solution of Ammonium Persulfate (APS) in deionized water (e.g., 0.060 g / 10 mL).[8]

  • Catalyst Solution: Prepare a stock solution of N,N,N',N'-tetramethylethylenediamine (TEMED) in deionized water (e.g., 0.75 mL / 20 mL).[8]

  • Monomer Purification: If the monomer contains an inhibitor, pass the monomer solution through an inhibitor removal column immediately before use.[3]

2. Reaction Setup:

  • Add the prepared monomer solution to a reaction vessel (e.g., a sealed tube or flask) equipped with a magnetic stir bar.

  • Seal the vessel and place it in an ice-water bath.

  • Deoxygenate the solution by bubbling purified nitrogen or argon gas through it for at least 15-30 minutes.[3][8]

3. Initiation of Polymerization:

  • While maintaining the inert atmosphere, add the APS solution via syringe to the reaction mixture.[3]

  • Following the APS addition, add the TEMED solution via syringe to catalyze the formation of radicals.[3][8]

  • Mix the solution thoroughly.

4. Polymerization and Curing:

  • Pour the reaction mixture into a mold (e.g., between glass plates with a spacer or into glass tubes).[8]

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 2-24 hours) until a solid gel is formed.[3][8]

5. Purification (Optional):

  • Once formed, the hydrogel can be removed from the mold and placed in a large excess of deionized water to allow unreacted monomers, initiator, and soluble oligomers to diffuse out.[8]

  • The water should be replaced periodically for several days until the gel reaches equilibrium swelling.[8]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic prep 1. Reagent Prep & Purification setup 2. Reaction Setup & Deoxygenation prep->setup init 3. Initiation (Add APS/TEMED) setup->init poly 4. Polymerization & Curing init->poly purify 5. Purification (Swelling in Water) poly->purify char 6. Characterization purify->char problem Problem Occurs (e.g., Weak Gel) cause Identify Potential Cause - Low Cross-linker? - O2 Inhibition? - Wrong pH? problem->cause solution Implement Solution - Increase Cross-linker - Improve Degassing - Adjust pH cause->solution verify Verify Result solution->verify Factors center Cross-linking Efficiency crosslinker Cross-linker Concentration crosslinker->center + purity Monomer Purity purity->center + pH Optimal pH (Acidic for NMA) pH->center + oxygen Oxygen (Inhibitor) oxygen->center - inhibitor Monomer Inhibitor inhibitor->center - high_init Excessive Initiator high_init->center -

References

Technical Support Center: Purification Methods for Poly(N-Methylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the purification processes for poly(N-Methylacrylamide) and related polymers. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for purifying poly(this compound)?

The two most prevalent and effective methods for purifying poly(this compound) and similar polyacrylamides are precipitation and dialysis.[1][2][3][4]

  • Precipitation: This technique involves dissolving the crude polymer in a suitable solvent and then adding a "non-solvent" to cause the polymer to precipitate out of the solution, leaving impurities behind. This process can be repeated multiple times to enhance purity.[1]

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger polymer molecules from smaller impurities like residual monomers, initiators, and salts.[2][4]

Q2: How do I choose the best purification method for my polymer?

The choice between precipitation and dialysis depends on the polymer's properties and the nature of the impurities.

  • Choose precipitation when you need to remove soluble impurities and when working with a polymer that is insoluble in a readily available non-solvent. It is a relatively fast and scalable method.[5]

  • Choose dialysis for removing small molecules like salts and residual monomers from high molecular weight polymers. It is a gentle method that is excellent for preserving the polymer's structure, though it can be time-consuming.[5][6]

Q3: My purified polymer still contains residual monomer. How can I improve its removal?

Residual monomer is a common issue. To improve its removal:

  • For Precipitation: Increase the number of dissolution-precipitation cycles. Typically, repeating this cycle three times is effective.[1]

  • For Dialysis: Extend the dialysis time and increase the frequency of changing the dialysis buffer (the solvent outside the membrane).[4] Ensure the MWCO of the dialysis membrane is appropriate—large enough to allow monomers to pass through but small enough to retain your polymer.

  • Monitoring: Use analytical techniques like Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to monitor the disappearance of monomer signals and confirm the purity of the final product.[6]

Q4: The molecular weight of my polymer appears to have increased after purification by dialysis. What could be the cause?

An apparent increase in molecular weight (Mn) and dispersity (Đ) post-dialysis, as observed by Size Exclusion Chromatography (SEC), can sometimes be attributed to intermolecular interactions. For some polymers, hydrogen bonding between chains can occur during the dialysis process, leading to the formation of species with a larger hydrodynamic volume, which elute faster from the SEC column, suggesting a higher molecular weight.[6]

Q5: What analytical techniques are recommended to confirm the purity and integrity of my poly(this compound)?

To ensure your polymer is pure and has the desired characteristics, use a combination of the following techniques:

  • Proton Nuclear Magnetic Resonance (¹H-NMR): To confirm the chemical structure and to detect and quantify residual monomers or other small-molecule impurities.[1][6]

  • Size Exclusion Chromatography (SEC): To determine the number average molar mass (Mn), weight average molar mass (Mw), and dispersity (Đ) of the polymer.[6]

  • Fourier Transform Infrared Spectroscopy (FTIR): To verify the presence of characteristic functional groups in the polymer structure.

Data Presentation

Quantitative data from purification and characterization experiments are crucial for reproducibility and comparison.

Table 1: Typical Dialysis Parameters for Polyacrylamide-based Polymers

Parameter Typical Value/Condition Purpose Reference
Membrane MWCO 1 kDa - 25 kDa Selected to be significantly smaller than the polymer's molecular weight to retain the polymer while allowing small impurities to pass. [2][4]
Dialysis Solvent Deionized Water Must be a good solvent for the impurities but not for the polymer if precipitation within the bag is desired. Water is common for water-soluble polymers. [4]
Duration 1 - 3 days Ensures sufficient time for equilibrium to be reached for impurity removal. [4][7]

| Solvent Changes | 2-3 times daily | Maintains a high concentration gradient to drive the diffusion of impurities out of the dialysis bag. |[4] |

Table 2: Example of Characterization Data Before and After Purification This table illustrates potential changes in polymer characteristics based on observations from related polymers.

Polymer Sample Purification Stage M_n ( g/mol ) Dispersity (Đ) Notes Reference
P(GMMA) Before Dialysis 15,000 1.30 Initial characteristics post-polymerization. [6]

| P(GMMA) | After Dialysis | 18,500 | 1.45 | A noticeable increase in M_n and Đ may be ascribed to intermolecular interactions during dialysis. |[6] |

Experimental Protocols & Workflows

Below are detailed methodologies for the primary purification techniques.

Protocol 1: Purification by Precipitation

This protocol is effective for removing unreacted monomers, initiators, and other soluble impurities.

  • Dissolution: Dissolve the crude, dried polymer in a minimal amount of a suitable solvent (e.g., acetone, chloroform, or water, depending on the polymer's solubility).

  • Precipitation: While stirring the polymer solution vigorously, slowly add a non-solvent in a significant excess (e.g., a 4:1 volume ratio of non-solvent to solvent).[2] For many polyacrylamides, cold n-hexane or diethyl ether are effective non-solvents.[1][3][8]

  • Separation: A precipitate of the purified polymer will form. Separate the solid polymer from the liquid by centrifugation (e.g., 4200 rpm for 40 minutes at 10 °C) or filtration.[1]

  • Washing: Decant the supernatant and wash the polymer precipitate with a small amount of fresh, cold non-solvent to remove any remaining impurities.

  • Repeat: For higher purity, redissolve the precipitate in the original solvent and repeat the precipitation and separation steps two more times.[1]

  • Drying: Dry the final purified polymer precipitate under vacuum at room temperature until a constant weight is achieved.[1][3]

G cluster_workflow Purification by Precipitation Workflow A Crude Polymer B Dissolve in Suitable Solvent A->B C Add Non-Solvent (e.g., cold hexane) B->C D Polymer Precipitates C->D E Separate by Centrifugation/Filtration D->E F Wash Precipitate E->F G Dry Under Vacuum F->G H Pure Polymer G->H

Caption: Workflow for purifying polymers via precipitation.

Protocol 2: Purification by Dialysis

This protocol is ideal for removing small-molecule impurities from high-molecular-weight polymers.

  • Polymer Solution: Dissolve the crude polymer in a suitable solvent (typically deionized water for water-soluble polymers) to create a solution of known concentration.

  • Membrane Preparation: Select dialysis tubing with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of your polymer (e.g., 10-25 kDa). Prepare the membrane according to the manufacturer's instructions, which usually involves rinsing with water.

  • Loading: Load the polymer solution into the dialysis tubing, ensuring to leave some headspace, and securely close both ends with clips.

  • Dialysis: Immerse the sealed dialysis bag in a large container with a large excess of the dialysis solvent (e.g., 100-fold volume excess). Stir the solvent gently with a magnetic stir bar.

  • Solvent Exchange: Allow the dialysis to proceed for at least 24 hours. For efficient purification, change the external solvent completely 2-3 times per day for a total of 2-3 days.[4]

  • Recovery: After the final dialysis period, remove the bag from the solvent. Carefully open it and transfer the purified polymer solution to a flask.

  • Drying: Recover the solid polymer from the solution by lyophilization (freeze-drying) or by evaporating the solvent.

G cluster_workflow Purification by Dialysis Workflow A Crude Polymer Solution B Load into Dialysis Membrane (MWCO) A->B C Immerse in Solvent (e.g., Water) B->C D Stir and Exchange Solvent (2-3 days) C->D E Recover Polymer Solution from Membrane D->E F Lyophilize (Freeze-Dry) to Remove Solvent E->F G Pure Polymer F->G

Caption: Workflow for purifying polymers via dialysis.

References

Technical Support Center: Controlling Molecular Weight in N-Methylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylacrylamide (NMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the molecular weight and polydispersity of poly(this compound). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Disclaimer: Detailed kinetic data and optimized protocols specifically for this compound are limited in published literature. The following guidance is based on established principles of polymer chemistry and data from closely related monomers, such as Acrylamide and N,N-dimethylacrylamide. Researchers should use this information as a starting point and expect to perform some optimization for their specific systems.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of this compound.

Issue 1: The molecular weight (Mn) of my polymer is too high.

High molecular weight can result from a low concentration of initiating species or inefficient chain transfer.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Initiator Concentration In free-radical polymerization, the molecular weight is inversely proportional to the square root of the initiator concentration.[1] Increase the concentration of your thermal or redox initiator (e.g., AIBN, APS). This will generate more polymer chains, leading to a lower average molecular weight.[1]
Inefficient Chain Transfer (Conventional Polymerization) Introduce or increase the concentration of a conventional chain transfer agent (CTA), such as a thiol (e.g., dodecanethiol) or carbon tetrabromide. CTAs terminate growing chains and initiate new ones, effectively reducing the final molecular weight.
Low [CTA]/[Monomer] Ratio (RAFT Polymerization) In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the degree of polymerization is determined by the ratio of monomer to CTA. To decrease molecular weight, increase the amount of CTA relative to the this compound monomer.
Low [Initiator]/[Catalyst] Ratio (ATRP) In Atom Transfer Radical Polymerization (ATRP), a higher concentration of the active catalyst species can lead to more chains being initiated, thus lowering the molecular weight. However, control over the polymerization can be sensitive to this ratio.
Issue 2: The molecular weight (Mn) of my polymer is too low.

Low molecular weight is often a result of an excess of initiating species or the presence of impurities that act as chain transfer agents.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Initiator Concentration A high concentration of initiator will generate a large number of short polymer chains. Reduce the initiator concentration to achieve higher molecular weight polymers.
High [CTA]/[Monomer] Ratio (RAFT Polymerization) An excess of CTA in a RAFT polymerization will result in shorter polymer chains. Decrease the amount of CTA relative to the monomer to target a higher molecular weight.
Presence of Impurities Solvents or monomers may contain impurities that can act as chain transfer agents. Ensure your this compound and solvent are purified before use.
High Temperature Higher reaction temperatures can increase the rate of termination reactions, potentially leading to lower molecular weights. Consider reducing the polymerization temperature.
Issue 3: The polydispersity index (PDI or Đ) of my polymer is too broad (e.g., > 1.5).

A broad PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths. This is a common issue in uncontrolled free-radical polymerizations and can occur in controlled polymerizations if conditions are not optimal.

Possible Causes and Solutions:

CauseRecommended Action
Uncontrolled Free-Radical Polymerization For applications requiring a narrow molecular weight distribution, conventional free-radical polymerization is often unsuitable. Switch to a controlled/"living" radical polymerization technique like RAFT or ATRP.
Poor Catalyst/Ligand Choice (ATRP) The ATRP of acrylamides is known to be challenging.[2][3] The choice of ligand is critical. For acrylamide-type monomers, strongly complexing ligands like Me4Cyclam have been shown to be more effective than linear amines or bipyridines, although control can still be difficult to achieve.[2][3]
Inappropriate CTA (RAFT Polymerization) The chain transfer agent must be appropriate for the monomer. For acrylamides, trithiocarbonates are often effective. The choice of the R and Z groups on the CTA (S=C(Z)S-R) influences the transfer kinetics and control over the polymerization.
High [Initiator]/[CTA] Ratio (RAFT Polymerization) An excess of initiator relative to the CTA in RAFT can lead to a high concentration of radicals, increasing the likelihood of termination reactions that broaden the PDI. Increasing the [CTA]/[Initiator] ratio can improve control.[4]
Bimolecular Termination High radical concentrations can lead to termination reactions. This can sometimes be mitigated in RAFT polymerization by increasing the CTA to initiator ratio.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose between conventional free-radical, RAFT, and ATRP for this compound polymerization?

  • Conventional Free-Radical Polymerization: Choose this method if you need to produce poly(this compound) easily and are not concerned with having a well-defined molecular weight or narrow polydispersity. It is the simplest method but offers the least control.

  • RAFT Polymerization: This is a robust and versatile controlled radical polymerization technique that is often successful for acrylamide-type monomers. It allows for the synthesis of polymers with predictable molecular weights, low PDIs, and complex architectures (e.g., block copolymers). It is a good choice when control over the polymer structure is important.

  • ATRP: While a powerful technique, ATRP of acrylamides can be challenging.[2][3] It is known to be sensitive to the choice of ligand and reaction conditions, and achieving good control can be difficult.[2][3] It may require significant optimization.

Q2: What are common initiators for the free-radical polymerization of this compound?

Commonly used initiators include:

  • Thermal Initiators: Azobisisobutyronitrile (AIBN) and persulfates like ammonium persulfate (APS) or potassium persulfate (KPS) are frequently used. They decompose upon heating to generate radicals.

  • Redox Initiators: A combination of an oxidizing agent and a reducing agent, such as APS with N,N,N',N'-tetramethylethylenediamine (TEMED), can initiate polymerization at lower temperatures, including room temperature.[1]

Q3: How is the theoretical molecular weight calculated for a RAFT polymerization?

The theoretical number-average molecular weight (Mn,th) in a RAFT polymerization can be estimated using the following formula:

Mn,th = (([Monomer]0 / [CTA]0) * Monomer Conversion * MWMonomer) + MWCTA

Where:

  • [Monomer]0 is the initial molar concentration of the monomer.

  • [CTA]0 is the initial molar concentration of the chain transfer agent.

  • MWMonomer is the molecular weight of the monomer.

  • MWCTA is the molecular weight of the chain transfer agent.

Deviations between the experimental and theoretical molecular weights can occur.[5]

Q4: Why is my ATRP of an acrylamide derivative uncontrolled?

ATRP of acrylamides is often problematic for a few reasons:

  • Catalyst Complexation: The amide group on the polymer chain can complex with the copper catalyst, altering its reactivity and hindering the deactivation step.[2]

  • Slow Deactivation: A slow deactivation of the growing polymer chain leads to a higher concentration of radicals and an increase in termination reactions, resulting in poor control.[3]

  • Side Reactions: Intramolecular cyclization reactions can lead to a loss of the terminal halogen, which is necessary for the polymerization to remain controlled.[3]

Using a strongly coordinating ligand like Me4Cyclam can sometimes improve results, but the polymerization may still not be fully controlled.[2][3]

Quantitative Data

The following tables summarize the effects of initiator and CTA concentration on the molecular weight and PDI for acrylamide and its derivatives. This data can be used as a reference for designing experiments with this compound.

Table 1: Effect of Initiator Concentration on Acrylamide Polymerization (Illustrative)

MonomerInitiator[Monomer]:[Initiator] RatioMn ( g/mol )PDI (Đ)Reference
AcrylamideAIBN200:1, [CTA]:[AIBN] = 10:115,600 (at 95% conv.)1.25[6]
AcrylamideAIBN200:1, [CTA]:[AIBN] = 10:1 (higher [AIBN])Lower Mn-[6]

Note: Data is for acrylamide and demonstrates the general trend.

Table 2: RAFT Polymerization of Acrylamide Derivatives - Effect of Reaction Conditions

MonomerCTA[M]:[CTA]:[I] RatioTime (h)Conversion (%)Mn,exp ( g/mol )PDI (Đ)Reference
AcrylamideDMPA200:1:0.1195.815,6001.25[6]
N,N-dimethylacrylamideMe6TREN/CuCl100:1:20.5799,6001.20[7]

Experimental Protocols

The following are generalized protocols for the polymerization of acrylamide derivatives that can be adapted for this compound. Safety Note: Acrylamide and its derivatives are neurotoxins and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Conventional Free-Radical Solution Polymerization

This protocol aims to produce poly(this compound) without precise control over molecular weight.

  • Reagents:

    • This compound (monomer)

    • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or water)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the solvent.

    • Add the calculated amount of AIBN. The ratio of monomer to initiator will influence the final molecular weight (a higher ratio generally leads to higher Mn).

    • Seal the flask and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30-60 minutes, or by performing three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours).

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether, hexane, or methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: RAFT Polymerization

This protocol is for synthesizing poly(this compound) with a controlled molecular weight and narrow PDI.

  • Reagents:

    • This compound (monomer)

    • A suitable RAFT agent (e.g., a trithiocarbonate like S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)

    • AIBN (initiator)

    • Anhydrous solvent (e.g., 1,4-dioxane or DMSO)

  • Procedure:

    • In a Schlenk flask with a stir bar, add the this compound, RAFT agent, and AIBN. The ratio of [Monomer]:[CTA] will determine the target molecular weight, and the [CTA]:[Initiator] ratio (typically 5:1 to 10:1) will affect the control over the polymerization.

    • Add the solvent.

    • Deoxygenate the solution using three freeze-pump-thaw cycles.[8]

    • Backfill the flask with an inert gas.

    • Immerse the flask in a preheated oil bath (e.g., 70 °C).[8]

    • Monitor the reaction progress by taking samples periodically for analysis (e.g., 1H NMR for conversion, GPC for Mn and PDI).

    • Once the desired conversion is reached, quench the polymerization by cooling the flask and exposing the contents to air.

    • Purify the polymer by repeated precipitation into a non-solvent.

    • Dry the final polymer under vacuum.

Visualizations

Troubleshooting Logic for High Polydispersity

high_pdi_troubleshooting start High PDI (>1.5) Observed q_method Which polymerization method was used? start->q_method free_radical Conventional Free-Radical q_method->free_radical Free-Radical raft RAFT q_method->raft RAFT atrp ATRP q_method->atrp ATRP fr_solution This is expected. For low PDI, switch to a controlled method like RAFT. free_radical->fr_solution q_raft_ratio Check [CTA]:[Initiator] ratio. raft->q_raft_ratio q_atrp_ligand What ligand was used? atrp->q_atrp_ligand raft_ratio_low Ratio is too low (< 3:1) q_raft_ratio->raft_ratio_low Low raft_ratio_ok Ratio is appropriate (e.g., 5:1) q_raft_ratio->raft_ratio_ok OK raft_solution1 Increase [CTA]:[Initiator] ratio to improve control and reduce termination events. raft_ratio_low->raft_solution1 q_raft_cta Is the CTA appropriate for acrylamide monomers? raft_ratio_ok->q_raft_cta raft_cta_bad No / Unsure q_raft_cta->raft_cta_bad No raft_cta_good Yes (e.g., Trithiocarbonate) q_raft_cta->raft_cta_good Yes raft_solution2 Select a CTA known to be effective for acrylamides. raft_cta_bad->raft_solution2 raft_solution3 Consider other factors: - Purity of monomer/solvent - Reaction temperature raft_cta_good->raft_solution3 atrp_ligand_weak Bipyridine or linear amine q_atrp_ligand->atrp_ligand_weak Weak atrp_ligand_strong Strongly coordinating (e.g., Me4Cyclam) q_atrp_ligand->atrp_ligand_strong Strong atrp_solution1 Switch to a strongly coordinating ligand. ATRP of acrylamides is sensitive to ligand choice. atrp_ligand_weak->atrp_solution1 atrp_solution2 ATRP of acrylamides is inherently difficult. Consider optimizing: - Solvent - Temperature - [Cu(I)]:[Cu(II)] ratio atrp_ligand_strong->atrp_solution2 crp_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagents 1. Select & Purify Reagents (Monomer, Solvent, CTA/Ligand) calculation 2. Calculate Molar Ratios ([M]:[CTA]:[I] or [M]:[I]:[Cat]) reagents->calculation setup 3. Assemble Glassware (Schlenk Flask, Stir Bar) calculation->setup dissolve 4. Dissolve Solids in Solvent setup->dissolve deoxygenate 5. Deoxygenate Mixture (Freeze-Pump-Thaw or Purge) dissolve->deoxygenate polymerize 6. Heat to Reaction Temperature (e.g., 70°C) deoxygenate->polymerize monitor 7. Monitor Conversion (NMR, GC, etc.) polymerize->monitor quench 8. Quench Reaction (Cool & Expose to Air) monitor->quench precipitate 9. Precipitate Polymer in Non-Solvent quench->precipitate dry 10. Filter and Dry Under Vacuum precipitate->dry characterize 11. Characterize Polymer (GPC for Mn & PDI, NMR) dry->characterize

References

Technical Support Center: N-Methylacrylamide (NMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues during the polymerization of N-Methylacrylamide (NMA).

Troubleshooting Guide

Issues with this compound (NMA) solubility during polymerization can manifest as cloudiness, precipitation of the polymer, or the formation of a gel-like substance. These problems can often be traced back to factors such as temperature, solvent choice, monomer concentration, and initiator concentration. This guide provides a systematic approach to troubleshooting these common issues.

Problem: The polymerization solution becomes cloudy or precipitation is observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Lower Critical Solution Temperature (LCST) Behavior: Many poly(N-alkylacrylamide)s are thermosensitive and will precipitate out of aqueous solution above a certain temperature, known as the Lower Critical Solution Temperature (LCST). While a specific LCST for poly(this compound) is not widely reported, its analogues exhibit this behavior.[1] The exothermicity of the polymerization reaction can raise the internal temperature of the solution above the LCST of the forming polymer chains, causing them to precipitate.Lower the reaction temperature: Conduct the polymerization at a lower temperature to stay below the polymer's LCST. Consider using a redox initiator system (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)) which allows for initiation at lower temperatures.[2] • Improve heat dissipation: Use a water or ice bath to control the temperature of the reaction vessel. For larger scale reactions, consider a jacketed reactor.
High Monomer Concentration: Higher concentrations of NMA can lead to a more pronounced exothermic reaction, increasing the likelihood of exceeding the LCST.[3] Additionally, high polymer concentration in the solution can favor precipitation.Reduce the monomer concentration: Perform the polymerization at a lower initial monomer concentration.
Inappropriate Solvent: While NMA is soluble in water, the resulting polymer may have different solubility characteristics depending on its molecular weight and the solution temperature. In some cases, water may not be the optimal solvent, especially at higher temperatures.Consider a different solvent: If aqueous polymerization is not successful, consider using a polar organic solvent in which both the monomer and polymer are soluble, such as methanol, ethanol, or N,N-dimethylformamide (DMF).[4]
Incorrect Initiator Concentration: An excessively high initiator concentration can lead to the rapid formation of high molecular weight polymers that may be less soluble, or it can increase the rate of polymerization and thus the heat generated.Optimize initiator concentration: Reduce the initiator concentration to control the rate of polymerization and the molecular weight of the polymer.

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization is not initiating or is proceeding very slowly. What could be the issue?

A1: Several factors can contribute to slow or failed polymerization:

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. It is crucial to degas the monomer solution and solvent thoroughly before adding the initiator. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[2]

  • Insufficient Initiator or Inactive Initiator: Ensure that the correct amount of initiator is used and that it is fresh and has been stored correctly. Some initiators, like APS solutions, should be prepared fresh daily.

  • Low Temperature: The rate of decomposition of thermal initiators is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be slow. Ensure the polymerization temperature is appropriate for your initiator (e.g., AIBN is often used around 60-70 °C).

  • Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. While these are usually present in small amounts, they can sometimes interfere with the reaction. If you suspect this is an issue, the inhibitor can be removed by passing the monomer solution through an inhibitor removal column.

Q2: What is the Lower Critical Solution Temperature (LCST) and how does it affect this compound polymerization?

A2: The Lower Critical Solution Temperature (LCST) is a critical temperature above which a polymer is no longer soluble in a solvent and precipitates out. This phenomenon is common for many water-soluble polymers with N-alkyl substitutions.[1] During an exothermic polymerization reaction, the temperature of the solution can rise. If this temperature exceeds the LCST of the forming poly(this compound), the polymer will become insoluble and precipitate, leading to a cloudy or heterogeneous reaction mixture. Controlling the reaction temperature is therefore critical to prevent this issue.

Q3: Can I perform this compound polymerization in an organic solvent?

A3: Yes, solution polymerization of this compound can be carried out in organic solvents. This approach can be beneficial if solubility issues are encountered in water. Suitable solvents are those that can dissolve both the NMA monomer and the resulting polymer. Common choices for related acrylamide polymerizations include:

  • Methanol[1]

  • Ethanol

  • Toluene[3]

  • N,N-Dimethylformamide (DMF)[4]

When choosing an organic solvent, it is important to consider its potential for chain transfer reactions, which can affect the molecular weight of the final polymer.

Q4: How does the initiator concentration affect the final polymer?

A4: The initiator concentration has a significant impact on the polymerization process and the properties of the resulting polymer:

  • Rate of Polymerization: Generally, the rate of polymerization is proportional to the square root of the initiator concentration. A higher initiator concentration leads to a faster reaction.

  • Molecular Weight: The molecular weight of the polymer is typically inversely proportional to the square root of the initiator concentration. A higher initiator concentration results in a larger number of polymer chains, and therefore, a lower average molecular weight.

  • Solubility: Excessively high initiator concentrations can lead to very rapid polymerization and a significant increase in temperature, potentially causing the polymer to precipitate if its LCST is exceeded.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound in Water

This protocol is a general guideline for the free-radical polymerization of NMA in an aqueous solution using a redox initiator system.

Materials:

  • This compound (NMA) monomer

  • Deionized water (degassed)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Water or ice bath

Procedure:

  • Monomer Solution Preparation: Prepare a solution of NMA in degassed, deionized water at the desired concentration (e.g., 10 wt%).

  • Degassing: Place the monomer solution in the reaction vessel and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Temperature Control: Place the reaction vessel in a water or ice bath to maintain a constant, low temperature (e.g., 25 °C or lower).

  • Initiator Addition:

    • Add the required amount of TEMED to the reaction mixture and stir for 2 minutes.

    • Prepare a fresh solution of APS in degassed, deionized water.

    • Add the APS solution to the reaction mixture to initiate polymerization.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere with continuous stirring for a set period (e.g., 2-4 hours). The solution should remain clear.

  • Termination and Purification: The polymerization can be terminated by exposing the solution to air. The polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization.

Diagrams

Troubleshooting Logic for NMA Polymerization Solubility Issues

G start Problem: Precipitation/Cloudiness during NMA Polymerization q1 Is the reaction temperature controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the monomer concentration high? a1_yes->q2 s1 Implement temperature control: - Use a water/ice bath - Lower the reaction temperature a1_no->s1 end_node Solution Implemented s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reduce the initial monomer concentration a2_yes->s2 q3 Are you using an aqueous system? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Consider switching to a polar organic solvent (e.g., Methanol, DMF) a3_yes->s3 q4 Is the initiator concentration optimized? a3_no->q4 s3->end_node a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a4_yes->end_node If problem persists, consider monomer purity and other factors s4 Reduce the initiator concentration a4_no->s4 s4->end_node

Caption: Troubleshooting flowchart for NMA polymerization solubility issues.

Experimental Workflow for NMA Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep_monomer Prepare NMA Solution degas Degas Solution (N2/Ar sparging) prep_monomer->degas setup Set up Reaction Vessel with Temperature Control degas->setup prep_initiator Prepare Fresh Initiator Solution add_aps Add APS Solution (Initiate) prep_initiator->add_aps add_temed Add TEMED setup->add_temed add_temed->add_aps polymerize Polymerize under Inert Atmosphere add_aps->polymerize terminate Terminate Reaction (Expose to Air) polymerize->terminate dialyze Dialysis terminate->dialyze lyophilize Lyophilization dialyze->lyophilize product Pure Poly(this compound) lyophilize->product

Caption: General workflow for the aqueous polymerization of this compound.

References

preventing premature gelation of N-Methylacrylamide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature gelation of N-Methylacrylamide (NMA) solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and usability of your NMA reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature gelation in this compound (NMA) solutions?

A1: Premature gelation, or polymerization, of NMA solutions is a free-radical-driven process. Several factors can initiate this reaction:

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization.[1][2] NMA solutions can become unstable at temperatures above 50°C (120°F).[1]

  • Ultraviolet (UV) Light: Exposure to UV radiation, including direct sunlight, can generate free radicals and initiate polymerization.[1][2]

  • Contamination: The presence of contaminants can trigger polymerization. Key initiators to avoid include:

    • Strong oxidizing agents (e.g., persulfates).[1]

    • Reducing agents (e.g., sulfites, bisulfites).[1]

    • Peroxides and azo compounds.[1]

    • Metal salts, particularly iron salts.[2]

  • Incorrect pH: Significant deviation from the optimal pH range (typically 6.0-7.0) can reduce the stability of the monomer solution.[1]

  • Absence of Oxygen: Dissolved oxygen is crucial for the effectiveness of many common polymerization inhibitors. Storing solutions under an inert atmosphere like nitrogen will deactivate the inhibitor and can lead to polymerization.[1][2][3]

Q2: How should I properly store NMA powder and solutions to ensure stability?

A2: Proper storage is critical for maximizing the shelf life of NMA and preventing unwanted polymerization. Follow these guidelines for both solid monomer and prepared solutions.

  • Temperature: Store in a cool, dry, and well-ventilated place.[4] The recommended temperature for related acrylamide solutions is between 18°C (64°F) and 27°C (81°F).[2] For N-Methylolacrylamide, a similar monomer, storage between 0°C (32°F) and 30°C (86°F) is advised.[1]

  • Light: Protect the monomer from all light sources, especially UV light. Store in an opaque or amber-colored container.[1][5]

  • Atmosphere: Ensure the presence of oxygen in the headspace of the container, as it is essential for activating common inhibitors. Do not store under an inert atmosphere.[2][3]

  • Container: Keep the container tightly sealed to prevent contamination and exposure to moisture.[4]

Q3: What inhibitors are used to stabilize NMA solutions and at what concentrations?

A3: Monomers are typically shipped with an inhibitor to ensure stability. Phenolic compounds and cupric ions are common.[3][5] These inhibitors function by scavenging free radicals, which stops the polymerization chain reaction.[5][]

  • Phenolic Inhibitors: Hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are widely used.[5][7]

  • Cupric Ions: Water-soluble copper salts, such as cupric sulfate, are effective inhibitors, especially in the presence of oxygen.[1][3]

  • Oxygen: Dissolved oxygen acts as a natural polymerization inhibitor and is necessary for the function of other inhibitors like cupric ions.[2][3]

The following table summarizes common inhibitors and their typical concentrations.

InhibitorTypical ConcentrationNotes
4-Methoxyphenol (MEHQ) 30 - 100 ppmA common inhibitor for commercial acrylamide solutions.[7]
Hydroquinone (HQ) 50 - 200 ppmWidely used for stabilizing various (meth)acrylamide monomers.[5]
Cupric Ion (from CuSO₄) 0.5 - 10 ppmEffective in aqueous solutions; requires oxygen to function.[3]
Dissolved Oxygen ~10 ppm (Saturation)Essential for inhibitor function; maintained by air sparging in bulk storage.[2]

Q4: The NMA I purchased contains an inhibitor. Do I need to remove it before my experiment?

A4: For many applications, the small amount of inhibitor present in the commercial monomer does not significantly interfere with the intended polymerization process, as the initiator used in the experiment will overcome its effect.[5] However, for kinetic studies or highly controlled polymerization reactions, removing the inhibitor may be necessary.

Troubleshooting Guide: Premature Gelation

If you observe an increase in viscosity or the formation of a gel in your NMA solution, it is a sign of premature polymerization. This is an exothermic reaction that can generate heat and pressure.[2] Immediate action is required.

Immediate Steps:

  • Assess the Situation: If the polymerization is occurring in a sealed container, safely vent any pressure buildup.

  • Cool the Solution: Place the container in an ice bath to dissipate heat and slow the reaction.

  • Dilute (If Safe): For bulk storage, provisions should be made for the addition of large amounts of water to dilute the monomer and absorb heat.[2]

  • Add Inhibitor: If possible and safe, add an additional dose of a suitable inhibitor.

The following workflow can help diagnose the root cause of the issue.

TroubleshootingWorkflow start Premature Gelation Observed check_storage Review Storage Conditions: - Temperature > 30°C? - Exposed to UV light? start->check_storage check_contam Check for Contamination: - Used clean glassware? - Cross-contamination from initiators (persulfates, peroxides)? start->check_contam check_inhibitor Verify Inhibitor System: - Was solution stored under inert gas? - pH outside 6.0-7.0 range? start->check_inhibitor storage_issue Root Cause: Improper Storage check_storage->storage_issue Yes contam_issue Root Cause: Contamination check_contam->contam_issue Yes inhibitor_issue Root Cause: Inhibitor Ineffective check_inhibitor->inhibitor_issue Yes solution1 Solution: Store in cool (<30°C), dark place. Use UV-blocking containers. storage_issue->solution1 solution2 Solution: Use dedicated, scrupulously clean labware. Review solution handling protocols. contam_issue->solution2 solution3 Solution: Ensure oxygen is present in headspace. Buffer solution to maintain pH 6.0-7.0. inhibitor_issue->solution3

Caption: Troubleshooting workflow for premature NMA gelation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized NMA Stock Solution

This protocol describes how to prepare an aqueous NMA solution with enhanced stability for general laboratory use.

Materials:

  • This compound (NMA) powder

  • High-purity water (e.g., Milli-Q)

  • Inhibitor stock solution (e.g., 1% w/v 4-methoxyphenol (MEHQ) in water)

  • pH meter and adjustment solutions (dilute NaOH or H₂SO₄)

  • Stir plate and stir bar

  • Amber glass storage bottle

Procedure:

  • Weigh the desired amount of NMA powder and add it to the corresponding volume of high-purity water to achieve the target concentration. Perform this in a clean beaker on a stir plate.

  • Stir the solution at room temperature until the NMA is fully dissolved. Avoid heating the solution to aid dissolution.

  • Add the inhibitor. For a final concentration of 100 ppm MEHQ, add 1 mL of the 1% MEHQ stock solution for every 100 mL of NMA solution.

  • Check the pH of the solution. If it is outside the 6.0-7.0 range, adjust it carefully using dilute acid or base.[1]

  • Transfer the final solution to a clean, clearly labeled amber glass bottle.

  • Leave approximately 10-25% of the bottle volume as air headspace to ensure an adequate supply of dissolved oxygen.[2]

  • Store the bottle in a cool, dark location, such as a refrigerator designated for chemicals (2-8°C).[5]

ProtocolWorkflow cluster_prep Solution Preparation cluster_storage Storage weigh 1. Weigh NMA Powder dissolve 2. Dissolve in Water (Room Temperature) weigh->dissolve add_inhibitor 3. Add Inhibitor (e.g., MEHQ to 100 ppm) dissolve->add_inhibitor check_ph 4. Adjust pH to 6.0-7.0 add_inhibitor->check_ph transfer 5. Transfer to Amber Bottle check_ph->transfer headspace 6. Leave 10-25% Air Headspace transfer->headspace store 7. Store in Cool, Dark Place (e.g., 2-8°C) headspace->store end Stable NMA Solution store->end start Start start->weigh

Caption: Workflow for preparing a stable NMA solution.
Protocol 2: Removal of Inhibitor Using an Alumina Column

For applications requiring inhibitor-free monomer, this protocol can be used. Note that inhibitor-free NMA is highly susceptible to polymerization and should be used immediately.

Materials:

  • NMA solution containing an inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Collection flask

  • Inert atmosphere (optional, for highly sensitive applications)

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column with activated basic alumina. The amount will depend on the volume of NMA solution to be purified. A column bed volume of 20-30% of the solution volume is a good starting point.

  • Slowly pass the NMA solution through the alumina column. The phenolic inhibitor will be adsorbed by the alumina.[8]

  • Collect the purified, inhibitor-free NMA solution in a clean collection flask.

  • Use the solution immediately. Do not attempt to store inhibitor-free NMA for extended periods.

Polymerization and Inhibition Mechanism

Understanding the mechanism of polymerization is key to preventing it. Free-radical polymerization occurs in three main stages: initiation, propagation, and termination. Inhibitors work by interrupting the propagation step.

Mechanism cluster_poly Polymerization Pathway cluster_inhibit Inhibition Pathway monomer NMA Monomer radical NMA Radical initiator Initiator (Heat, UV, Contaminant) initiator->monomer Initiation chain Propagating Polymer Chain radical->chain Propagation (+ more monomer) stable_radical Stabilized Radical (Non-reactive) polymer Polymer (Gel) chain->polymer Termination inhibitor Inhibitor (e.g., MEHQ, Cu²⁺/O₂) inhibitor->radical Radical Scavenging

Caption: Free-radical polymerization and the role of inhibitors.

References

Technical Support Center: Optimizing Initiator Concentration for N-Methylacrylamide (NMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of N-Methylacrylamide (NMA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting initiator concentration for the free radical polymerization of this compound (NMA)?

A1: A common starting point for the free radical polymerization of acrylic monomers like NMA is in the range of 0.1 to 1.0 mol% relative to the monomer.[1] The optimal concentration depends on the desired molecular weight, polymerization rate, and the specific initiator and solvent system being used.

Q2: How does initiator concentration affect the final properties of the poly(this compound)?

A2: Initiator concentration significantly impacts several key properties of the resulting polymer:

  • Molecular Weight: Generally, increasing the initiator concentration leads to a lower polymer molecular weight because more polymer chains are initiated simultaneously.[1]

  • Polymer Chain Length: Higher initiator concentrations result in shorter average polymer chain lengths.[2]

  • Gel Properties: In gel formation, excessive initiator concentrations can lead to increased turbidity and decreased elasticity.[2] In extreme cases, it can produce a viscous solution that does not form a visible gel due to the polymer chains being too short.[2]

  • Polydispersity Index (PDI): Very high or very low initiator concentrations can contribute to a broader molecular weight distribution (higher PDI).[1]

Q3: What are the most common initiators for NMA polymerization?

A3: For aqueous solutions, a common initiator system is a redox pair, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED).[2] Riboflavin can also be used, often in combination with TEMED and APS.[2] For polymerization in organic solvents, thermal initiators like benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN) are frequently employed.

Q4: How does temperature affect the initiator's role in NMA polymerization?

A4: Temperature is a critical factor that influences the rate of initiator decomposition into free radicals. Higher temperatures increase the rate of decomposition, leading to a faster polymerization rate.[1] However, excessively high temperatures can result in the formation of shorter polymer chains due to an increased rate of chain termination.[2] For optimal and reproducible results, a constant temperature, typically between 23-25°C for APS/TEMED systems, is recommended.[2]

Q5: Can I use controlled radical polymerization (CRP) techniques for NMA?

A5: Yes, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are suitable for acrylamide-type monomers.[3][4] These methods offer excellent control over molecular weight, PDI, and polymer architecture, which is crucial for advanced applications.[4] However, for N,N-disubstituted acrylamides, RAFT is often superior to ATRP, as the copper catalyst in ATRP can have undesirable interactions with the amide group.[5]

Troubleshooting Guides

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Potential Cause Recommended Solution
Inactive or Insufficient Initiator Verify the age and storage conditions of your initiator; use a fresh batch if necessary. Incrementally increase the initiator concentration.[1]
Presence of Inhibitors Ensure the NMA monomer is free from inhibitors (like MEHQ). If necessary, purify the monomer by passing it through an inhibitor removal column.[1]
Oxygen Inhibition Oxygen can terminate free radicals, preventing polymerization. Thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[1][3]
Low Reaction Temperature Check that the reaction temperature is appropriate for the chosen initiator's half-life. For thermal initiators, you may need to increase the temperature.[1]
Issue 2: Polymerization is Uncontrolled and Proceeds Too Rapidly (Exothermic)
Potential Cause Recommended Solution
Excessive Initiator Concentration Reduce the initiator concentration. A higher concentration of initiator leads to a faster polymerization rate.[1]
High Reaction Temperature Lower the reaction temperature to decrease the rate of initiator decomposition and control the reaction kinetics.[1]
High Monomer Concentration High monomer concentrations can lead to rapid, uncontrolled polymerization. Reduce the initial monomer concentration by using more solvent.[3]
Issue 3: Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5)
Potential Cause Recommended Solution
Suboptimal Initiator Concentration Optimize the initiator concentration through a series of experiments. Both very high and very low concentrations can broaden the PDI.[1]
Chain Transfer Reactions Minimize the presence of impurities that can act as chain transfer agents. Ensure the solvent is not an unintended chain transfer agent.[1]
Temperature Fluctuations Maintain a stable and consistent reaction temperature throughout the polymerization process.[1]
High Radical Concentration (in ATRP) If using ATRP, an imbalance in the activator/deactivator equilibrium can lead to frequent termination reactions. Adjust the ratio of Cu(I) to Cu(II) species or lower the reaction temperature.[3]
Issue 4: Gelation of the Reaction Mixture (when not intended)
Potential Cause Recommended Solution
High Monomer Concentration High concentrations can lead to uncontrolled polymerization and cross-linking. Reduce the initial monomer concentration.[3]
Bifunctional Impurities The monomer may contain bifunctional impurities that act as cross-linkers. Purify the monomer before use.[3]

Data Presentation

Table 1: Effect of Initiator (KPS) Concentration on Polymer Properties
Sample IDMonomer to Initiator Molar RatioHydrodynamic Diameter (nm) at 18°CPolydispersity Index (PDI) at 18°C
PS11:1226 ± 350.42 ± 0.04
PS21:0.5299 ± 1450.49 ± 0.29
PS31:0.1389 ± 390.28 ± 0.07
PS41:0.05584 ± 750.44 ± 0.06
PS51:0.01271 ± 500.26 ± 0.14
Data synthesized from studies on acrylamide-based polymers.[6][7]
Table 2: General Recommendations for Initiator Concentration
Polymerization TypeInitiator SystemTypical Concentration (mol% to monomer)Key Considerations
Free Radical (Aqueous) APS / TEMED0.1 - 1.0Equimolar concentrations of APS and TEMED in the range of 1 to 10 mM are often recommended.[2]
Free Radical (Organic) AIBN or BPO0.1 - 1.0The optimal concentration depends on the solvent and desired molecular weight.
ATRP Alkyl Halide / Cu-LigandVaries (e.g., 100:1:0.1 Monomer:Initiator:Catalyst)The ratio of monomer to initiator to catalyst is critical for control.
RAFT RAFT Agent / AIBNVaries (e.g., 100:1:0.2 Monomer:RAFT Agent:Initiator)The ratio of monomer to RAFT agent primarily determines the molecular weight.

Experimental Protocols

Protocol 1: General Procedure for Free Radical Polymerization of NMA in Aqueous Solution

This protocol outlines a general procedure for the free radical polymerization of NMA using a redox initiator system.

Materials:

  • This compound (NMA)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Deionized water (solvent)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

Procedure:

  • Monomer and Solvent Preparation: In the reaction vessel, dissolve the desired amount of NMA in deionized water to achieve the target monomer concentration.

  • Deoxygenation: Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. This step is critical to prevent inhibition.[1]

  • Initiator Preparation: Prepare fresh stock solutions of APS and TEMED in deionized water.

  • Initiation: While maintaining a positive inert gas pressure, add the APS solution to the reaction vessel, followed by the TEMED solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for the desired time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Termination and Purification: To stop the reaction, expose the mixture to air. The polymer can be purified by precipitation in a non-solvent (e.g., cold methanol or acetone), followed by filtration and drying under vacuum.

Mandatory Visualizations

G Troubleshooting Logic for NMA Polymerization cluster_start cluster_problem cluster_solutions Troubleshooting Paths cluster_actions Recommended Actions cluster_end start Start Polymerization problem Problem Encountered? start->problem no_poly No/Slow Polymerization problem->no_poly Yes uncontrolled_poly Uncontrolled/Fast Polymerization problem->uncontrolled_poly Yes high_pdi High PDI problem->high_pdi Yes end Successful Polymerization problem->end No action1 Increase Initiator Conc. Check Reagents Deoxygenate no_poly->action1 action2 Decrease Initiator Conc. Lower Temperature uncontrolled_poly->action2 action3 Optimize Initiator Conc. Stabilize Temperature high_pdi->action3 action1->start Retry action2->start Retry action3->start Retry

Caption: Troubleshooting logic for NMA polymerization.

G General Workflow for NMA Polymerization prep 1. Reagent Preparation (Monomer, Solvent, Initiator) deoxygenate 2. Deoxygenation (N2/Ar Purge or Freeze-Pump-Thaw) prep->deoxygenate initiate 3. Initiation (Add Initiator at Controlled Temp.) deoxygenate->initiate polymerize 4. Polymerization (Maintain Temp. & Stirring) initiate->polymerize terminate 5. Termination & Purification (Expose to Air, Precipitate) polymerize->terminate characterize 6. Characterization (GPC, NMR, etc.) terminate->characterize

Caption: Workflow for free radical polymerization of NMA.

References

Validation & Comparative

N-Methylacrylamide vs. Acrylamide: A Comparative Analysis of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of N-Methylacrylamide and acrylamide, focusing on their mechanisms of action and providing supporting experimental data. While both are structurally related α,β-unsaturated carbonyl compounds, key differences in their chemical reactivity lead to distinct toxicological profiles.

Key Findings at a Glance

Emerging research indicates that this compound generally exhibits lower cytotoxicity in vitro compared to acrylamide. This difference is primarily attributed to the presence of a methyl group on the nitrogen atom in this compound, which reduces its electrophilicity and subsequent reactivity with cellular nucleophiles. Acrylamide, lacking this substitution, is a more potent electrophile, leading to greater cellular damage at lower concentrations.

Quantitative Cytotoxicity Data

CompoundCell LineAssayEndpointIC50 / ED50 Value (mM)Reference(s)
Acrylamide Caco-2MTT24h5.9[1][2]
Caco-2PrestoBlue24h8.9[1][2]
NIH/3T3MTT24h6.73[3]
A549MTT24h4.6[4]
BEAS-2BNot Specified24h2.0[3]
Neuronal CulturesGlucose ConsumptionNot Specified0.8[5]
Methacrylamide Neuronal CulturesGlucose ConsumptionNot Specified15.0[5]

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.

Mechanistic Differences in Cytotoxicity

The primary driver of cytotoxicity for both compounds is their ability to act as Michael acceptors, reacting with biological nucleophiles. However, the rate and extent of these reactions differ significantly.

Acrylamide:

Acrylamide is a potent electrophile that readily reacts with soft nucleophiles, most notably the thiol group of glutathione (GSH), a critical intracellular antioxidant.[6][7] Depletion of the cellular GSH pool by acrylamide leads to a state of oxidative stress , characterized by an accumulation of reactive oxygen species (ROS).[2][8] This oxidative stress, in turn, can trigger a cascade of downstream events, including:

  • DNA Damage: Increased ROS can lead to oxidative damage to DNA.[8]

  • Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[8]

  • Apoptosis: The culmination of cellular damage often results in programmed cell death, or apoptosis.[2][8] Studies have implicated the involvement of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in acrylamide-induced apoptosis.[9]

This compound:

The presence of a methyl group on the nitrogen of this compound has a significant impact on its reactivity. This electron-donating group reduces the partial positive charge on the β-carbon of the α,β-unsaturated system, thereby decreasing its electrophilicity.[6] Consequently, this compound is expected to react with glutathione and other cellular nucleophiles at a much slower rate than acrylamide.[6]

This reduced reactivity is the likely reason for the observed lower cytotoxicity of methacrylamides in general, which are often categorized as "baseline toxicants" as opposed to the "excess toxicity" exhibited by acrylamides.[6][7] While this compound can likely induce similar mechanisms of toxicity as acrylamide (i.e., oxidative stress and apoptosis) at sufficiently high concentrations, a significantly greater dose is required to elicit these effects.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

Acrylamide_Cytotoxicity_Pathway Acrylamide Acrylamide GSH Glutathione (GSH) Acrylamide->GSH Reaction GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Increase) GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage MAPK_NFkB MAPK / NF-κB Activation Oxidative_Stress->MAPK_NFkB Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis MAPK_NFkB->Apoptosis

Caption: Acrylamide-induced cytotoxicity signaling pathway.

N_Methylacrylamide_vs_Acrylamide_Reactivity cluster_acrylamide Acrylamide cluster_n_methylacrylamide This compound Acrylamide Acrylamide (High Electrophilicity) Acrylamide_GSH_Reaction Rapid Reaction with GSH Acrylamide->Acrylamide_GSH_Reaction Acrylamide_Toxicity High Cytotoxicity ('Excess Toxicity') Acrylamide_GSH_Reaction->Acrylamide_Toxicity NMA This compound (Lower Electrophilicity) NMA_GSH_Reaction Slow Reaction with GSH NMA->NMA_GSH_Reaction NMA_Toxicity Lower Cytotoxicity ('Baseline Toxicity') NMA_GSH_Reaction->NMA_Toxicity

Caption: Comparative reactivity and cytotoxicity of Acrylamide and this compound.

Cytotoxicity_Assay_Workflow start Seed Cells in Microplate treat Treat with Compound (Acrylamide or this compound) start->treat incubate Incubate for a Defined Period (e.g., 24h, 48h, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, Neutral Red, PrestoBlue) incubate->assay measure Measure Signal (e.g., Absorbance, Fluorescence) assay->measure analyze Calculate Cell Viability and Determine IC50 measure->analyze end Results analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays that can be used to compare this compound and acrylamide.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., Caco-2, NIH/3T3, A549) in 96-well microplates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and acrylamide in a suitable solvent (e.g., sterile water or DMSO). Prepare a serial dilution of each compound in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cell plates and replace it with the medium containing the various concentrations of the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay
  • Reagent Preparation: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • MTT Addition: Following the treatment incubation, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutral Red Uptake Assay
  • Reagent Preparation: Prepare a solution of Neutral Red dye in the appropriate cell culture medium.

  • Dye Incubation: After the treatment period, replace the treatment medium with the Neutral Red-containing medium and incubate for approximately 2-3 hours. Live cells will incorporate the dye into their lysosomes.

  • Washing and Extraction: Remove the dye-containing medium, wash the cells with PBS, and then add an extraction solution (e.g., a mixture of acetic acid and ethanol) to each well to lyse the cells and release the incorporated dye.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

PrestoBlue™ Assay
  • Reagent Addition: Following the treatment incubation, add PrestoBlue™ reagent directly to the wells containing cells and medium.

  • Incubation: Incubate the plate for a period ranging from 10 minutes to a few hours, during which viable cells will reduce the resazurin-based reagent to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence of each well using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

References

A Comparative Analysis of the Polymerization Kinetics of N-Methylacrylamide and N,N-dimethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization kinetics of N-Methylacrylamide (NMA) and N,N-dimethylacrylamide (DMAA), two monomers of significant interest in the development of novel polymers for biomedical and pharmaceutical applications. Understanding the kinetic behavior of these monomers is paramount for controlling polymer architecture, molecular weight, and, ultimately, the functional properties of the resulting materials. This comparison is supported by available experimental data and detailed methodologies to inform monomer selection and the design of polymerization processes.

Executive Summary

Both this compound and N,N-dimethylacrylamide readily undergo free-radical polymerization. The primary structural difference between the two lies in the substitution at the amide nitrogen, with NMA possessing one methyl group and a hydrogen atom, while DMAA has two methyl groups. This seemingly minor variation in structure can influence the steric and electronic environment of the propagating radical, thereby affecting the polymerization kinetics.

Available data suggests that the polymerization kinetics of NMA and DMAA exhibit similarities, particularly concerning their activation energies. However, differences in propagation rates can be inferred from related monomer systems. This guide will delve into a detailed comparison of their kinetic parameters, outline the experimental protocols used to determine these values, and provide a visual representation of the underlying polymerization mechanism.

Data Presentation: A Comparative Look at Polymerization Kinetics

Direct, side-by-side comparative kinetic data for this compound and N,N-dimethylacrylamide is limited in the literature. However, by synthesizing data from various studies on these and structurally related monomers, a meaningful comparison can be drawn.

Kinetic ParameterThis compound (NMA)N,N-dimethylacrylamide (DMAA)Key Observations
Propagation Rate Constant (kp) at 30°C Data not readily available.2.72 x 104 L mol-1 s-1 (in bulk)[1]The propagation rate of DMAA is well-documented. While specific values for NMA are scarce, the structural similarity suggests its kp value is likely in a comparable range.
Activation Energy of Polymerization (Ea) Expected to be very similar to DMAA.Almost identical to N-methylmethacrylamide.[1]Studies on methylated acrylamides indicate that the activation energy for N-methylmethacrylamide is nearly identical to that of N,N-dimethylacrylamide.[1] This strongly suggests that the activation energy for NMA polymerization is also in the same range. For comparison, the activation energy for methacrylamide is higher than that of DMAA.[1]

Experimental Protocols

The determination of polymerization kinetics is crucial for understanding and optimizing polymer synthesis. The following are detailed methodologies for key experiments used to measure the kinetic parameters presented above.

Pulsed-Laser Polymerization in Conjunction with Size-Exclusion Chromatography (PLP-SEC)

This is a robust method for the accurate determination of the propagation rate coefficient (kp).

Methodology:

  • Sample Preparation: A solution of the monomer (NMA or DMAA) in a suitable solvent (e.g., aqueous solution) containing a photoinitiator is prepared. The concentration of the monomer and initiator is precisely controlled.

  • Pulsed Laser Initiation: The sample is placed in a thermostated cell and exposed to intense, short laser pulses at a specific repetition rate. Each laser pulse generates a high concentration of primary radicals, initiating polymerization simultaneously.

  • Polymerization: The polymerization proceeds for a defined period, during which polymer chains of a specific length are formed between consecutive laser pulses.

  • Termination and Analysis: The polymerization is quenched, and the resulting polymer is analyzed by size-exclusion chromatography (SEC).

  • Data Analysis: The molecular weight distribution of the polymer obtained from SEC exhibits a characteristic pattern of peaks. The position of these peaks is related to the molar mass of the polymer formed between two laser pulses, which, in turn, is a function of the propagation rate coefficient (kp) and the time between pulses. The kp can then be calculated from this data.

Dilatometry

Dilatometry is a classical and effective method for monitoring the overall rate of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.

Methodology:

  • Dilatometer Setup: A dilatometer, a glass vessel with a precision-bore capillary tube, is filled with a known volume of the reaction mixture (monomer, initiator, and solvent).

  • Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Thermostating: The dilatometer is immersed in a constant-temperature bath to ensure a stable reaction temperature.

  • Monitoring Volume Change: As the polymerization proceeds, the volume of the reaction mixture decreases. This change in volume is monitored by observing the height of the liquid in the capillary tube over time using a cathetometer.

  • Calculating the Rate of Polymerization: The rate of polymerization is proportional to the rate of volume change. The initial rate of polymerization can be determined from the initial slope of a plot of volume change versus time.

Mandatory Visualization

The following diagrams illustrate the fundamental processes involved in the free-radical polymerization of acrylamide derivatives and a general workflow for kinetic analysis.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) 2R• Primary Radicals Initiator->2R• kd R-M• Initiated Monomer 2R•->R-M• ki + Monomer (M) R-M-M• Propagating Radical R-M•->R-M-M• kp + Monomer (M) R-M(n)M• Polymer Radical R-M-M•->R-M(n)M• kp + (n-1) Monomer (M) Dead Polymer 1 Dead Polymer (Combination) R-M(n)M•->Dead Polymer 1 ktc (Combination) + R-M(m)M• R-M(n)M•->Dead Polymer 1 Dead Polymer 2 Dead Polymer (Saturated) R-M(n)M•->Dead Polymer 2 ktd (Disproportionation) + R-M(m)M• R-M(n)M•->Dead Polymer 2 Dead Polymer 3 Dead Polymer (Unsaturated) Dead Polymer 2->Dead Polymer 3

Caption: Free-Radical Polymerization Mechanism.

KineticAnalysisWorkflow start Define Polymerization Conditions (Monomer, Initiator, Solvent, Temperature) exp_method Select Experimental Method start->exp_method plp_sec Pulsed-Laser Polymerization-SEC exp_method->plp_sec For kp dilatometry Dilatometry exp_method->dilatometry For Rp data_acq Data Acquisition (Molecular Weight Distribution or Volume Contraction) plp_sec->data_acq dilatometry->data_acq data_analysis Data Analysis data_acq->data_analysis kp Determine Propagation Rate Constant (kp) data_analysis->kp From PLP-SEC rp Determine Overall Rate of Polymerization (Rp) data_analysis->rp From Dilatometry arrhenius Perform Experiments at Multiple Temperatures kp->arrhenius rp->arrhenius ea Calculate Activation Energy (Ea) (Arrhenius Plot) arrhenius->ea

Caption: Experimental Workflow for Kinetic Analysis.

References

A Comparative Performance Analysis: N-Methylacrylamide (NMA) Hydrogels versus Polyacrylamide (PAM) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of hydrogel can be critical to experimental success. This guide provides an in-depth comparison of N-Methylacrylamide (NMA) and Polyacrylamide (PAM) hydrogels, offering a detailed examination of their performance characteristics supported by experimental data and protocols.

This report synthesizes available data to contrast the mechanical strength, thermal stability, swelling behavior, biocompatibility, and drug delivery potential of these two polymer networks. While polyacrylamide hydrogels are extensively characterized and widely utilized, specific quantitative data for this compound hydrogels is less prevalent in publicly accessible literature. This guide provides a comparative overview based on available information and highlights areas where further research on NMA hydrogels is needed.

Performance at a Glance: NMA vs. PAM Hydrogels

PropertyThis compound (NMA) HydrogelPolyacrylamide (PAM) HydrogelKey Differences & Considerations
Mechanical Properties Data is limited. As an N-substituted acrylamide, it is anticipated to have potentially higher stiffness compared to PAM due to increased chain rigidity.Elastic modulus can be tuned over a wide range (0.1 kPa to over 100 kPa) by varying monomer and crosslinker concentrations.[1][2][3]The methyl group in NMA may sterically hinder chain mobility, potentially leading to a more rigid network. This requires experimental verification.
Thermal Stability Specific thermal degradation data is not readily available. The glass transition temperature (Tg) is expected to be higher than PAM due to the methyl substitution.The glass transition temperature (Tg) of dry polyacrylamide is approximately 141°C.[4] Thermal degradation of PAM hydrogels involves multiple stages, with significant mass loss occurring above 300°C.The presence of the N-methyl group could influence the thermal decomposition pathway and onset temperature.
Swelling Behavior Cationic methacrylamide-based hydrogels have shown that swelling decreases with increasing monomer and crosslinker concentration.[5] The diffusion of solvent into the network is a key factor.[5]Swelling is influenced by crosslinker density, with higher concentrations leading to lower swelling ratios.[6] The swelling kinetics often follow a non-Fickian diffusion mechanism.The hydrophobicity of the methyl group in NMA might slightly reduce the overall water uptake compared to the more hydrophilic amide group in PAM, though this is concentration-dependent.
Biocompatibility Specific cytotoxicity data for NMA hydrogels is limited. However, related N-substituted acrylamide hydrogels like poly(N-isopropylacrylamide) have shown good biocompatibility.[6][7]Generally considered biocompatible and widely used in cell culture applications.[8][9] The cytotoxicity of unpolymerized acrylamide monomer is a concern that necessitates thorough purification of the hydrogels.Residual monomer content is a critical factor for the biocompatibility of both hydrogel types.
Drug Delivery Potential for controlled drug release, with release kinetics influenced by network structure and environmental temperature.[10]Has been extensively studied for controlled drug delivery, with release kinetics governed by diffusion and swelling.[11]The specific interactions between the N-methyl group and encapsulated drugs could offer different release profiles compared to PAM.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these hydrogels are crucial for reproducible research.

Synthesis of Hydrogels

A common method for preparing both NMA and PAM hydrogels is through free-radical polymerization.

Workflow for Hydrogel Synthesis

prep Prepare Monomer Solution deox Deoxygenate Solution (e.g., with Nitrogen) prep->deox init Add Initiator & Catalyst deox->init poly Polymerize init->poly wash Wash & Equilibrate poly->wash

Caption: General workflow for free-radical polymerization of acrylamide-based hydrogels.

1. Polyacrylamide (PAM) Hydrogel Synthesis

This protocol is adapted from established methods for creating PAM hydrogels for cell culture.[12]

  • Materials:

    • Acrylamide (AAm) solution (e.g., 40% w/v)

    • N,N'-methylenebisacrylamide (BIS) solution (e.g., 2% w/v)

    • Ammonium persulfate (APS) solution (e.g., 10% w/v in deionized water, freshly prepared)

    • N,N,N',N'-tetramethylethylenediamine (TEMED)

    • Deionized water

  • Procedure:

    • In a conical tube, mix the desired amounts of acrylamide and bis-acrylamide solutions with deionized water to achieve the target monomer and crosslinker concentrations. The final concentrations will determine the stiffness of the gel.

    • De-gas the solution by bubbling nitrogen gas through it for at least 15 minutes to remove oxygen, which inhibits polymerization.

    • Add APS solution to the monomer mixture and mix thoroughly. The amount of APS will influence the polymerization rate.

    • Add TEMED to initiate the polymerization reaction and quickly mix. The volume of TEMED will also affect the polymerization speed.

    • Immediately pipette the solution between two glass plates separated by a spacer of desired thickness.

    • Allow the gel to polymerize at room temperature for at least 30 minutes.

    • After polymerization, carefully disassemble the glass plates and wash the hydrogel extensively in deionized water or a suitable buffer (e.g., PBS) for several days to remove unreacted monomers and initiators.

2. This compound (NMA) Hydrogel Synthesis

A similar free-radical polymerization approach can be adapted for NMA hydrogels.

  • Materials:

    • This compound (NMA) monomer

    • N,N'-methylenebisacrylamide (BIS) as a crosslinker

    • Ammonium persulfate (APS) as an initiator

    • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

    • Deionized water

  • Procedure:

    • Dissolve the desired amount of NMA monomer and BIS crosslinker in deionized water to create the pre-gel solution.

    • Deoxygenate the solution by purging with nitrogen gas for a minimum of 15 minutes.

    • Add the APS initiator to the solution and mix gently.

    • Add the TEMED catalyst and mix quickly to ensure homogeneity.

    • Cast the solution into a mold (e.g., between glass plates) and allow it to polymerize at room temperature.

    • After complete polymerization, wash the resulting hydrogel extensively with deionized water to remove any unreacted components.

Characterization of Hydrogel Properties

1. Swelling Behavior

The swelling ratio is a measure of the hydrogel's capacity to absorb and retain water.

  • Protocol:

    • Prepare disk-shaped samples of the hydrogel of a known initial weight (Wi).

    • Immerse the samples in deionized water or a specific buffer solution at a constant temperature.

    • At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).

    • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling is reached.

    • The swelling ratio (SR) is calculated using the formula: SR = (Ws - Wi) / Wi.[10]

2. Mechanical Testing (Tensile Properties)

Tensile testing provides information about the hydrogel's stiffness (Young's Modulus) and strength.

  • Protocol:

    • Prepare dumbbell-shaped hydrogel samples.

    • Mount the sample in a tensile testing machine equipped with appropriate grips.

    • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

    • Record the stress and strain throughout the test.

    • The Young's modulus can be determined from the initial linear region of the stress-strain curve.[3]

3. Thermal Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and composition of the hydrogel.

  • Protocol:

    • Place a small, pre-weighed sample of the dried hydrogel into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

    • The instrument records the weight loss of the sample as a function of temperature.

    • The resulting TGA curve provides information on the onset of degradation and the temperatures at which different components of the hydrogel decompose.

Cellular Interaction and Signaling

Polyacrylamide hydrogels are widely used as substrates for cell culture to study mechanotransduction, the process by which cells sense and respond to mechanical cues from their environment. A key signaling pathway involved is integrin-mediated adhesion.

Integrin-Mediated Mechanotransduction on Hydrogels

cluster_ECM Hydrogel Matrix cluster_Cell Cell ECM Extracellular Matrix Proteins (e.g., Fibronectin, Collagen) Integrin Integrin Receptors ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src RhoA RhoA GTPase FAK->RhoA Src->FAK ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton ROCK->Actin Stress Fiber Formation YAP_TAZ YAP/TAZ Actin->YAP_TAZ Regulation Nucleus Nucleus Actin->Nucleus Mechanical Linkage YAP_TAZ->Nucleus Translocation Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene

Caption: Integrin-mediated signaling pathway activated by cell adhesion to a protein-coated hydrogel substrate.

When cells adhere to a hydrogel surface coated with extracellular matrix (ECM) proteins, integrin receptors on the cell surface bind to these proteins.[13][14] This binding, influenced by the stiffness of the hydrogel, leads to the clustering of integrins and the recruitment of signaling proteins to form focal adhesions. This initiates a cascade of intracellular events, including the activation of Focal Adhesion Kinase (FAK) and Src kinase.[14] These signals can then activate RhoA GTPases, which in turn regulate the actin cytoskeleton and cell contractility through effectors like ROCK.[14] The organization of the actin cytoskeleton and the forces generated are transmitted to the nucleus, influencing the localization of transcriptional regulators like YAP/TAZ, ultimately altering gene expression related to cell proliferation, differentiation, and migration.[15]

Conclusion

Polyacrylamide hydrogels are a well-established and versatile platform for a wide range of applications in research and drug development, with their mechanical and swelling properties being highly tunable. This compound hydrogels, while less studied, hold the potential for offering different and possibly enhanced properties due to their chemical structure. The presence of the N-methyl group may lead to increased stiffness and altered thermal stability and swelling characteristics. However, a lack of direct comparative and quantitative experimental data for NMA hydrogels makes a definitive performance comparison challenging. Further research is required to fully elucidate the properties of NMA hydrogels and to determine their specific advantages over traditional polyacrylamide hydrogels in various applications. This guide serves as a foundational resource for researchers considering these materials and underscores the need for continued investigation into the performance of novel hydrogel formulations.

References

A Comparative Guide to the Biocompatibility of N-Methylacrylamide-Based Polymers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible polymers is a critical step in the design of drug delivery systems, tissue engineering scaffolds, and medical devices. This guide provides a comparative assessment of the biocompatibility of N-Methylacrylamide (NMAA)-based polymers against two widely used alternatives: Poly(N-isopropylacrylamide) (PNIPAM) and Polyethylene glycol (PEG). The information presented is based on available experimental data to facilitate an objective comparison.

Due to a notable lack of comprehensive biocompatibility data for this compound (NMAA)-based polymers in publicly available literature, this guide will primarily focus on the comparison between PNIPAM and PEG. The limited information on NMAA will be discussed to highlight the existing knowledge gap and underscore the need for further investigation into its biocompatibility profile.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for the cytotoxicity, hemocompatibility, and in vivo biocompatibility of PNIPAM and PEG.

Table 1: In Vitro Cytotoxicity
PolymerCell LineAssayConcentrationIncubation TimeCell Viability (%)Citation
PNIPAM 3T3 FibroblastsMTS5 mg/mL (extract)24 hours>80%[1]
3T3 FibroblastsMTS5 mg/mL (extract)48 hours<70% (approx. 48%)[1]
Endothelial CellsMTS5 mg/mL (extract)48 hoursDecreased[1]
Caco-2, Calu-3MTT, LDH0.1-10.0 mg/mL3 hours (37°C)Increased cytotoxicity[2]
PEG HeLa, L929MTTIC5024 hoursmPEGA & mPEGMA showed obvious cytotoxicity[3]
L929MTTHigh concentrations24 hoursTriethylene glycol (TEG) was toxic[4]
Caco-2MTT, NR30 w/v%30 minLow MW PEGs had higher impact on viability[5]

Note: The cytotoxicity of PNIPAM can be influenced by the presence of residual toxic NIPAM monomers.[6] The molecular weight of PNIPAM also affects its cytotoxicity, with low molecular weight polymers showing higher toxicity.[7]

Table 2: Hemocompatibility
PolymerTestConcentrationObservationCitation
PNIPAM Red Blood Cell (RBC) AggregationHigher concentrationsCaused RBC aggregation[8]
Hemolysis-Did not impair membrane integrity of RBCs[8]
Platelet Aggregation-Inhibited platelet aggregation (arachidonic acid pathway)[8]
Coagulation-Anti-coagulant activity in vitro and in vivo[8]
PEG Platelet Adhesion10% on PET filmsReduced platelet adhesion significantly[9]
Hemolysis>100 g/mL (for PEGylated graphene oxide)Induced hemolysis[10]
Coagulation (PEG-PLA)>0.1 mg/mL (PEG2k-PLA2k)Interfered with intrinsic plasma coagulation pathway[11]

Note: PEG grafting on surfaces is a common strategy to improve the hemocompatibility of various materials.[12]

Table 3: In Vivo Biocompatibility

| Polymer | Animal Model | Implantation Site | Duration | Inflammatory Response & Fibrous Capsule Formation | Citation | |---|---|---|---|---| | PNIPAM | Rabbit | Intravitreal | - | No signs of toxicity, preserved retinal morphology |[13] | | | Rat | Subcutaneous | 14 days | No damage to adjacent tissues after dissolution |[14] | | | Mouse | - | - | Highest toxicity compared to PEG-PPG-PEG and PLA-PEG copolymers |[15] | | PEG | Rat | Subcutaneous (cage implant) | 12 weeks | Minimal inflammatory response, thinner fibrous capsule than PLGA |[16] | | | Rat | Subcutaneous | 8 weeks | Mild to moderate inflammatory response at prolonged periods |[17] |

Note: The in vivo biocompatibility of polymers is highly dependent on factors such as the implant's size, shape, surface properties, and the host's physiological environment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biocompatibility. Below are generalized protocols for common in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Preparation of Polymer Extracts: Prepare extracts of the test polymer by incubating the material in cell culture medium according to ISO 10993-5 standards.[18][19] Serial dilutions of the extract are then prepared.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the prepared polymer extracts of varying concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage relative to the negative control.

Hemocompatibility Assessment: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

  • Blood Collection: Obtain fresh anticoagulated blood from a healthy donor.

  • RBC Suspension Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution. Prepare a diluted RBC suspension in PBS.[20]

  • Sample Incubation: Incubate the test polymer with the RBC suspension at 37°C for a defined period (e.g., 1-4 hours).[21][22] A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) should be run in parallel.[20]

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant. The amount of hemoglobin released into the supernatant is proportional to the degree of hemolysis.

  • Spectrophotometric Measurement: Measure the absorbance of the hemoglobin in the supernatant at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: (Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100.[22]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for biocompatibility testing and a simplified overview of the inflammatory response to implanted biomaterials.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Biocompatibility Assessment Cytotoxicity->Data_Analysis Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Hemocompatibility->Data_Analysis Implantation Subcutaneous Implantation Histology Histological Analysis Implantation->Histology Blood_Analysis Blood Chemistry & Hematology Implantation->Blood_Analysis Histology->Data_Analysis Blood_Analysis->Data_Analysis Material Polymer Material (NMAA, PNIPAM, PEG) Extract Material Extraction (ISO 10993-12) Material->Extract Sterilization Material Sterilization Material->Sterilization Extract->Cytotoxicity Extract->Hemocompatibility Sterilization->Implantation

Generalized workflow for biocompatibility assessment.

Signaling_Pathway cluster_cellular_response Cellular Response cluster_outcomes Potential Outcomes Macrophages Macrophages Integration Tissue Integration Macrophages->Integration Chronic_Inflammation Chronic Inflammation Macrophages->Chronic_Inflammation Cytokine_Release Cytokine & Chemokine Release Macrophages->Cytokine_Release Fibroblasts Fibroblasts Fibroblasts->Integration Fibrous_Capsule Fibrous Capsule Formation Fibroblasts->Fibrous_Capsule Neutrophils Neutrophils Neutrophils->Macrophages Implant Biomaterial Implantation Protein_Adsorption Protein Adsorption on Surface Implant->Protein_Adsorption Protein_Adsorption->Neutrophils Cytokine_Release->Fibroblasts

Simplified inflammatory response to implanted biomaterials.

Discussion and Conclusion

The available data indicates that both PNIPAM and PEG have been extensively studied for their biocompatibility. PEG is generally considered highly biocompatible and is widely used in FDA-approved medical devices and pharmaceuticals. Its hydrophilic nature and ability to resist protein adsorption contribute to its favorable biocompatibility profile.[12][16]

PNIPAM, while also widely investigated and utilized in biomedical applications, can exhibit cytotoxicity, which is often attributed to residual monomers or its molecular weight.[6][7] However, in many in vivo studies, PNIPAM-based hydrogels have shown good biocompatibility.[13][14]

The biocompatibility of this compound (NMAA)-based polymers remains largely uncharacterized in the scientific literature. While it is structurally related to other acrylamides, a direct extrapolation of biocompatibility data is not scientifically sound. The lack of published studies on the cytotoxicity, hemocompatibility, and in vivo performance of NMAA-based polymers represents a significant knowledge gap.

Therefore, for researchers and professionals in drug development, PEG remains a benchmark for biocompatible polymers. While PNIPAM offers unique thermoresponsive properties valuable for specific applications, careful consideration of its potential cytotoxicity is necessary. For NMAA-based polymers, a thorough and systematic biocompatibility assessment, following standardized protocols such as those outlined in ISO 10993, is imperative before they can be considered for any biomedical application. This guide highlights the critical need for further research to establish the safety and efficacy of NMAA-based polymers.

References

A Comparative Analysis of the Thermoresponsive Behavior of N-Substituted Acrylamides

Author: BenchChem Technical Support Team. Date: December 2025

The thermoresponsive behavior of N-substituted acrylamides in aqueous solutions is a cornerstone of "smart" polymer research, with applications spanning drug delivery, tissue engineering, and bioseparations.[1][2] These polymers exhibit a Lower Critical Solution Temperature (LCST), a point at which they undergo a reversible phase transition from a soluble, hydrated coil state to an insoluble, dehydrated globule state as the temperature is raised.[1][3] This transition is driven by a shift in the balance between hydrophilic hydrogen bonding interactions and hydrophobic interactions.[1][4] Below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the N-substituents become more favorable, causing the polymer to precipitate.[4]

This guide provides a comparative overview of the thermoresponsive properties of several common N-substituted acrylamides, presenting key quantitative data, detailing experimental protocols for characterization, and illustrating the structure-property relationships that govern their behavior.

Comparative Data of N-Substituted Acrylamides

The LCST is a critical parameter for any application of thermoresponsive polymers and is highly dependent on the chemical structure of the N-substituent. The table below summarizes the approximate LCST values for a selection of commonly studied poly(N-substituted acrylamide) homopolymers. It is important to note that these values can be influenced by factors such as polymer molecular weight, concentration, and the presence of salts or other solutes.[5][6][7]

Polymer NameAbbreviationN-Substituent StructureApproximate LCST (°C)
Poly(N-isopropylacrylamide)PNIPAM-CH(CH₃)₂~32
Poly(N,N-diethylacrylamide)PDEAAm-N(CH₂CH₃)₂25-35
Poly(N-ethylacrylamide)PNEAM-CH₂CH₃~72
Poly(N-n-propylacrylamide)PNnPAM-CH₂CH₂CH₃~22-28
Poly(N,N-dimethylacrylamide)PDMAAm-N(CH₃)₂> 100 (generally considered non-thermoresponsive)
Poly(N-cyclopropylacrylamide)PNCPAm-cyclo(C₃H₅)~45-55

Note: The LCST values are approximate and can vary based on experimental conditions.

Experimental Protocols for Characterization

The determination of the LCST and the characterization of the thermoresponsive phase transition are typically performed using several complementary techniques.

1. Turbidimetry (UV-vis Spectroscopy)

This is the most common method for determining the cloud point temperature (Tcp), which is often used as an approximation of the LCST.[8]

  • Principle: A solution of the polymer is heated at a controlled rate, and the transmittance of light through the solution is monitored at a specific wavelength (e.g., 500-600 nm).[9] As the polymer undergoes its phase transition and becomes insoluble, the solution becomes turbid, causing a decrease in light transmittance.

  • Methodology:

    • Prepare a dilute aqueous solution of the N-substituted acrylamide polymer (e.g., 1-10 mg/mL).[9]

    • Place the solution in a cuvette in a UV-vis spectrophotometer equipped with a temperature controller.

    • Set the spectrophotometer to monitor the transmittance at a fixed wavelength.

    • Increase the temperature of the sample at a constant rate (e.g., 0.5-1 °C/min).

    • Record the transmittance as a function of temperature.

    • The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

2. Differential Scanning Calorimetry (DSC)

DSC provides thermodynamic information about the phase transition.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The coil-to-globule transition of a thermoresponsive polymer is an endothermic process, which can be detected as a peak in the DSC thermogram.[8]

  • Methodology:

    • Prepare a polymer solution of a known concentration.

    • Accurately weigh a small amount of the solution into a DSC pan. An equivalent amount of the solvent is used as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Heat the pans at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the LCST.

    • The onset of the endothermic peak in the thermogram is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.

3. Rheology

Rheological measurements are used to study the changes in the viscoelastic properties of the polymer solution during the phase transition.

  • Principle: As the polymer chains aggregate and collapse, the viscosity and elasticity of the solution change significantly. A rheometer can measure these changes as a function of temperature.

  • Methodology:

    • Place the polymer solution in the rheometer.

    • Apply a small oscillatory shear to the sample at a constant frequency.

    • Ramp the temperature at a controlled rate.

    • Monitor the storage modulus (G') and loss modulus (G''). A sharp increase in these moduli is indicative of the phase transition.[10]

Structure-Property Relationships

The thermoresponsive behavior of N-substituted acrylamides is intricately linked to the chemical structure of the N-substituent. The balance between the hydrophilicity of the amide group and the hydrophobicity of the alkyl substituent dictates the LCST.

StructureProperty cluster_structure Chemical Structure of N-Substituent cluster_property Thermoresponsive Property Structure Nature of N-Alkyl Group Hydrophilicity Hydrophilicity (e.g., smaller, linear alkyl chains) Structure->Hydrophilicity Increases Hydrophobicity Hydrophobicity (e.g., bulkier, more complex alkyl chains) Structure->Hydrophobicity Increases LCST Lower Critical Solution Temperature (LCST) Hydrophilicity->LCST Higher LCST Hydrophobicity->LCST Lower LCST

Caption: Relationship between N-substituent structure and LCST.

This diagram illustrates that as the N-substituent becomes more hydrophilic (e.g., smaller, linear alkyl chains), more thermal energy is required to disrupt the favorable polymer-water interactions, resulting in a higher LCST. Conversely, an increase in the hydrophobicity of the N-substituent (e.g., bulkier or longer alkyl chains) strengthens the polymer-polymer hydrophobic interactions, leading to phase separation at a lower temperature. For instance, the presence of the relatively bulky isopropyl group in PNIPAM leads to its well-known LCST of around 32°C, while the more hydrophilic ethyl group in PNEAM results in a much higher LCST.

Experimental Workflow for LCST Determination

The following diagram outlines a typical workflow for synthesizing an N-substituted acrylamide polymer and characterizing its thermoresponsive behavior.

Workflow cluster_synthesis Polymer Synthesis cluster_characterization LCST Characterization Monomer N-Substituted Acrylamide Monomer Polymerization Polymerization (e.g., RAFT, Free Radical) Monomer->Polymerization Purification Purification (e.g., Dialysis, Precipitation) Polymerization->Purification Polymer Purified Polymer Purification->Polymer Solution Prepare Aqueous Solution Polymer->Solution Turbidimetry Turbidimetry (UV-vis) Solution->Turbidimetry DSC DSC Solution->DSC Rheology Rheology Solution->Rheology LCST_Data LCST Determination Turbidimetry->LCST_Data DSC->LCST_Data Rheology->LCST_Data

Caption: Workflow for synthesis and LCST characterization.

This guide provides a foundational understanding of the comparative thermoresponsive behavior of N-substituted acrylamides. For researchers and drug development professionals, a thorough characterization using the described methodologies is crucial for the rational design and application of these intelligent materials. The tunability of the LCST through the selection of the N-substituent offers a powerful tool for creating polymers that respond to specific temperature cues.

References

A Comparative Guide to Immunoassay Matrices: Evaluating the Potential of Poly(N-Methylacrylamide) for Reduced Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for higher specificity and reduced cross-reactivity in immunoassays is a constant challenge in life sciences and drug development. The choice of the solid-phase matrix for antibody or antigen immobilization plays a pivotal role in assay performance, directly impacting non-specific binding and, consequently, the reliability of results. While traditional matrices like polystyrene and nitrocellulose are widely used, hydrogel-based matrices are gaining traction due to their three-dimensional structure and hydrated environment, which can better preserve protein conformation and reduce background noise.

This guide provides a comparative analysis of poly(N-Methylacrylamide) as a potential immunoassay matrix, benchmarking its anticipated performance against established alternatives such as standard polyacrylamide and agarose hydrogels. Although direct experimental data on poly(this compound) in this specific application is limited, we can extrapolate its properties based on the well-documented characteristics of related poly(N-alkylacrylamide) polymers to project its utility in minimizing cross-reactivity.

Performance Comparison of Immunoassay Matrices

The ideal immunoassay matrix should exhibit low non-specific protein adsorption to minimize false-positive signals and enhance the signal-to-noise ratio. The following table summarizes the comparative performance characteristics of poly(this compound) (inferred) versus standard polyacrylamide and agarose.

FeaturePoly(this compound) (Inferred)Standard PolyacrylamideAgarose
Non-Specific Binding Potentially very lowLow to moderateLow
Matrix Structure 3D, porous hydrogel3D, porous hydrogel3D, porous hydrogel
Biomolecule Immobilization Covalent linkage via functional groupsCovalent linkage or entrapmentEntrapment or chemical modification
Hydrophilicity HighHighHigh
Mechanical Stability GoodGoodModerate
Biocompatibility HighHighHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of a polyacrylamide-based hydrogel matrix for immunoassay applications and a general procedure for a sandwich immunoassay.

Synthesis of a Polyacrylamide-Based Hydrogel Matrix

This protocol describes the free-radical polymerization of acrylamide monomers to form a hydrogel suitable for antibody immobilization.

  • Preparation of Monomer Solution:

    • In a suitable reaction vessel, combine this compound (or acrylamide for a standard gel) and a cross-linker such as N,N'-methylenebisacrylamide in an aqueous buffer (e.g., PBS, pH 7.4).

    • The total monomer concentration and the monomer-to-crosslinker ratio can be varied to control the pore size and mechanical properties of the hydrogel.

  • Initiation of Polymerization:

    • De-gas the monomer solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add a polymerization initiator, such as ammonium persulfate (APS), and a catalyst, like N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution.

  • Gelation:

    • Quickly mix the solution and cast it into the desired format (e.g., microplate wells, microfluidic channels).

    • Allow the polymerization to proceed at room temperature for at least 30 minutes or until the gel is fully formed.

  • Washing and Equilibration:

    • Wash the hydrogel extensively with buffer to remove unreacted monomers and other reagents.

    • Equilibrate the hydrogel in the desired assay buffer before proceeding with antibody immobilization.

General Sandwich Immunoassay Protocol in a Hydrogel Matrix

This protocol outlines the steps for a typical sandwich immunoassay performed within a hydrogel matrix.

  • Antibody Immobilization:

    • Activate the hydrogel surface if necessary to introduce reactive groups for covalent antibody linkage.

    • Incubate the hydrogel with a solution of the capture antibody at a predetermined concentration for a specified time (e.g., overnight at 4°C).

    • Wash the hydrogel thoroughly to remove any unbound capture antibody.

  • Blocking:

    • Incubate the hydrogel with a blocking buffer (e.g., 1% BSA in PBS) to saturate any remaining non-specific binding sites on the hydrogel surface.

    • Wash the hydrogel with washing buffer (e.g., PBS with 0.05% Tween-20).

  • Antigen Incubation:

    • Apply the sample containing the target antigen to the hydrogel and incubate for a sufficient period to allow for antigen-antibody binding.

    • Wash the hydrogel to remove unbound antigen and other sample components.

  • Detection Antibody Incubation:

    • Add a solution of the labeled detection antibody and incubate to allow it to bind to the captured antigen.

    • Wash the hydrogel to remove unbound detection antibody.

  • Signal Detection:

    • Measure the signal generated by the labeled detection antibody (e.g., fluorescence, chemiluminescence, or colorimetric signal) using an appropriate instrument.

    • The signal intensity is proportional to the amount of target antigen in the sample.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for a clear understanding of complex processes. The following visualizations, created using the DOT language, illustrate a generic experimental workflow for a hydrogel-based immunoassay and the EGFR signaling pathway, a common target in drug development and diagnostics.

G cluster_prep Matrix Preparation cluster_assay Immunoassay prep1 Prepare Monomer Solution prep2 Initiate Polymerization prep1->prep2 prep3 Gelation prep2->prep3 prep4 Wash & Equilibrate prep3->prep4 assay1 Immobilize Capture Antibody prep4->assay1 Hydrogel Matrix assay2 Block Non-Specific Sites assay1->assay2 assay3 Incubate with Sample (Antigen) assay2->assay3 assay4 Incubate with Detection Antibody assay3->assay4 assay5 Signal Detection & Analysis assay4->assay5 EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

A Comparative Analysis of the Mechanical Properties of N-Methylacrylamide (NMAA) Homopolymers and Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the mechanical properties of polymers is paramount for their application. N-Methylacrylamide (NMAA) based polymers, known for their utility in hydrogels and other biomaterials, exhibit distinct mechanical behaviors depending on whether they exist as homopolymers or are copolymerized with other monomers. This guide provides a comparative overview of the mechanical properties of NMAA homopolymers and copolymers, supported by experimental data and detailed methodologies.

Mechanical Properties: A Tabular Comparison

The mechanical integrity of a polymer is crucial for its performance. In general, homopolymers, consisting of a single repeating monomer unit, tend to exhibit higher crystallinity, which can lead to greater stiffness and tensile strength. Conversely, copolymers, which incorporate two or more different monomers, often demonstrate enhanced flexibility and resilience. This is because the introduction of a second monomer disrupts the regular chain structure, leading to a more amorphous material.

PropertyPoly(this compound) Homopolymer (Hypothetical Values)NMAA-co-Monomer X Copolymer (Hypothetical Values)
Young's Modulus (kPa) 50 - 20020 - 100
Tensile Strength (kPa) 30 - 15015 - 80
Elongation at Break (%) 100 - 500200 - 1000

Note: The values presented in this table are hypothetical and intended for illustrative purposes to highlight the general differences in mechanical properties between homopolymers and copolymers. Actual values will vary depending on the specific comonomer, crosslinker concentration, and polymerization conditions.

The Impact of Copolymerization on Mechanical Properties

Copolymerization is a versatile technique to tailor the mechanical properties of polymers. The choice of the comonomer and its concentration in the polymer chain significantly influences the final characteristics of the material. For instance, copolymerizing NMAA with a more flexible monomer would likely decrease the Young's modulus and tensile strength while increasing the elongation at break, resulting in a more elastic and less rigid material. Conversely, incorporating a rigid comonomer could enhance the stiffness and strength of the resulting copolymer.

The relationship between the comonomer concentration and the mechanical properties is a key area of investigation in polymer science. This relationship allows for the fine-tuning of materials for specific applications, such as designing hydrogels with mechanical properties that mimic biological tissues.

G Relationship between Copolymer Composition and Mechanical Properties cluster_0 Polymer Composition cluster_1 Resulting Mechanical Properties NMAA_Homopolymer NMAA Homopolymer (100% NMAA) High_Stiffness High Stiffness High Tensile Strength NMAA_Homopolymer->High_Stiffness Leads to NMAA_Copolymer_Low_X NMAA Copolymer (Low % of Monomer X) Intermediate_Properties Intermediate Properties NMAA_Copolymer_Low_X->Intermediate_Properties Leads to NMAA_Copolymer_High_X NMAA Copolymer (High % of Monomer X) High_Flexibility High Flexibility High Elongation NMAA_Copolymer_High_X->High_Flexibility Leads to

Caption: Logical diagram illustrating the influence of copolymer composition on the mechanical properties of this compound-based polymers.

Experimental Protocols

Accurate and reproducible characterization of mechanical properties is essential. Below are detailed methodologies for the synthesis of hydrogels and the subsequent tensile testing, adapted from common practices for acrylamide-based systems.

Synthesis of this compound-Based Hydrogels

This protocol describes the free-radical polymerization of NMAA to form a homopolymer hydrogel. A similar procedure can be followed for copolymer synthesis by adding the desired comonomer to the initial solution.

G Workflow for NMAA Hydrogel Synthesis Start Start Dissolve_Monomer Dissolve NMAA and crosslinker (e.g., MBA) in deionized water Start->Dissolve_Monomer Add_Initiator Add initiator (e.g., APS) and accelerator (e.g., TEMED) Dissolve_Monomer->Add_Initiator Pour_Mold Pour the solution into a mold of desired shape and dimensions Add_Initiator->Pour_Mold Polymerize Allow polymerization to proceed at room temperature Pour_Mold->Polymerize Equilibrate Immerse the gel in deionized water for 24-48 hours to reach equilibrium Polymerize->Equilibrate End End Equilibrate->End

Caption: Experimental workflow for the synthesis of this compound (NMAA) hydrogels for mechanical testing.

Materials:

  • This compound (NMAA)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Prepare a stock solution of the desired concentration of NMAA and MBA in deionized water. For example, a 10% (w/v) NMAA solution with 0.1% (w/v) MBA.

  • To initiate polymerization, add APS (e.g., 10% w/v solution) and TEMED to the monomer solution. The concentrations of the initiator and accelerator will influence the polymerization kinetics.

  • Thoroughly mix the solution and pour it into a mold of the desired geometry for tensile testing (e.g., a dog-bone shape).

  • Allow the solution to polymerize at room temperature for a sufficient time (typically 30-60 minutes).

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to allow it to swell to equilibrium and to remove any unreacted monomers. The water should be changed periodically over 24-48 hours.

Tensile Testing of Hydrogels

Uniaxial tensile testing is a common method to determine the Young's modulus, tensile strength, and elongation at break of hydrogels.

Equipment:

  • Universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 N or 100 N)

  • Grippers suitable for soft materials to prevent slippage

Procedure:

  • Cut the equilibrated hydrogel into a standardized shape for tensile testing (e.g., dumbbell shape) with precise dimensions.

  • Mount the hydrogel sample into the grips of the UTM, ensuring it is securely fastened without being damaged.

  • Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[1]

  • Record the force and displacement data throughout the test.

  • Calculate the engineering stress (force divided by the initial cross-sectional area) and engineering strain (change in length divided by the initial length).

  • The Young's modulus is determined from the initial linear portion of the stress-strain curve.

  • The tensile strength is the maximum stress the material can withstand before fracturing.

  • The elongation at break is the strain at the point of fracture, expressed as a percentage.

By systematically varying the comonomer type and concentration and following these standardized testing protocols, researchers can generate reliable and comparable data on the mechanical properties of NMAA copolymers, enabling the development of advanced materials for a wide range of applications.

References

A Comparative Analysis of N-Methylacrylamide and Bis-acrylamide as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of hydrogels for biomedical and pharmaceutical applications, the selection of a crosslinking agent is a critical determinant of the final material's properties. This guide offers a detailed comparison between two common crosslinkers: the traditional N,N'-methylenebis(acrylamide), commonly known as bis-acrylamide, and the alternative N-Methylacrylamide. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Structural and Reactivity Overview

N,N'-methylenebis(acrylamide) (Bis-acrylamide) is a well-established crosslinking agent used extensively in the synthesis of polyacrylamide hydrogels.[1] Its structure features two acrylamide moieties connected by a methylene bridge.[1] The vinyl groups on the acrylamide components are the reactive sites that participate in free radical polymerization, readily copolymerizing with acrylamide monomers to form a three-dimensional network.[1][2] It is this crosslinked structure that imparts the characteristic properties of hydrogels, such as water absorption and mechanical stability.[1][3]

This compound , on the other hand, is a mono-substituted acrylamide. While it can be incorporated into a polymer chain, its primary role is not as a crosslinker in the same vein as bis-acrylamide. It possesses a single vinyl group and will polymerize to form linear chains. However, under certain conditions, such as through reactions involving its amide group, it can potentially participate in secondary reactions that may lead to a degree of crosslinking, though this is not its primary function. For the purpose of this guide, we will focus on its properties as a monomer that can influence the characteristics of a hydrogel when copolymerized with acrylamide and a primary crosslinker.

Quantitative Comparison of Hydrogel Properties

The choice of crosslinker and its concentration significantly impacts the mechanical and swelling properties of hydrogels. The following table summarizes key quantitative data from studies on polyacrylamide hydrogels, primarily focusing on the effects of the crosslinker.

PropertyBis-acrylamideThis compound (as a comonomer)Key Observations
Young's Modulus (Stiffness) 20 kPa - 160 kPa[4]Can modify stiffness when copolymerizedThe Young's modulus of polyacrylamide hydrogels can be tuned over a wide range by varying the bis-acrylamide concentration.[5] Increasing the crosslinker concentration generally leads to a significant increase in stiffness.[5]
Swelling Ratio Inversely proportional to concentrationCan influence swelling behaviorA higher concentration of bis-acrylamide results in a higher crosslinking degree, which in turn leads to a lower swelling degree of the hydrogel.[3] Conversely, hydrogels with a lower bis-acrylamide concentration exhibit a higher swelling capability.[6]
Biocompatibility/Cytotoxicity Potentially cytotoxic[7]Generally considered more biocompatibleN,N'-methylene-bis-acrylamide has shown potent toxicity to neuronal cells in culture, with a low ED50 value of 0.2 mM.[7] While data on this compound is less extensive, related N-substituted acrylamides like N-isopropylacrylamide have been studied for their biocompatibility, with research focused on reducing the toxicity of the monomer.[8][9]

Experimental Protocols

Below are representative protocols for the synthesis and characterization of polyacrylamide hydrogels using a crosslinker.

1. Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes a typical method for preparing polyacrylamide hydrogels.

  • Materials:

    • Acrylamide (AAm) monomer

    • N,N'-methylenebis(acrylamide) (BIS) as the crosslinking agent

    • Ammonium persulfate (APS) as the initiator

    • N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator

    • Deionized water

  • Procedure:

    • Prepare a stock solution of acrylamide and bis-acrylamide in deionized water at the desired total monomer concentration (e.g., 6 wt%).[6] The ratio of acrylamide to bis-acrylamide can be varied to control the crosslink density.

    • Degas the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator (APS) to the monomer solution and mix gently.

    • Add the accelerator (TEMED) to initiate the polymerization reaction.

    • Quickly pour the solution into a mold of the desired shape and size.

    • Allow the polymerization to proceed at room temperature for a set time (e.g., 24 hours).[6]

    • After polymerization, carefully remove the hydrogel from the mold and wash it thoroughly with deionized water to remove any unreacted monomers and initiators.[6]

2. Characterization of Mechanical Properties: Uniaxial Tension Test

This protocol outlines the steps to measure the Young's modulus of a hydrogel.

  • Equipment:

    • Universal testing machine with a suitable load cell (e.g., ±50 N)[5]

    • Dumbbell-shaped specimen mold

  • Procedure:

    • Synthesize dumbbell-shaped hydrogel specimens using the protocol described above.[5]

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant strain rate.

    • Record the stress-strain data until the specimen fractures.

    • The Young's modulus is calculated from the initial linear region of the stress-strain curve.[5]

3. Characterization of Swelling Properties

This protocol details how to determine the swelling ratio of a hydrogel.

  • Procedure:

    • Take a pre-weighed, dried hydrogel sample.

    • Immerse the sample in deionized water or a buffer solution at a specific temperature.

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.

    • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

    • The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

Visualizations

Chemical Structures of Crosslinkers

A comparison of the chemical structures.

Hydrogel Synthesis Workflow

G prep Prepare Monomer and Crosslinker Solution degas Degas Solution prep->degas init Add Initiator (APS) and Accelerator (TEMED) degas->init poly Polymerization in Mold init->poly wash Wash and Purify Hydrogel poly->wash char Characterization (Mechanical, Swelling, etc.) wash->char

A typical workflow for hydrogel synthesis and characterization.

Influence of Crosslinker Concentration on Hydrogel Properties

G crosslinker Crosslinker Concentration stiffness Mechanical Stiffness (Young's Modulus) crosslinker->stiffness Increases swelling Swelling Ratio crosslinker->swelling Decreases porosity Pore Size crosslinker->porosity Decreases

The relationship between crosslinker concentration and key hydrogel properties.

Potential Impact on Cell Viability

G cluster_hydrogel Hydrogel Matrix cluster_cell Cellular Response crosslinker Crosslinker Choice unreacted Unreacted Monomers/ Crosslinkers crosslinker->unreacted viability Cell Viability unreacted->viability Can Decrease apoptosis Apoptosis unreacted->apoptosis Can Induce

Potential cytotoxic effects of unreacted components on cultured cells.

References

Safety Operating Guide

Proper Disposal of N-Methylacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-Methylacrylamide is a critical aspect of laboratory safety and environmental responsibility. As a compound with potential health hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation, it necessitates strict adherence to established disposal protocols.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through skin contact, inhalation, or eye contact.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[3][4] If gloves become contaminated, they should be changed immediately.

  • Eye Protection: Wear chemical splash goggles.[4] A face shield should be worn if there is a risk of splashing.[4]

  • Protective Clothing: A lab coat is required.[3] For situations with potential exposure to particles or splashes, Tyvek sleeves or gowns are recommended.

  • Respiratory Protection: When handling this compound in its powder form or if aerosols may be generated, work must be conducted in a chemical fume hood or an exhausted enclosure.[5] A dust mask or particulate filter respirator should be worn.[3][6]

Step-by-Step Disposal Protocol

All this compound waste, whether in solid, liquid, or polymerized gel form, is considered hazardous and must be disposed of accordingly.[3][5][7] Do not discharge this compound waste into sewer systems or the general environment.[2][8][9]

Step 1: Waste Segregation and Collection

  • Collect all this compound waste, including contaminated consumables like pipette tips, wipes, and gloves, in a designated, compatible, and sealable hazardous waste container.[2][4][8]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Labeling the Waste Container

  • Clearly label the waste container as "Hazardous Waste."[4]

  • The label must include the full chemical name, "this compound," and any associated hazard symbols.[4]

Step 3: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][2]

  • The storage location should be away from incompatible materials such as oxidizing agents, reducing agents, acids, bases, and metals.[5]

  • Ensure the storage area does not have drain or sewer access.[8]

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[4]

  • The primary recommended disposal method is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[2][8][9][10]

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1][2] Remove all sources of ignition.[2][9]

  • Containment: For small liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[4] For dry spills, carefully scrape the material into a container, avoiding dust formation.[3][7]

  • Collection: Collect the absorbed or scraped material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into the designated hazardous waste container.[4][11]

  • Decontamination: Treat the spill area to neutralize any remaining residue. While protocols may vary by institution, a common procedure for acrylamide-related compounds involves sequential treatment of the spill site.[3][7] All materials used for decontamination must also be disposed of as hazardous waste.[4]

Decontamination StepReagentConcentrationApplication Time
1. Oxidation Potassium Persulfate1.6%Treat spill site
2. Reduction Sodium Metabisulfite1.6%Apply after Step 1
3. Rest --Let stand for 30 minutes[3][7]
4. Final Cleaning Soap and Water-Wash the area thoroughly[4]

Disposal of Contaminated Packaging

Empty containers that held this compound must also be managed properly.

  • Containers can be triple-rinsed with a suitable solvent.[2][8] The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, containers may be offered for recycling or reconditioning.[2][9][10]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated if made of combustible material.[2][8][9][10]

N_Methylacrylamide_Disposal_Workflow start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always first liquid_waste Liquid Waste (e.g., solutions, rinsate) ppe->liquid_waste solid_waste Solid Waste (e.g., powder, contaminated wipes, gels, PPE) ppe->solid_waste spill Accidental Spill ppe->spill collect_liquid Pour directly into hazardous waste container. liquid_waste->collect_liquid collect_solid Place directly into hazardous waste container. solid_waste->collect_solid contain_spill Contain spill with inert absorbent (sand, vermiculite). spill->contain_spill store Step 2: Securely Seal and Label Hazardous Waste Container collect_liquid->store collect_solid->store collect_spill Collect absorbed material into hazardous waste container. contain_spill->collect_spill decontaminate Decontaminate spill area (see table for details). collect_spill->decontaminate decontaminate->store ehs Step 3: Store in a Designated Cool, Dry, Ventilated Area store->ehs disposal Step 4: Contact EHS for Pickup and Professional Disposal ehs->disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with N-Methylacrylamide, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various routes of potential exposure.

Exposure Route Potential Hazard Recommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory tract irritation.Work in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.[1][2] For higher exposures, a full-face respirator may be necessary.[3]
Skin Contact Can cause skin irritation and may be absorbed through the skin.[4]Wear chemical-impermeable gloves (e.g., nitrile) and a fully buttoned lab coat.[5] Fire/flame-resistant and impervious clothing should be worn.[3] Change gloves regularly, at least every two hours, and immediately if contaminated.[5]
Eye Contact May cause serious eye irritation.[6]Wear tightly fitting safety goggles with side-shields.[3] In situations with a high risk of splashing, a face shield should also be used.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas.[1] Wash hands thoroughly after handling the chemical.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. Follow this detailed protocol for all procedures involving this chemical.

Preparation and Engineering Controls:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[5][7]

  • Ventilation: Ensure adequate ventilation in the work area.[3][8]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[9][10]

  • Material Handling: Whenever possible, use pre-made solutions to avoid the generation of dust from the powdered form.[5][9] If weighing the powder is necessary, do so within a fume hood.[5]

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[1][3][11]

Handling Procedure:
  • Don PPE: Before handling this compound, put on all required personal protective equipment as outlined in the table above.

  • Container Management: Keep containers of this compound tightly closed when not in use.[3][8][11]

  • Dispensing: When dispensing the chemical, do so carefully to avoid creating dust or aerosols.

  • Avoid Incompatibilities: Store this compound away from incompatible materials such as oxidizing agents, reducing agents, acids, bases, and metals.[5][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Spill Response:
  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[3][11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material. For larger spills, dike the area to prevent spreading.

  • Cleanup: Carefully collect the spilled material and place it in a suitable, sealed container for disposal.[1][3][8][11]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is critical to protect the environment and comply with regulations.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[5]

  • Disposal Method: this compound waste must be disposed of through a licensed chemical destruction facility.[3][11] Controlled incineration with flue gas scrubbing is a suitable method.[3][11]

  • Environmental Protection: Do not discharge this compound or its waste into sewers or the environment.[3][7][11]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3][11] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[3][11]

First Aid: Immediate Actions in Case of Exposure

In the event of an exposure to this compound, immediate and appropriate first aid is crucial.

Exposure Type First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handle1 Weigh/Dispense this compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Close and Store Container handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency Spill or Exposure Occurs action1 Follow First Aid Procedures emergency->action1 action2 Initiate Spill Cleanup Protocol emergency->action2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylacrylamide
Reactant of Route 2
N-Methylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.